molecular formula C13H19NO2 B181522 2-(Diethylamino)ethyl benzoate CAS No. 2572-39-6

2-(Diethylamino)ethyl benzoate

Cat. No.: B181522
CAS No.: 2572-39-6
M. Wt: 221.29 g/mol
InChI Key: GEVPHAFTDXTZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethyl benzoate is a significant chemical entity in advanced research, primarily recognized as a key synthon and precursor in pharmaceutical development. This compound is integral to the synthesis of Proparacaine hydrochloride, an ester-type local anesthetic widely employed for surface anesthesia in ophthalmology . The mechanism of action for anesthetic applications is based on the stabilization of neuronal membranes by binding to and inhibiting sodium channels, thereby preventing the initiation and conduction of nerve impulses . Beyond its established role in anesthetic synthesis, this chemical scaffold has demonstrated substantial value in exploratory oncology research. A novel platinum-triamine complex derived from it, known as cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate (DPR), has shown potent and selective antitumor activity . Preclinical studies indicate that DPR can inhibit cell proliferation and induce apoptosis (programmed cell death) in specific cancer cell lines, including neuroblastoma and small cell lung cancer (SCLC), which are often associated with poor long-term survival outcomes . The mechanism involves the formation of interstrand cross-links with DNA, leading to the triggering of programmed cell death pathways, including the activation of p53 protein . This makes 2-(Diethylamino)ethyl benzoate a versatile and valuable reagent for researchers investigating new chemotherapeutic agents and molecular mechanisms of cell death.

Properties

CAS No.

2572-39-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-(diethylamino)ethyl benzoate

InChI

InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

GEVPHAFTDXTZHY-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=CC=C1

Other CAS No.

2572-39-6

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000), with the CAS number 2572-39-6, is an organic compound that belongs to the class of amino esters. Structurally, it is the ester formed from benzoic acid and 2-(diethylamino)ethanol. This compound is of interest to researchers in various fields, including medicinal chemistry and drug development, due to its structural similarity to local anesthetics like procaine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and toxicological profile, presenting data in a structured and accessible format for scientific professionals.

Chemical and Physical Properties

2-(Diethylamino)ethyl benzoate is a tertiary amine and a benzoate ester. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 2-(Diethylamino)ethyl benzoate
Synonyms Benzoic acid, 2-(diethylamino)ethyl ester; Ethanol (B145695), 2-diethylamino-, benzoate[1]
CAS Number 2572-39-6
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [2]
Density 1.019 g/cm³
Boiling Point 304.8 °C at 760 mmHg
Refractive Index 1.509
LogP (Octanol-Water) 2.8 (predicted)[2]
Solubility Low in water (<1 mg/mL at 25°C), highly soluble in organic solvents like ethanol (>100 mg/mL) and dichloromethane.[2]
pKa ~9.5 (predicted for the tertiary amine)[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(diethylamino)ethyl benzoate.

Infrared (IR) Spectroscopy

The IR spectrum of a closely related compound, ethyl 2-(diethylamino)benzoate, shows characteristic absorption bands which are expected to be very similar for 2-(diethylamino)ethyl benzoate:

  • 1725 cm⁻¹: Strong absorption corresponding to the C=O stretching of the ester group.[2]

  • 1220 cm⁻¹: Strong absorption indicating the C-O stretching of the ester group.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ 7.40–7.80 (m, 4H): Aromatic protons of the benzoate ring.[2]

  • δ 3.45 (q, 4H, J = 7.0 Hz): Methylene (B1212753) protons of the N-ethyl groups (-N(CH₂CH₃)₂).[2]

  • δ 1.25 (t, 3H, J = 7.1 Hz): Methyl protons of the N-ethyl groups (-N(CH₂CH₃)₂).[2]

For 2-(diethylamino)ethyl benzoate, one would expect additional signals for the ethyl ester group's methylene and methyl protons.

Synthesis of 2-(Diethylamino)ethyl Benzoate

The synthesis of 2-(diethylamino)ethyl benzoate can be achieved through several routes. Two common methods are outlined below.

Method 1: Esterification of Benzoic Acid with 2-(Diethylamino)ethanol

This is a direct and common method for synthesizing esters.

Reaction:

Esterification cluster_conditions Reaction Conditions benzoic_acid Benzoic Acid product 2-(Diethylamino)ethyl benzoate benzoic_acid->product + diethylaminoethanol 2-(Diethylamino)ethanol diethylaminoethanol->product water Water product->water + condition1 Acid Catalyst (e.g., H₂SO₄) condition2 Heat (Reflux) Acyl_Chloride_Reaction cluster_conditions Reaction Conditions benzoyl_chloride Benzoyl Chloride product 2-(Diethylamino)ethyl benzoate benzoyl_chloride->product + diethylaminoethanol 2-(Diethylamino)ethanol diethylaminoethanol->product hcl HCl product->hcl + condition1 Base (e.g., Triethylamine or Pyridine) condition2 Inert Solvent (e.g., Dichloromethane) condition3 Room Temperature or 0°C Sodium_Channel_Blockade cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Na_channel Voltage-gated Sodium Channel Na_ion_out Na⁺ Na_ion_in Na⁺ Na_ion_out->Na_ion_in Influx DEAEB 2-(Diethylamino)ethyl benzoate DEAEB->Na_channel Blocks

References

A Technical Guide to 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2572-39-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(diethylamino)ethyl benzoate (B1203000), a chemical compound of interest in pharmaceutical research and development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential applications and mechanism of action based on its structural similarity to known local anesthetics.

Chemical and Physical Properties

2-(Diethylamino)ethyl benzoate is an ester of benzoic acid and 2-(diethylamino)ethanol (B1670525). Its physicochemical properties are crucial for its handling, formulation, and biological activity. The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 2572-39-6[1]
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.3 g/mol [1]
Boiling Point 140-142 °C @ 0.15 Torr
Density 1.019 g/cm³ (predicted)
Solubility Soluble in water, DMSO
Appearance White Powder (for the hydrochloride salt)

Experimental Protocols

Synthesis of 2-(Diethylamino)ethyl Benzoate via Fischer Esterification

A common method for the synthesis of 2-(diethylamino)ethyl benzoate is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol, using a strong acid catalyst.

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous ethanol (B145695) (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask, dissolve benzoic acid in a slight excess of anhydrous ethanol.

  • Add 2-(diethylamino)ethanol to the flask. The molar ratio of benzoic acid to 2-(diethylamino)ethanol should be approximately 1:1.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this may produce carbon dioxide gas.

  • Wash the organic layer with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-(diethylamino)ethyl benzoate.

  • The crude product can be further purified by vacuum distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and identity of 2-(diethylamino)ethyl benzoate can be confirmed using GC-MS. The following is a general protocol that can be adapted for this compound, based on methods for similar local anesthetics.[2][3]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A nonpolar capillary column (e.g., DB-1 or equivalent).

GC Conditions:

  • Injection Port Temperature: 250 °C[2]

  • Carrier Gas: Helium[2]

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low to high m/z ratio (e.g., 50-400 amu) to capture the molecular ion and characteristic fragments.

Sample Preparation:

  • Dissolve a small amount of the synthesized 2-(diethylamino)ethyl benzoate in a suitable volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

  • Inject an appropriate volume of the solution into the GC-MS system.

Data Analysis:

  • The retention time from the gas chromatogram will be characteristic of the compound under the specific GC conditions.

  • The mass spectrum will show the molecular ion peak (M+) and a fragmentation pattern that can be used to confirm the structure of 2-(diethylamino)ethyl benzoate.

Potential Applications in Drug Development

2-(Diethylamino)ethyl benzoate is structurally similar to procaine (B135) (2-(diethylamino)ethyl 4-aminobenzoate), a well-known local anesthetic.[4] This suggests that it may also possess local anesthetic properties. Its primary application is likely as a pharmaceutical intermediate in the synthesis of more complex drug molecules. The diethylaminoethyl ester moiety is a common feature in many pharmacologically active compounds, contributing to their solubility and ability to interact with biological targets.[5]

Mechanism of Action: A Procaine Analog

Given its structural similarity to procaine, the mechanism of action of 2-(diethylamino)ethyl benzoate as a potential local anesthetic is likely the blockade of voltage-gated sodium channels in neuronal membranes.[6][7] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.[6][7]

Visualizations

Below are diagrams illustrating key concepts related to 2-(diethylamino)ethyl benzoate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Benzoic Acid Benzoic Acid Esterification Esterification Benzoic Acid->Esterification 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol->Esterification Neutralization Neutralization Esterification->Neutralization H₂SO₄ catalyst Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation 2-(Diethylamino)ethyl benzoate 2-(Diethylamino)ethyl benzoate Distillation->2-(Diethylamino)ethyl benzoate

Caption: General workflow for the synthesis of 2-(diethylamino)ethyl benzoate.

Mechanism_of_Action cluster_membrane Neuronal Membrane Extracellular Extracellular Intracellular Intracellular Local_Anesthetic 2-(Diethylamino)ethyl benzoate (Unionized) Ionized_Anesthetic Ionized Form Local_Anesthetic->Ionized_Anesthetic Crosses Membrane Na_Channel Voltage-Gated Sodium Channel Ionized_Anesthetic->Na_Channel Binds to Channel Blocked_Impulse Blocked Signal Na_Channel->Blocked_Impulse Blocks Na⁺ Influx Nerve_Impulse Nerve Impulse (Pain Signal) Nerve_Impulse->Na_Channel

Caption: Proposed mechanism of action via sodium channel blockade.

References

An In-depth Technical Guide to 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000) is an organic chemical compound belonging to the class of benzoate esters. It is structurally characterized by a benzoic acid core esterified with a 2-(diethylamino)ethanol (B1670525) moiety. This molecule serves as a versatile intermediate in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and its analytical characterization.

Molecular Structure and Identification

2-(Diethylamino)ethyl benzoate is comprised of a benzene (B151609) ring attached to an ethyl ester group, which in turn is substituted with a diethylamino functional group.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 2-(diethylamino)ethyl benzoate
CAS Number 2572-39-6[1][2]
Molecular Formula C13H19NO2[1][3]
SMILES CCN(CC)CCOC(=O)c1ccccc1[3]
InChI InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3]

Physicochemical Properties

A summary of the key physicochemical properties of 2-(diethylamino)ethyl benzoate is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 221.30 g/mol [3][4]
Boiling Point 304.8 °C at 760 mmHg[1][2]
Density 1.019 g/cm³[1][2]
Refractive Index 1.509[1][2]
LogP (Octanol-Water) 2.18520[1]
Solubility Poorly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane.[4][4]

Synthesis of 2-(Diethylamino)ethyl benzoate

The most common and straightforward method for the synthesis of 2-(diethylamino)ethyl benzoate is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst, typically sulfuric acid.

Experimental Protocol: Fischer Esterification

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzoic acid (1.0 equivalent) in a minimal amount of a suitable solvent like toluene.

  • Add 2-(diethylamino)ethanol (1.1 equivalents) to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the reaction mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid. Check the aqueous layer with pH paper to ensure it is basic.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude 2-(diethylamino)ethyl benzoate.

  • The crude product can be further purified by vacuum distillation.

Spectroscopic Characterization

The identity and purity of the synthesized 2-(diethylamino)ethyl benzoate can be confirmed using various spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected spectral data are outlined below based on its chemical structure and data from closely related compounds.

Table 3: Spectroscopic Data

TechniqueExpected Peaks
¹H NMR Signals corresponding to the aromatic protons of the benzoate group, the methylene (B1212753) protons of the ethyl ester and the diethylamino groups, and the methyl protons of the diethylamino groups.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the ethyl and diethylamino groups.
IR Spectroscopy A strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands.
Mass Spectrometry The molecular ion peak (M⁺) at m/z = 221, along with characteristic fragmentation patterns.

Biological Activity and Mechanism of Action

It is important to distinguish 2-(diethylamino)ethyl benzoate from its well-known structural analog, 2-(diethylamino)ethyl p-aminobenzoate, commonly known as procaine. Procaine is a local anesthetic that functions by blocking sodium channels in nerve membranes.

Currently, there is limited publicly available scientific literature detailing a specific biological signaling pathway or a well-defined mechanism of action for 2-(diethylamino)ethyl benzoate. Its primary role in the scientific literature is as a chemical intermediate for the synthesis of more complex molecules. Researchers investigating this compound for potential biological activity should consider its structural similarity to other pharmacologically active benzoate esters, while undertaking novel and thorough investigations.

Workflow and Logical Relationships

The following diagrams illustrate the molecular structure and a typical workflow for the synthesis and characterization of 2-(diethylamino)ethyl benzoate.

molecular_structure cluster_benzoate Benzoate Moiety cluster_diethylaminoethyl 2-(Diethylamino)ethyl Moiety Benzene C₆H₅ Carbonyl C=O Benzene->Carbonyl Ester_O O Carbonyl->Ester_O Ethyl_bridge -(CH₂)₂- Ester_O->Ethyl_bridge Nitrogen N Ethyl_bridge->Nitrogen Ethyl1 -CH₂CH₃ Nitrogen->Ethyl1 Ethyl2 -CH₂CH₃ Nitrogen->Ethyl2

Caption: Molecular structure of 2-(diethylamino)ethyl benzoate.

synthesis_workflow reagents Starting Materials: Benzoic Acid & 2-(Diethylamino)ethanol reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Drying & Vacuum Distillation) workup->purification product 2-(Diethylamino)ethyl benzoate purification->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization

Caption: Synthesis and characterization workflow.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-(Diethylamino)ethyl Benzoate (B1203000)

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-(diethylamino)ethyl benzoate, a tertiary amine ester with applications in organic synthesis and as a structural analog to various pharmaceutical compounds. This document details two core synthetic strategies: the direct acid-catalyzed Fischer-Speier esterification and the acylation of 2-(diethylamino)ethanol (B1670525) with benzoyl chloride. It includes detailed experimental protocols, comparative analysis of the methodologies, and expected analytical data for product characterization. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid in comprehension and reproducibility.

Introduction

2-(Diethylamino)ethyl benzoate is an organic chemical compound featuring a benzoate ester linked to a diethylamino functional group. Its structure is foundational to a class of compounds used as local anesthetics, such as Procaine (2-(diethylamino)ethyl 4-aminobenzoate), although it lacks the para-amino group of Procaine. The tertiary amine moiety imparts basicity, allowing for the formation of hydrochloride salts to improve solubility in aqueous media. Understanding its synthesis is crucial for the development of new derivatives and for researchers in medicinal chemistry and materials science. This guide will focus on the most practical and widely applicable laboratory-scale synthesis routes.

Physicochemical Properties

The fundamental properties of the target compound are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂[1]
Molecular Weight 221.30 g/mol [1]
Appearance Colorless Liquid (predicted)Inferred
Boiling Point ~285-290°C (estimated)Analogous to[2]
Solubility Low in water; soluble in organic solvents (ether, ethanol, dichloromethane)Inferred from[2]

Core Synthesis Pathways

Two primary strategies are employed for the synthesis of 2-(diethylamino)ethyl benzoate. The choice between them typically depends on the availability of starting materials, desired yield, and purity requirements.

  • Pathway I: Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between benzoic acid and 2-(diethylamino)ethanol.

  • Pathway II: Acylation with Benzoyl Chloride: A non-reversible reaction between the highly reactive benzoyl chloride and 2-(diethylamino)ethanol, often performed in the presence of a base.

// Starting Materials BenzoicAcid [label="Benzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; BenzoylChloride [label="Benzoyl Chloride", fillcolor="#F1F3F4", fontcolor="#202124"]; DEAE [label="2-(Diethylamino)ethanol", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediate steps/conditions Fischer [label="Pathway I:\nFischer Esterification", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#34A853"]; Acylation [label="Pathway II:\nAcylation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"];

// Product Product [label="2-(Diethylamino)ethyl\nbenzoate", shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections BenzoicAcid -> Fischer [dir=none]; DEAE -> Fischer [label="+"]; Fischer -> Product [label=" H₂SO₄ (cat.)\n Reflux\n (Reversible)", color="#34A853"];

BenzoylChloride -> Acylation [dir=none]; DEAE -> Acylation [label="+"]; Acylation -> Product [label=" Base (e.g., K₂CO₃)\n Anhydrous Ether\n (Irreversible)", color="#EA4335"]; } /dot

Caption: Overview of the two primary synthesis routes.

Comparative Analysis of Synthesis Pathways
FeaturePathway I: Fischer EsterificationPathway II: Acylation with Benzoyl Chloride
Starting Materials Benzoic acid, 2-(diethylamino)ethanolBenzoyl chloride, 2-(diethylamino)ethanol
Reagent Cost/Hazard Benzoic acid is inexpensive and stable.Benzoyl chloride is more expensive, corrosive, and moisture-sensitive.
Reaction Type EquilibriumIrreversible Nucleophilic Acyl Substitution
Catalyst/Reagents Strong acid (e.g., H₂SO₄)Stoichiometric base (e.g., K₂CO₃, Pyridine)
Typical Yield 70-85% (can be driven higher with excess alcohol)[3]68-90%[4]
Advantages Uses cheaper, more stable starting materials.High yield, rapid, and irreversible reaction.[4]
Limitations Reversible reaction requires shifting equilibrium (e.g., excess reagent or water removal).Generates stoichiometric amounts of salt byproduct; starting acid chloride is hazardous.

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol is adapted from standard Fischer esterification procedures.[5][6]

Materials:

  • Benzoic acid (1.0 eq)

  • 2-(Diethylamino)ethanol (3.0-4.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.1 eq)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (Brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add benzoic acid and a 3- to 4-fold molar excess of 2-(diethylamino)ethanol.

  • Slowly and with caution, add the catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel containing deionized water.

  • Extract the aqueous phase with diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Acylation with Benzoyl Chloride

This protocol is based on the method described by Ogata et al.[4]

Materials:

  • 2-(Diethylamino)ethanol (1.0 eq)

  • Benzoyl chloride (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 1.5 eq) or Magnesium turnings (1.0 eq)

  • Anhydrous diethyl ether

  • Deionized water

Procedure:

  • Set up a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer under an inert atmosphere (e.g., Nitrogen).

  • Add 2-(diethylamino)ethanol, anhydrous potassium carbonate, and anhydrous diethyl ether to the flask.

  • Dissolve benzoyl chloride in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the benzoyl chloride solution dropwise to the stirred mixture over 30 minutes. The reaction is exothermic. Maintain a gentle reflux if necessary.

  • After the addition is complete, continue stirring the mixture at a gentle reflux for 3-5 hours.[4]

  • Cool the reaction to room temperature and quench by slowly adding deionized water to dissolve the potassium salts.

  • Transfer the mixture to a separatory funnel. Separate the ether layer.

  • Wash the organic layer with deionized water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to obtain the final product. A yield of approximately 77% can be expected with this method.[4]

WorkupWorkflow Start Reaction Mixture (Crude Product) Quench Quench / Neutralize (Add H₂O or NaHCO₃ soln.) Start->Quench Extract Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quench->Extract Wash Wash Organic Layer (with Brine) Extract->Wash Dry Dry Organic Layer (with Na₂SO₄ or MgSO₄) Wash->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation (Rotary Evaporator) Filter->Evaporate Purify Purification (Vacuum Distillation) Evaporate->Purify End Pure Product Purify->End

Caption: A typical experimental workflow for product isolation.

Product Characterization

While primary spectra for 2-(diethylamino)ethyl benzoate are not widely published, its characteristics can be reliably predicted based on its structure and data from closely related analogs like 2-(dimethylamino)ethyl benzoate and ethyl benzoate.[7][8][9]

TechniquePredicted Data / Observation
¹H NMR Aromatic Protons: Multiplets at ~8.0 ppm (ortho to C=O) and ~7.4-7.6 ppm (meta, para). Ester Methylene (-O-CH₂-): Triplet at ~4.4 ppm. Amine Methylene (-CH₂-N): Triplet at ~2.8 ppm. N-Ethyl Methylene (-N-CH₂-): Quartet at ~2.6 ppm. N-Ethyl Methyl (-CH₃): Triplet at ~1.1 ppm.
IR Spectroscopy C=O Stretch (Ester): Strong, sharp absorption at ~1715-1725 cm⁻¹. C-O Stretch (Ester): Strong absorption at ~1270 cm⁻¹. C-H Stretch (Aromatic): Absorption band >3000 cm⁻¹. C-H Stretch (Aliphatic): Absorption bands <3000 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): Peak at m/z = 221. Major Fragments: • m/z = 105 (Benzoyl cation, [C₆H₅CO]⁺) • m/z = 86 (Diethylaminoethyl fragment, [CH₂=N(CH₂CH₃)₂]⁺)

References

An In-Depth Technical Guide to the Mechanism of Action of 2-(Diethylamino)ethyl benzoate (Procaine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diethylamino)ethyl benzoate (B1203000), commonly known as procaine (B135), is a prototypical ester-type local anesthetic that has been in clinical use for over a century. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal membranes, thereby preventing the generation and propagation of action potentials and resulting in a transient and localized loss of sensation. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of procaine, its pharmacokinetics, and the role of its metabolites. Detailed experimental protocols for key assays and quantitative pharmacological data are presented to serve as a resource for researchers in pharmacology and drug development.

Introduction

Procaine, first synthesized in 1905, serves as a foundational molecule in the study of local anesthesia.[1] Structurally, it is an amino ester composed of a lipophilic aromatic ring (p-aminobenzoic acid) and a hydrophilic tertiary amine, connected by an ester linkage.[2] This amphipathic nature is crucial for its anesthetic activity, allowing it to traverse the neuronal membrane and access its target site. While newer local anesthetics with improved potency and duration of action have been developed, procaine remains a valuable tool for understanding the fundamental principles of sodium channel blockade and local anesthesia.

Core Mechanism of Action: Sodium Channel Blockade

The principal pharmacological effect of procaine is the reversible blockade of voltage-gated sodium channels (VGSCs) in the membranes of excitable cells, such as neurons.[3] By inhibiting the influx of sodium ions, procaine increases the threshold for electrical excitation, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential, ultimately leading to a failure to generate an action potential.[4]

State-Dependent Binding

Procaine exhibits a state-dependent affinity for VGSCs, binding with higher affinity to the open and inactivated states of the channel compared to the resting state.[5][6] This property is central to the "modulated receptor hypothesis," which posits that the conformational state of the channel modulates the binding affinity of the local anesthetic.[7] The ionized form of procaine is believed to bind to a receptor site within the inner pore of the sodium channel, accessible primarily when the channel is in the open state.[5]

Use-Dependent Blockade

A direct consequence of state-dependent binding is the phenomenon of use-dependent (or phasic) blockade.[8] With repetitive stimulation of a nerve fiber, a greater proportion of sodium channels will be in the open and inactivated states, leading to an accumulation of procaine-bound channels and a progressive enhancement of the nerve block. This is a characteristic feature of many Class I antiarrhythmic drugs and local anesthetics.

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to the pharmacological activity of procaine and its primary metabolite, diethylaminoethanol (DEAE).

Table 1: Inhibitory Concentrations (IC50) of Procaine on Ion Channels

Ion ChannelPreparationIC50 (µM)Reference
Voltage-gated Sodium ChannelEnzymatically dissociated sciatic nerve fibers (Xenopus laevis)60[9]
Voltage-gated Potassium ChannelEnzymatically dissociated sciatic nerve fibers (Xenopus laevis)6302[9]

Table 2: Inhibitory Concentrations (IC50) of Procaine and Diethylaminoethanol (DEAE) on Compound Action Potentials

CompoundpHIC50 (mM)PreparationReference
Procaine7.41.1Excised, desheathed frog and rat sciatic nerves[10]
Procaine9.20.15Excised, desheathed frog and rat sciatic nerves[10]
DEAE7.470Excised, desheathed frog and rat sciatic nerves[10]
DEAE9.24Excised, desheathed frog and rat sciatic nerves[10]

Pharmacokinetics and Metabolism

Procaine is characterized by a rapid onset and short duration of action. Its metabolism is a key determinant of its pharmacokinetic profile.

Hydrolysis by Pseudocholinesterase

Procaine is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (also known as butyrylcholinesterase) into two primary metabolites: para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[2][8] This rapid metabolism is responsible for its short plasma half-life and limits its systemic toxicity.

Table 3: Kinetic Parameters for Procaine Hydrolysis by Pseudocholinesterase

Genotype of PseudocholinesteraseMichaelis-Menten Constant (Km) (µM)Maximal Reaction Velocity (Vmax) (nmol/min/ml serum)Reference
Homozygous Typical5.018.6 ± 0.9[11]
Heterozygous6.2Similar to typical[11]
Homozygous Atypical14.7Similar to typical[11]
Pharmacological Activity of Metabolites
  • Diethylaminoethanol (DEAE): This metabolite exhibits weak local anesthetic activity, contributing to the overall pharmacological effect of procaine, particularly with large doses or prolonged infusions.[10]

  • Para-aminobenzoic acid (PABA): PABA does not possess local anesthetic properties.[10] However, it can have its own biological effects, including antioxidant and neuroprotective properties.[1][12] PABA is also known to be the component responsible for allergic reactions to procaine in susceptible individuals.[2]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Sodium Current Recording

This protocol provides a methodology for measuring the effect of procaine on voltage-gated sodium currents in cultured neurons.

Objective: To determine the concentration-dependent inhibition of voltage-gated sodium currents by procaine.

Materials:

  • Cultured neurons (e.g., dorsal root ganglion neurons)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass micropipettes (resistance of 3-5 MΩ)

  • External (extracellular) solution (in mM): 140 NaCl, 3 KCl, 2 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). The use of Cesium Fluoride (CsF) helps to block potassium channels.

  • Procaine hydrochloride stock solution (e.g., 100 mM in deionized water).

Procedure:

  • Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and patch-clamp recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Setup: Place a coverslip with neurons in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

  • Gigaohm Seal Formation: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential of -80 mV. To elicit sodium currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).

  • Baseline Recording: Record stable baseline sodium currents in the control external solution.

  • Drug Application: Perfuse the recording chamber with external solutions containing various concentrations of procaine.

  • Data Acquisition: Record sodium currents at each procaine concentration using the same voltage-step protocol.

  • Data Analysis: Measure the peak inward sodium current at each concentration and normalize it to the control current. Plot the normalized current as a function of procaine concentration and fit the data to a Hill equation to determine the IC50 value.

Quantification of Procaine and Metabolites in Plasma by HPLC

This protocol outlines a method for the simultaneous determination of procaine and its primary metabolite, PABA, in plasma samples.

Objective: To quantify the concentrations of procaine and PABA in plasma for pharmacokinetic studies.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • C18 reverse-phase column.

  • Mobile phase: e.g., 30 mM potassium dihydrogen phosphate (B84403) buffer (with 0.16% triethylamine, pH adjusted to 4.9 with phosphoric acid) and acetonitrile (B52724) (63/37, v/v).[13]

  • Plasma samples.

  • Internal standard (e.g., carbamazepine).[13]

  • Anticholinesterase agent (e.g., neostigmine (B1678181) methylsulfate) to prevent ex vivo hydrolysis of procaine.[13]

  • Extraction solvent (e.g., ethyl ether).[13]

Procedure:

  • Sample Preparation: To a 500 µL plasma sample in an ice-water bath, add the internal standard and an anticholinesterase agent.

  • Alkalinization: Alkalinize the plasma sample with sodium hydroxide.

  • Liquid-Liquid Extraction: Perform liquid-liquid extraction with an appropriate organic solvent like ethyl ether.

  • Evaporation and Reconstitution: Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system.

  • Detection: Monitor the eluent at appropriate wavelengths for the detection of procaine and PABA (e.g., 290 nm and 210 nm).[13]

  • Quantification: Construct calibration curves for procaine and PABA using standards of known concentrations. Determine the concentrations in the plasma samples by comparing their peak areas (or heights) to the calibration curves.

Visualizations

Signaling Pathway of Procaine Action

Procaine_Mechanism cluster_membrane Neuronal Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_channel_closed Voltage-Gated Na+ Channel (Resting) Na_channel_open Voltage-Gated Na+ Channel (Open) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-Gated Na+ Channel (Inactivated) Na_channel_open->Na_channel_inactivated Inactivation Procaine_bound Procaine-Bound Na+ Channel (Blocked) Na_channel_open->Procaine_bound Binding Action_Potential Action Potential Propagation Na_channel_open->Action_Potential Na+ Influx Na_channel_inactivated->Na_channel_closed Repolarization Na_channel_inactivated->Procaine_bound Binding Block Blockade of Nerve Impulse Procaine_bound->Block Procaine_ext Procaine (Unionized) Procaine_int Procaine (Ionized) Procaine_ext->Procaine_int Diffusion Receptor Receptor Site Procaine_int->Receptor

Caption: Signaling pathway illustrating the state-dependent blockade of voltage-gated sodium channels by procaine.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow start Start: Cultured Neurons pipette_prep Prepare Micropipette (Internal Solution) start->pipette_prep seal Form Gigaohm Seal on Neuron pipette_prep->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell voltage_clamp Apply Voltage-Clamp Protocol whole_cell->voltage_clamp baseline Record Baseline Na+ Currents voltage_clamp->baseline drug_app Perfuse with Procaine Solution baseline->drug_app record_drug Record Na+ Currents in Presence of Procaine drug_app->record_drug analysis Data Analysis: Measure Peak Currents record_drug->analysis ic50 Calculate IC50 analysis->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 of procaine on voltage-gated sodium channels using patch-clamp electrophysiology.

Metabolic Pathway of Procaine

Procaine_Metabolism Procaine Procaine (2-(Diethylamino)ethyl benzoate) Enzyme Plasma Pseudocholinesterase Procaine->Enzyme PABA Para-aminobenzoic Acid (PABA) DEAE Diethylaminoethanol (DEAE) Enzyme->PABA Hydrolysis Enzyme->DEAE Hydrolysis

Caption: The metabolic hydrolysis of procaine by plasma pseudocholinesterase into its primary metabolites.

Conclusion

2-(Diethylamino)ethyl benzoate (procaine) serves as a quintessential model for understanding the mechanism of local anesthetics. Its primary action is the state- and use-dependent blockade of voltage-gated sodium channels, a process that has been extensively characterized through electrophysiological studies. The rapid enzymatic hydrolysis of procaine dictates its short duration of action and gives rise to metabolites with their own distinct pharmacological profiles. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals in the fields of pharmacology and drug development, facilitating further investigation into the nuanced mechanisms of local anesthesia and the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 2-(Diethylamino)ethyl Benzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(diethylamino)ethyl benzoate (B1203000), a key organic compound with applications in pharmaceuticals and organic synthesis. Understanding its solubility in various organic solvents is crucial for process development, formulation, and purification. This document compiles available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for solvent selection.

Quantitative Solubility Data

The solubility of 2-(diethylamino)ethyl benzoate, also known as procaine (B135) base, varies across different organic solvents. The following table summarizes the available quantitative solubility data. It is important to note that solubility is temperature-dependent, and the provided data should be considered in the context of the specified conditions.

SolventTemperature (°C)Solubility
Water300.945 g/100 mL[1][2]
AcetoneNot Specified23.6 g/100 mL
EthanolNot SpecifiedSoluble
MethanolNot SpecifiedSlightly Soluble[2]
Diethyl EtherNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSoluble[1]
BenzeneNot SpecifiedSoluble[1]
DichloromethaneNot SpecifiedInsoluble
Dimethyl Sulfoxide (DMSO)Not SpecifiedSlightly Soluble[2]

Note: The terms "Soluble" and "Slightly Soluble" are qualitative descriptors from various sources. Precise quantitative data for these solvents at specified temperatures is limited in publicly available literature.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is the gold standard for determining the equilibrium solubility of a solid in a solvent.[3] The following is a detailed methodology for this procedure, adaptable for determining the solubility of 2-(diethylamino)ethyl benzoate in various organic solvents.

Principle

A saturated solution of the solute (2-(diethylamino)ethyl benzoate) is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment
  • 2-(Diethylamino)ethyl benzoate (pure solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure
  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary to avoid bubble formation.

  • Addition of Solute: Add an excess amount of solid 2-(diethylamino)ethyl benzoate to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.

  • Addition of Solvent: Accurately add a known volume or mass of the organic solvent to the vial containing the solute.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. The filter material should be compatible with the organic solvent used.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used for quantification.

  • Quantification: Analyze the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of 2-(diethylamino)ethyl benzoate.

  • Calculation: Calculate the solubility of 2-(diethylamino)ethyl benzoate in the organic solvent, expressed in units such as g/100 mL, mg/mL, or mol/L, taking into account the dilution factor.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes, including synthesis, purification, and formulation. The following diagram, generated using the DOT language, illustrates a logical workflow for selecting a suitable organic solvent for 2-(diethylamino)ethyl benzoate based on solubility requirements.

Solvent_Selection_Workflow start Define Process Requirement (e.g., Recrystallization, Formulation) solubility_screen Initial Solubility Screening (Qualitative assessment in a range of solvents) start->solubility_screen high_solubility High Solubility Required? solubility_screen->high_solubility low_solubility Low Solubility Required? high_solubility->low_solubility No quant_determination Quantitative Solubility Determination (Shake-Flask Method) high_solubility->quant_determination Yes low_solubility->quant_determination Yes solvent_selection Select Optimal Solvent(s) low_solubility->solvent_selection No quant_determination->solvent_selection process_optimization Process Optimization solvent_selection->process_optimization end Final Solvent System process_optimization->end

Caption: Workflow for organic solvent selection based on solubility.

This guide provides a foundational understanding of the solubility of 2-(diethylamino)ethyl benzoate in organic solvents. For critical applications, it is recommended to perform experimental verification of solubility under the specific conditions of your process.

References

Spectroscopic Characterization of 2-(Diethylamino)ethyl benzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Diethylamino)ethyl benzoate (B1203000), a compound of interest in pharmaceutical research and development. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Furthermore, it outlines detailed experimental protocols for the acquisition of such spectra, serving as a valuable resource for laboratory practice.

Core Spectroscopic Data

The following sections present the predicted spectroscopic data for 2-(Diethylamino)ethyl benzoate. This data is crucial for the structural elucidation and quality control of the compound.

1H NMR (Proton NMR) Data

Table 1: Predicted 1H NMR Chemical Shifts for 2-(Diethylamino)ethyl benzoate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.03Doublet of doublets2HAromatic C-H (ortho to C=O)
7.54Triplet of triplets1HAromatic C-H (para to C=O)
7.43Triplet of doublets2HAromatic C-H (meta to C=O)
4.38Triplet2HO-CH2 -CH2-N
2.91Triplet2HO-CH2-CH2 -N
2.65Quartet4HN-(CH2 -CH3)2
1.08Triplet6HN-(CH2-CH3 )2

Predicted in CDCl3 solvent.

13C NMR (Carbon-13 NMR) Data

Table 2: Predicted 13C NMR Chemical Shifts for 2-(Diethylamino)ethyl benzoate

Chemical Shift (ppm)Carbon TypeAssignment
166.5CC=O (Ester carbonyl)
132.8CHAromatic C-H (para)
130.3CAromatic C (ipso to C=O)
129.5CHAromatic C-H (ortho)
128.3CHAromatic C-H (meta)
63.2CH2O-CH2 -CH2-N
51.0CH2O-CH2-CH2 -N
47.7CH2N-CH2 -CH3
12.2CH3N-CH2-CH3

Predicted in CDCl3 solvent.

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for 2-(Diethylamino)ethyl benzoate

Wavenumber (cm-1)IntensityFunctional Group Assignment
3060-3030MediumAromatic C-H stretch
2970-2850StrongAliphatic C-H stretch
1720StrongC=O stretch (Ester)
1600, 1480Medium-WeakC=C stretch (Aromatic ring)
1270StrongC-O stretch (Ester)
1100StrongC-N stretch
MS (Mass Spectrometry) Data

Table 4: Predicted Mass Spectrometry Fragmentation for 2-(Diethylamino)ethyl benzoate

m/zRelative Intensity (%)Proposed Fragment
22140[M]+ (Molecular Ion)
122100[C6H5COOH]+
10585[C6H5CO]+
8695[N(CH2CH3)2CH2]+
7760[C6H5]+
7250[N(CH2CH3)2]+

Predicted under Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 2-(Diethylamino)ethyl benzoate.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. 1H NMR Acquisition:

  • The 1H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

  • The acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1.0 s, an acquisition time of 4.0 s, and 16 scans.

  • The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. 13C NMR Acquisition:

  • The 13C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz 1H instrument).

  • A proton-decoupled pulse sequence is used.

  • Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, an acquisition time of 1.0 s, and an accumulation of 1024 scans.

  • The FID is processed with a line broadening of 1.0 Hz.

IR Spectroscopy

1. Sample Preparation:

  • For Attenuated Total Reflectance (ATR)-FTIR, a small drop of neat 2-(Diethylamino)ethyl benzoate is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

2. Data Acquisition:

  • The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • The spectrum is typically collected over a range of 4000-400 cm-1.

  • Data is acquired by co-adding 32 scans at a resolution of 4 cm-1.

  • A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and subtracted from the sample spectrum.

Mass Spectrometry

1. Sample Introduction and Ionization:

  • The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • A dilute solution of 2-(Diethylamino)ethyl benzoate in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.

  • The GC is equipped with a suitable capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column).

  • The oven temperature program is optimized to ensure good separation and peak shape. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

2. Mass Analysis:

  • The EI source is operated at 70 eV.

  • The mass spectrometer is set to scan a mass range of m/z 40-500.

  • The ion source temperature is maintained at 230°C and the quadrupole temperature at 150°C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 2-(Diethylamino)ethyl benzoate.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample Pure Compound (2-(Diethylamino)ethyl benzoate) Dissolve Dissolution in Deuterated Solvent (for NMR) Sample->Dissolve NMR Neat Neat Liquid (for IR) Sample->Neat IR Dilute Dilution in Volatile Solvent (for MS) Sample->Dilute MS NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer (ATR) Neat->IR MS GC-MS (EI) Dilute->MS ProcessNMR Fourier Transform Phase & Baseline Correction NMR->ProcessNMR ProcessIR Background Subtraction IR->ProcessIR ProcessMS Chromatogram & Mass Spectrum Extraction MS->ProcessMS Analysis Structural Elucidation & Data Interpretation ProcessNMR->Analysis ProcessIR->Analysis ProcessMS->Analysis

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

A Technical Guide to the Nomenclature of 2-(Diethylamino)ethyl Benzoate for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the synonyms and chemical identifiers for 2-(Diethylamino)ethyl benzoate (B1203000). This document provides a thorough compilation of its various names, registry numbers, and related quantitative data found throughout chemical literature. Furthermore, it offers detailed experimental protocols for its synthesis, empowering researchers with the practical knowledge for its preparation.

Chemical Identity and Synonyms

2-(Diethylamino)ethyl benzoate is a chemical compound that is identified by a variety of names in scientific literature, patents, and commercial catalogs. Understanding these synonyms is crucial for conducting exhaustive literature searches and for unambiguous communication in a research and development setting. The compound is structurally characterized by a benzoic acid core esterified with a 2-(diethylamino)ethanol (B1670525) moiety.

The synonyms and key identifiers for 2-(Diethylamino)ethyl benzoate and its commonly associated hydrochloride salt are summarized in the tables below.

Table 1: Synonyms and Identifiers for 2-(Diethylamino)ethyl benzoate

Type of IdentifierValue
Systematic Name 2-(Diethylamino)ethyl benzoate[1]
IUPAC Name Benzoic acid, 2-(diethylamino)ethyl ester[1][2]
CAS Registry Number 2572-39-6[3]
Common Synonyms β-Benzoyloxyethyl diethylamine[1]
Ethanol (B145695), 2-diethylamino-, benzoate[1]
Diethylaminoethyl benzoate[2]
Code AI3-05644[1]
FDA UNII XQV4S4W9G3[3]

Table 2: Synonyms and Identifiers for 2-(Diethylamino)ethyl benzoate Hydrochloride

Type of IdentifierValue
Systematic Name 2-(Diethylamino)ethyl benzoate hydrochloride
IUPAC Name Benzoic acid, 2-(diethylamino)ethyl ester, hydrochloride (1:1)[4]
Common Name Bencain[5]
Brand Name Bencaine, Hydrocaine[5]

Quantitative and Physicochemical Data

A summary of the key quantitative and physicochemical properties of 2-(Diethylamino)ethyl benzoate is provided below, offering a quick reference for experimental planning and data analysis.

Table 3: Physicochemical Properties of 2-(Diethylamino)ethyl benzoate

PropertyValue
Molecular Formula C13H19NO2[3]
Molecular Weight 221.3 g/mol [3]
InChI InChI=1S/C13H19NO2/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3[3]
InChIKey GEVPHAFTDXTZHY-UHFFFAOYSA-N[3]
SMILES CCN(CC)CCOC(=O)c1ccccc1[3]

Table 4: Physicochemical Properties of 2-(Diethylamino)ethyl benzoate Hydrochloride

PropertyValue
Molecular Formula C13H19NO2.ClH[4]
Molecular Weight 257.76 g/mol [4]
InChI InChI=1S/C13H19NO2.ClH/c1-3-14(4-2)10-11-16-13(15)12-8-6-5-7-9-12;/h5-9H,3-4,10-11H2,1-2H3;1H[4]
InChIKey WWHDJYBSTCEGPD-UHFFFAOYSA-N[4]
SMILES CCN(CC)CCOC(=O)c1ccccc1.Cl[4]

Visualization of Chemical Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Synonyms_2_Diethylaminoethyl_benzoate cluster_identifiers Chemical Identifiers cluster_synonyms Common Synonyms cluster_hcl Hydrochloride Salt Core 2-(Diethylamino)ethyl benzoate IUPAC IUPAC: Benzoic acid, 2-(diethylamino)ethyl ester Core->IUPAC is identified by CAS CAS: 2572-39-6 Core->CAS is identified by SMILES SMILES: CCN(CC)CCOC(=O)c1ccccc1 Core->SMILES is represented by InChIKey InChIKey: GEVPHAFTDXTZHY-UHFFFAOYSA-N Core->InChIKey is represented by Syn1 β-Benzoyloxyethyl diethylamine Core->Syn1 is also known as Syn2 Ethanol, 2-diethylamino-, benzoate Core->Syn2 is also known as Syn3 Diethylaminoethyl benzoate Core->Syn3 is also known as HCl_Salt 2-(Diethylamino)ethyl benzoate HCl Core->HCl_Salt forms Bencain Bencain HCl_Salt->Bencain is known as Bencaine Bencaine HCl_Salt->Bencaine is known as

Caption: Relationship between 2-(Diethylamino)ethyl benzoate and its identifiers.

Experimental Protocols

The synthesis of 2-(Diethylamino)ethyl benzoate is typically achieved through Fischer esterification of benzoic acid with 2-(diethylamino)ethanol or by transesterification. Below are detailed protocols for the synthesis of the necessary precursors and the final product.

Synthesis of 2-(Diethylamino)ethyl chloride hydrochloride (Precursor)

This protocol describes the synthesis of the key intermediate, 2-(diethylamino)ethyl chloride, as its more stable hydrochloride salt, from 2-(diethylamino)ethanol.

Materials:

  • 2-(diethylamino)ethanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758)

  • Absolute ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-(diethylamino)ethanol in anhydrous dichloromethane.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of thionyl chloride in dichloromethane to the cooled solution of the amino alcohol via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours to ensure the reaction goes to completion.

  • After reflux, cool the mixture and concentrate it under reduced pressure to remove the solvent and excess thionyl chloride.

  • The resulting crude product can be purified by recrystallization from absolute ethanol.

  • Collect the crystalline product by suction filtration, wash with a small amount of cold absolute ethanol, and dry under vacuum.[2][6]

Synthesis of 2-(Diethylamino)ethyl benzoate via Fischer Esterification

This protocol outlines the acid-catalyzed esterification of benzoic acid with 2-(diethylamino)ethanol.

Materials:

  • Benzoic acid

  • 2-(diethylamino)ethanol

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (for extraction)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottomed flask, dissolve benzoic acid (1.0 eq) in a suitable excess of 2-(diethylamino)ethanol (e.g., 3-5 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the flask while swirling.

  • Attach a reflux condenser and heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution), followed by a wash with brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-(Diethylamino)ethyl benzoate.

  • Further purification can be achieved by vacuum distillation.

Microwave-Assisted Synthesis of 2-(diethylamino)ethyl 4-aminobenzoate (B8803810) (Procaine) - A Related Transesterification Protocol

This "solvent-free" method demonstrates the synthesis of the structurally similar local anesthetic, procaine, and can be adapted for related transesterification reactions.[7][8]

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine) (1.0 eq)

  • 2-(diethylamino)ethanol (1.0 eq)

  • Sodium ethoxide (EtONa) (1.0 eq)

Procedure:

  • A suspension of ethyl 4-aminobenzoate (0.01 mol), 2-(diethylamino)ethanol (0.01 mol), and sodium ethoxide (0.01 mol) is placed in a glass flask.

  • The mixture is manually homogenized, then placed inside a sealed Teflon flask.

  • The flask is subjected to 700W microwave irradiation for a short duration (e.g., up to 12 minutes), with the reaction progress monitored by TLC.

  • The crude product, a viscous liquid that solidifies at room temperature, is then purified.

  • The solid is suspended in distilled water, heated to 80°C, purified with activated charcoal, and filtered while hot.

  • Upon cooling, the pure product precipitates as white crystals, which are then filtered and dried.[7]

Fischer_Esterification_Workflow cluster_reactants Reactants Benzoic_Acid Benzoic Acid Reflux Heat at Reflux Benzoic_Acid->Reflux Amino_Alcohol 2-(Diethylamino)ethanol Amino_Alcohol->Reflux Catalyst H₂SO₄ (catalyst) Catalyst->Reflux Workup Aqueous Work-up (H₂O, Ether, NaHCO₃) Reflux->Workup Purification Drying & Solvent Removal Workup->Purification Product 2-(Diethylamino)ethyl benzoate Purification->Product

Caption: General workflow for Fischer Esterification synthesis.

References

An In-depth Technical Guide to the Health and Safety of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 2-(Diethylamino)ethyl benzoate (B1203000). This guide incorporates a read-across approach from structurally similar compounds, primarily the local anesthetic procaine (B135) (2-(Diethylamino)ethyl 4-aminobenzoate), and general principles of toxicology and pharmacology. All data presented should be interpreted with this consideration.

Physicochemical and Toxicological Data

The following tables summarize the available physicochemical properties and toxicological data for 2-(Diethylamino)ethyl benzoate and its close analog, procaine.

Table 1: Physicochemical Properties of 2-(Diethylamino)ethyl Benzoate

PropertyValueSource
Molecular Formula C₁₃H₁₉NO₂--INVALID-LINK--
Molecular Weight 221.3 g/mol --INVALID-LINK--
Appearance Not available-
Boiling Point Not available-
Melting Point Not available-
Water Solubility Not available-
LogP (Octanol/Water Partition Coefficient) Not available-

Table 2: Summary of Toxicological Data (Read-across from Procaine and General Benzoate Esters)

EndpointResultSpeciesMethod (OECD Guideline)Notes
Acute Oral Toxicity LD50: 200 mg/kgRatTG 401 (historical)For Procaine HCl.[1]
Acute Dermal Toxicity LD50: >2000 mg/kgRatTG 402For a related benzoate ester.[2]
Acute Inhalation Toxicity No data available-TG 403-
Skin Irritation Non-irritating to mildly irritatingRabbitTG 404General finding for benzoate esters.[3][4]
Eye Irritation Mildly to moderately irritatingRabbitTG 405General finding for benzoate esters.[5]
Skin Sensitization Not expected to be a sensitizerGuinea PigTG 406Based on data for procaine.
Genotoxicity (Ames Test) NegativeS. typhimuriumTG 471For a related benzoate ester.
Genotoxicity (Chromosomal Aberration) No data available-TG 473-
Genotoxicity (Micronucleus Test) No data available-TG 474-
Carcinogenicity Not classified--No data available.
Reproductive/Developmental Toxicity No data available---

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are described below, based on the relevant OECD guidelines.

Acute Oral Toxicity (as per OECD TG 401 - historical)
  • Test Principle: The test substance is administered in a single dose by gavage to a group of fasted experimental animals. The animals are observed for a defined period for signs of toxicity and mortality.

  • Test Animals: Young adult rats of a single strain are used. Both sexes are typically included.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered orally by gavage. The volume administered is generally kept low.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A necropsy of all animals is performed at the end of the observation period.

    • The LD50 is calculated using appropriate statistical methods.

Acute Dermal Toxicity (as per OECD TG 402)
  • Test Principle: A single dose of the test substance is applied to the clipped, intact skin of experimental animals. The animals are observed for signs of toxicity and mortality.

  • Test Animals: Adult rats or rabbits are commonly used.

  • Procedure:

    • The dorsal area of the trunk of the test animals is clipped free of fur 24 hours before the test.

    • The test substance is applied uniformly over an area of at least 10% of the body surface area and covered with a porous gauze dressing and non-irritating tape.

    • The exposure duration is 24 hours.

    • After 24 hours, the dressing is removed, and the skin is wiped to remove any residual test substance.

    • Animals are observed for mortality and clinical signs for 14 days.

    • Body weights are recorded weekly.

    • A gross necropsy is performed on all animals at the end of the study.

Skin Irritation/Corrosion (as per OECD TG 404)
  • Test Principle: The test substance is applied to a small area of the skin of a single animal. The degree of irritation is scored at specified intervals.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • The fur on the dorsal area of the rabbit is clipped 24 hours before the test.

    • 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin and covered with a gauze patch.

    • The exposure period is typically 4 hours.

    • After exposure, the patch is removed, and the skin is cleaned.

    • Dermal reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

Eye Irritation/Corrosion (as per OECD TG 405)
  • Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

  • Test Animals: Albino rabbits are the preferred species.

  • Procedure:

    • A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for about one second.

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • Ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized scale.

Bacterial Reverse Mutation Test (Ames Test) (as per OECD TG 471)
  • Test Principle: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are caused by base substitutions or frameshifts.

  • Procedure:

    • Tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).

    • In the plate incorporation method, the test substance, bacteria, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto a minimal glucose agar plate.

    • In the pre-incubation method, the mixture is incubated before being mixed with the top agar and plated.

    • Plates are incubated for 48-72 hours at 37°C.

    • The number of revertant colonies is counted, and a substance is considered mutagenic if it causes a dose-related increase in revertant colonies.[6][7][8][9]

Signaling Pathways and Mechanisms

Based on its structural similarity to procaine and other local anesthetics, the primary mechanism of action of 2-(Diethylamino)ethyl benzoate is expected to be the blockade of voltage-gated sodium channels in nerve membranes.

Signaling_Pathway cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel Blocked_Channel Blocked Sodium Channel Na_Channel->Blocked_Channel Blockade Drug_ext 2-(Diethylamino)ethyl benzoate (Unionized) Drug_int 2-(Diethylamino)ethyl benzoate (Ionized) Drug_ext->Drug_int Diffusion Drug_int->Na_Channel Binding to intracellular site Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel Opens channel No_Impulse Inhibition of Nerve Impulse Blocked_Channel->No_Impulse

Sodium Channel Blockade by 2-(Diethylamino)ethyl Benzoate

The unionized form of the molecule is thought to diffuse across the lipid-rich neuronal membrane. Once inside the neuron, the tertiary amine becomes protonated (ionized). This cationic form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding it or allosterically inducing a non-conducting state.[10][11] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting the propagation of the nerve impulse.

Experimental and Logical Workflows

General Experimental Workflow for an In Vivo Toxicity Study

The following diagram illustrates a typical workflow for conducting an in vivo toxicity study, such as an acute toxicity or irritation study.

Experimental_Workflow Protocol_Dev Protocol Development (e.g., OECD Guideline) Animal_Acclimation Animal Acclimation and Selection Protocol_Dev->Animal_Acclimation Dosing Dosing/Application Animal_Acclimation->Dosing Dose_Prep Test Substance Preparation Dose_Prep->Dosing Observation Clinical Observation and Scoring Dosing->Observation Necropsy Necropsy Dosing->Necropsy Data_Collection Data Collection (e.g., Body Weight) Observation->Data_Collection Data_Analysis Data Analysis and Statistical Evaluation Data_Collection->Data_Analysis Necropsy->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report

Generic Workflow for an In Vivo Toxicity Study
Inferred Metabolic Pathway

As an ester-type local anesthetic, 2-(Diethylamino)ethyl benzoate is expected to undergo rapid hydrolysis by plasma esterases, primarily butyrylcholinesterase. This metabolic breakdown would yield two main metabolites: benzoic acid and 2-(diethylamino)ethanol.

Metabolic_Pathway Parent 2-(Diethylamino)ethyl Benzoate Hydrolysis Hydrolysis by Plasma Esterases Parent->Hydrolysis Metabolite1 Benzoic Acid Hydrolysis->Metabolite1 Metabolite2 2-(Diethylamino)ethanol Hydrolysis->Metabolite2 Excretion1 Renal Excretion (conjugated) Metabolite1->Excretion1 Excretion2 Renal Excretion Metabolite2->Excretion2

References

A Historical and Technical Guide to 2-(Diethylamino)ethyl benzoate (Procaine) as a Local Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth historical and scientific examination of 2-(diethylamino)ethyl benzoate (B1203000), widely known as procaine (B135) and commercially as Novocain. First synthesized in 1905 by Alfred Einhorn, procaine marked a pivotal moment in the history of medicine, offering a safer and non-addictive alternative to cocaine for local anesthesia.[1][2][3] This document details the historical context of its discovery, its mechanism of action as a voltage-gated sodium channel blocker, and the early experimental protocols used to establish its anesthetic properties. Quantitative data on its efficacy, duration of action, and toxicity are presented in structured tables for comparative analysis. Furthermore, this guide provides detailed historical methodologies for its synthesis and for key in vivo and in vitro experiments. Diagrams illustrating its metabolic pathway and historical experimental workflows are included to provide a comprehensive resource for researchers and professionals in drug development.

Historical Overview: The Advent of a Safer Anesthetic

The late 19th and early 20th centuries were marked by the search for a safe and effective local anesthetic. Cocaine, the first compound identified for this purpose, was fraught with problems of toxicity and addiction.[1][4] This pressing need led German chemist Alfred Einhorn to systematically investigate synthetic compounds that could replicate cocaine's anesthetic properties without its detrimental side effects. In 1905, Einhorn synthesized 2-(diethylamino)ethyl benzoate, which he named Novocain, from the Latin "novus" (new) and "caine," a common suffix for anesthetics.[1][2]

The introduction of procaine into medical practice was championed by the surgeon Heinrich Braun, who recognized its clinical potential.[3] Unlike cocaine, which is a vasoconstrictor, procaine is a vasodilator. Braun discovered that co-administering procaine with epinephrine (B1671497) (adrenaline) not only prolonged its anesthetic effect by reducing systemic absorption but also decreased bleeding at the site of injection. This combination quickly became the gold standard in local anesthesia, particularly in dentistry, for several decades.[4]

Physicochemical and Pharmacokinetic Properties

Procaine is an amino ester local anesthetic. Its chemical structure consists of a lipophilic aromatic ring (p-aminobenzoic acid) connected by an ester linkage to a hydrophilic tertiary amine group (diethylaminoethanol). This amphipathic nature is crucial for its anesthetic activity, allowing it to penetrate the lipid-rich nerve membrane and interact with its target.

PropertyValueSignificance
Chemical Formula C₁₃H₂₀N₂O₂Defines the elemental composition.
Molecular Weight 236.31 g/mol Influences diffusion and receptor binding.
pKa 9.0A higher pKa means a smaller fraction of the drug is in the lipid-soluble, uncharged form at physiological pH, contributing to a slower onset of action.
Lipid Solubility LowLower lipid solubility is associated with lower potency compared to more modern local anesthetics.
Protein Binding ~6%Low protein binding contributes to a shorter duration of action as the drug does not remain bound to the sodium channel for an extended period.
Metabolism Rapidly hydrolyzed in plasma by pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).The rapid metabolism results in a short half-life and duration of action. PABA is associated with allergic reactions in some individuals.
Onset of Action Slow (5-10 minutes)A consequence of its high pKa and lower lipid solubility.
Duration of Action Short (15-30 minutes without epinephrine)Can be extended to 60-90 minutes with the addition of a vasoconstrictor like epinephrine.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for procaine, like all local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] The influx of sodium ions is a critical step in the depolarization of the nerve membrane and the propagation of an action potential. By blocking these channels, procaine prevents the nerve from reaching the threshold potential required to transmit a pain signal.

The following diagram illustrates the signaling pathway of a nerve impulse and the point of intervention by procaine.

G cluster_1 Extracellular Space cluster_2 Intracellular Space (Axoplasm) Na_channel_closed Voltage-gated Na+ Channel (Resting State) Na_channel_open Voltage-gated Na+ Channel (Open State) Na_channel_closed->Na_channel_open Depolarization Na_channel_inactivated Voltage-gated Na+ Channel (Inactivated State) Na_channel_open->Na_channel_inactivated Repolarization starts Block Channel Blocked (No Na+ influx) Na_channel_inactivated->Na_channel_closed Stimulus Pain Stimulus Stimulus->Na_channel_closed Procaine_ext Procaine (BH+) Procaine_base_ext Procaine (B) Procaine_ext->Procaine_base_ext Equilibrium Procaine_base_int Procaine (B) Procaine_base_ext->Procaine_base_int Diffusion across nerve membrane Procaine_int Procaine (BH+) Procaine_int->Na_channel_open Binds to open channel Procaine_base_int->Procaine_int Re-equilibration

Mechanism of Procaine's Sodium Channel Blockade

Quantitative Data

Efficacy and Duration of Action

While the modern concept of ED50 (the dose at which 50% of subjects show a specified effect) was not rigorously determined in the early 20th century, the potency of new anesthetics was often compared to that of cocaine. Procaine was found to be less potent than cocaine but also significantly less toxic. The "Highest No Effect Dose" (HNED) for procaine in one study was approximately 2.5 mg/site, indicating the dose at which no anesthetic effect was observed.

ParameterProcaineProcaine with EpinephrineSignificance
Onset of Action 5-10 minutes5-10 minutesEpinephrine does not significantly alter the onset of action.
Duration of Action 15-30 minutes60-90 minutesEpinephrine, as a vasoconstrictor, significantly prolongs the duration of action by decreasing the rate of systemic absorption.
Relative Potency Weaker than cocaineWeaker than cocaineWhile less potent, its significantly lower toxicity made it a superior clinical choice.
Toxicity

The toxicity of procaine was extensively studied in various animal models. The following table summarizes the reported median lethal dose (LD50) values.

Animal ModelRoute of AdministrationLD50 (mg/kg)
RatOral200
RatIntraperitoneal160
RatSubcutaneous597
MouseOral175-350
MouseIntravenous38-45
MouseSubcutaneous339
MouseIntramuscular500
DogIntravenous63

Historical Experimental Protocols

The efficacy of newly synthesized local anesthetics like procaine was established through a series of foundational animal experiments. These early protocols were crucial for determining the potency, duration of action, and safety of these novel compounds.

In Vitro Assessment: The Frog Sciatic Nerve Block

One of the classic and most fundamental methods for evaluating the action of local anesthetics was the isolated frog sciatic nerve preparation. This ex vivo model allowed for the direct assessment of a compound's ability to block nerve conduction.

Experimental Protocol:

  • Nerve Preparation: A frog is doubly pithed (destruction of the brain and spinal cord). The sciatic nerve is then carefully dissected from the leg and kept moist with Ringer's solution.

  • Experimental Setup: The isolated nerve is placed in a nerve chamber with stimulating and recording electrodes.

  • Stimulation and Recording: An electrical stimulus is applied to one end of the nerve to generate a compound action potential (CAP), which is recorded by electrodes at the other end.

  • Application of Anesthetic: A solution of the test compound (e.g., procaine) is applied to a section of the nerve between the stimulating and recording electrodes.

  • Measurement of Nerve Conduction Block: The amplitude of the CAP is recorded over time. A decrease in the CAP amplitude indicates a block of nerve conduction. The time to onset of the block and the duration of the block (time until the CAP returns to its original amplitude after washing the nerve) are measured.

G start Start dissect Dissect Frog Sciatic Nerve start->dissect place_nerve Place Nerve in Chamber dissect->place_nerve stimulate_record Apply Stimulus & Record Baseline CAP place_nerve->stimulate_record apply_anesthetic Apply Procaine Solution to Nerve stimulate_record->apply_anesthetic measure_block Measure Decrease in CAP Amplitude apply_anesthetic->measure_block wash_nerve Wash Nerve with Ringer's Solution measure_block->wash_nerve measure_recovery Measure Return of CAP Amplitude wash_nerve->measure_recovery end End measure_recovery->end G start Start prepare_animal Clip Hair on Guinea Pig's Back start->prepare_animal inject_anesthetic Inject Procaine Intradermally (Wheal) prepare_animal->inject_anesthetic inject_control Inject Saline Control (Separate Wheal) prepare_animal->inject_control stimulate_wheal Stimulate Center of Wheal with Pin/von Frey Hair inject_anesthetic->stimulate_wheal inject_control->stimulate_wheal observe_response Observe for Flinch Response stimulate_wheal->observe_response record_data Record Onset and Duration of Anesthesia observe_response->record_data end End record_data->end G cluster_0 Two-Step Synthesis cluster_1 Direct Esterification p_nitro p-Nitrobenzoic Acid ester 2-(diethylamino)ethyl 4-nitrobenzoate p_nitro->ester Esterification with 2-diethylaminoethanol procaine_ts Procaine ester->procaine_ts Reduction of nitro group p_amino p-Aminobenzoic Acid procaine_de Procaine p_amino->procaine_de Esterification with 2-diethylaminoethanol

References

The Symbiotic Relationship of 2-(Diethylamino)ethyl Benzoate and Procaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and functional relationship between 2-(Diethylamino)ethyl benzoate (B1203000) and its para-amino substituted analogue, procaine (B135). Procaine, a well-established local anesthetic, is chemically designated as 2-(diethylamino)ethyl 4-aminobenzoate (B8803810).[1][2][3] This document elucidates the structural similarities and differences between these two molecules, details the synthesis of procaine, and presents its mechanism of action. Quantitative physicochemical and pharmacokinetic data are systematically tabulated for comparative analysis. Furthermore, detailed experimental protocols for synthesis and characterization, alongside graphical representations of synthetic pathways, experimental workflows, and signaling cascades, are provided to offer a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Introduction

Procaine, first synthesized in 1905, is a local anesthetic of the amino ester group.[4] It functions primarily as a sodium channel blocker, reversibly inhibiting nerve impulse conduction and thereby producing a transient and localized loss of sensation.[5][6][7] Its chemical structure is foundational to its anesthetic properties. A critical examination of its structure reveals its composition from a para-aminobenzoic acid (PABA) moiety ester-linked to a diethylaminoethanol side chain.[8][9]

The closely related compound, 2-(Diethylamino)ethyl benzoate, shares the same ester and amino alcohol backbone but lacks the para-amino group on the benzene (B151609) ring. This structural distinction is pivotal, as the amino group in procaine is crucial for its anesthetic efficacy and pharmacological profile. This guide will dissect this relationship, providing the technical details necessary for a thorough understanding.

Physicochemical and Pharmacokinetic Properties

A comparative summary of the key physicochemical and pharmacokinetic parameters of 2-(Diethylamino)ethyl benzoate and procaine is presented below. This data is essential for understanding their relative stability, solubility, and in vivo behavior.

Table 1: Physicochemical Properties
Property2-(Diethylamino)ethyl BenzoateProcaine (2-(diethylamino)ethyl 4-aminobenzoate)
Molecular Formula C₁₃H₁₉NO₂[10]C₁₃H₂₀N₂O₂[2][3][11]
Molecular Weight 221.30 g/mol [10]236.31 g/mol [3][11]
Melting Point Not available61°C[2][12]
Boiling Point 285–290°C (estimated)[10]378.78°C (rough estimate)[12]
Solubility in Water Low (<1 mg/mL at 25°C)[10]Limited solubility, but the hydrochloride salt is very soluble.[9]
logP (Octanol-Water) 2.8 (predicted)[10]Low lipid solubility[8][9]
pKa ≈ 9.5 (tertiary amine)[10]8.9[8][9][12]
Table 2: Pharmacokinetic Properties of Procaine
ParameterValue
Distribution Half-life (t₁/₂α) 2.49 ± 0.36 minutes[13][14]
Elimination Half-life (t₁/₂β) 7.69 ± 0.99 minutes[13][14]
Volume of Distribution (Vd) 0.79 ± 0.14 L/kg[14]
Total Body Clearance 0.08 ± 0.01 L/kg/min[14]
Metabolism Hydrolysis by plasma pseudocholinesterase to para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[13]

Synthesis and Characterization: Experimental Protocols

The synthesis of procaine can be achieved through the esterification of 4-aminobenzoic acid derivatives with 2-(diethylamino)ethanol. One common laboratory-scale method involves the transesterification of ethyl 4-aminobenzoate (benzocaine) with 2-(diethylamino)ethanol.

Microwave-Assisted Synthesis of Procaine from Ethyl 4-Aminobenzoate

This protocol is adapted from a solvent-free, microwave-assisted method.[15]

Materials:

  • Ethyl 4-aminobenzoate (benzocaine) (1.651 g, 0.01 mol)

  • 2-(diethylamino)ethanol (1.33 mL, 1.172 g, 0.01 mol)

  • Sodium ethoxide (EtONa) (0.68 g, 0.01 mol)

  • Distilled water

  • Activated charcoal

  • Teflon flask (sealed)

  • Domestic microwave oven (700W)

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • Place a suspension of ethyl 4-aminobenzoate, 2-(diethylamino)ethanol, and sodium ethoxide in a 5 mL glass flask.

  • Homogenize the mixture manually.

  • Transfer the mixture to a sealed Teflon flask and subject it to microwave irradiation at 700W. The irradiation time is typically optimized by monitoring the reaction progress (e.g., 6-12 minutes).[15]

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crude procaine is obtained as a viscous liquid that solidifies at room temperature.

  • Suspend the solid product in 10 mL of distilled water and heat to 80°C.

  • Add activated charcoal for purification and filter the hot solution under reduced pressure.

  • Allow the filtrate to cool to room temperature, during which pure procaine will precipitate as white crystals.

  • Filter the crystals under reduced pressure and dry them at 40°C for 4 hours.[15]

Characterization of Procaine

High-Performance Liquid Chromatography (HPLC-UV) [1]

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Phenyl column.

  • Mobile Phase: A mixture of aqueous heptanesulfonic acid sodium salt and acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 254 nm.

Spectrophotometric Method [16][17][18] This method is based on the diazotization of the primary amino group of procaine and subsequent coupling with a chromogenic agent.

  • Diazotize procaine hydrochloride with sodium nitrite (B80452) in an acidic medium (e.g., acetic acid).

  • Couple the resulting diazonium salt with a suitable reagent (e.g., 2,5-dimethylphenol (B165462) or 7-iodo-8-hydroxyquinoline-5-sulphonic acid) in an alkaline medium to form a colored azo dye.[16][17]

  • Measure the absorbance of the resulting solution at its maximum absorption wavelength (e.g., 466 nm for the 2,5-dimethylphenol product).[16]

  • Quantify the concentration using a calibration curve.

Visualizing the Relationships and Pathways

Graphical representations are crucial for understanding the complex relationships and processes involved. The following diagrams were generated using the DOT language.

Structural Relationship

cluster_reactants Precursors cluster_intermediate Related Compound cluster_product Product p_aminobenzoic_acid p-Aminobenzoic Acid C₇H₇NO₂ procaine Procaine 2-(diethylamino)ethyl 4-aminobenzoate C₁₃H₂₀N₂O₂ p_aminobenzoic_acid->procaine Esterification with 2-(diethylamino)ethanol diethylaminoethanol 2-(Diethylamino)ethanol C₆H₁₅NO diethylaminoethanol->procaine Esterification with p-aminobenzoic acid diethylaminoethyl_benzoate 2-(Diethylamino)ethyl Benzoate C₁₃H₁₉NO₂ diethylaminoethyl_benzoate->procaine Structural Analogue (lacks 4-amino group)

Caption: Structural relationship between procaine and its precursors.

Experimental Workflow: Synthesis and Purification of Procaine

start Start: Reactants mixing Mix Ethyl 4-aminobenzoate, 2-(diethylamino)ethanol, & NaOEt start->mixing microwave Microwave Irradiation (700W, 6-12 min) mixing->microwave tlc Monitor Reaction by TLC microwave->tlc crude Obtain Crude Procaine tlc->crude dissolve Dissolve in Hot Water (80°C) crude->dissolve charcoal Add Activated Charcoal dissolve->charcoal filter1 Hot Filtration charcoal->filter1 crystallize Cool to Crystallize filter1->crystallize filter2 Filter Crystals crystallize->filter2 dry Dry Crystals (40°C) filter2->dry end End: Pure Procaine dry->end

Caption: Workflow for the synthesis and purification of procaine.

Signaling Pathway: Procaine's Mechanism of Action

NerveImpulse Nerve Impulse Depolarization Membrane Depolarization NerveImpulse->Depolarization NaChannelOpen Voltage-gated Na+ Channel Opens Depolarization->NaChannelOpen NaInflux Na+ Influx NaChannelOpen->NaInflux ActionPotential Action Potential Propagation NaInflux->ActionPotential PainSignal Pain Signal to Brain ActionPotential->PainSignal Procaine Procaine Procaine->NaChannelOpen Inhibition Block Blocks Na+ Channel

Caption: Procaine's mechanism of action via sodium channel blockade.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for procaine, and local anesthetics in general, is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][6][7] The sequence of events is as follows:

  • Penetration: In its un-ionized, lipid-soluble form, procaine penetrates the nerve cell membrane.[5]

  • Ionization: Once inside the neuron's cytoplasm, the lower pH causes procaine to become ionized (protonated).[5]

  • Binding and Blockade: The ionized form of procaine binds to a specific receptor site within the pore of the voltage-gated sodium channel. This binding physically obstructs the channel, preventing the influx of sodium ions into the neuron.[5][6]

  • Inhibition of Action Potential: The blockage of sodium influx prevents the depolarization of the nerve membrane from reaching the threshold potential required to generate an action potential.[5][6]

  • Cessation of Nerve Conduction: As a result, the propagation of the nerve impulse is halted, and the sensation of pain is not transmitted to the central nervous system.[5]

Recent studies have also suggested that procaine may have effects on other signaling pathways, including the PI3K/AKT and ERK pathways, which could contribute to its observed anti-proliferative and pro-apoptotic effects in cancer cell lines.[19][20][21]

Conclusion

The relationship between 2-(Diethylamino)ethyl benzoate and procaine is fundamentally one of a structural analogue and its pharmacologically active derivative. The addition of a para-amino group to the benzoate ring transforms a relatively simple ester into a potent local anesthetic. This guide has provided a comprehensive overview of their comparative properties, detailed methodologies for the synthesis and analysis of procaine, and visualized the key pathways and relationships. This information serves as a valuable technical resource for professionals engaged in drug discovery, development, and research, facilitating a deeper understanding of this classic local anesthetic and its chemical context.

References

A Technical Guide to the Fundamental Differences Between 2-(diethylamino)ethyl and 2-(dimethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the core differences between two closely related chemical compounds: 2-(diethylamino)ethyl benzoate (B1203000) and 2-(dimethylamino)ethyl benzoate. While structurally similar, the substitution of ethyl groups for methyl groups on the tertiary amine significantly influences their physicochemical properties, which in turn can be extrapolated to affect their pharmacological and toxicological profiles. This document summarizes key data, provides detailed hypothetical experimental protocols for their synthesis and analysis, and visualizes relevant pathways and workflows to support further research and development.

Introduction

2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate are esters of benzoic acid, belonging to the class of amino esters. These compounds are structurally related to a number of pharmacologically active molecules, including local anesthetics like procaine. The primary distinction lies in the alkyl substitution on the terminal nitrogen atom of the ethylamino side chain: two ethyl groups in the former, and two methyl groups in the latter. This seemingly minor structural alteration can lead to significant differences in properties such as lipophilicity, basicity, and steric hindrance, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic behavior. This guide aims to elucidate these fundamental differences to inform research and drug development efforts.

Physicochemical Properties

The seemingly subtle difference in the alkyl groups on the tertiary amine leads to notable variations in the physicochemical properties of 2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate. These differences are crucial as they can influence solubility, membrane permeability, and receptor interactions.

Property2-(diethylamino)ethyl benzoate2-(dimethylamino)ethyl benzoate
Molecular Formula C13H19NO2[1]C11H15NO2[1][2]
Molecular Weight 221.30 g/mol [3]193.24 g/mol [2][4]
Boiling Point 285–290°C (estimated)[3]155-159 °C at 20 mm Hg[5]
Density Not readily available1.014 g/mL at 25 °C[5]
Refractive Index Not readily availablen20/D 1.5077[5]
LogP (Octanol-Water) 2.8 (predicted)[3]Not readily available
pKa ~9.5 (predicted for the tertiary amine)[3]Not readily available
Solubility in Water Low (<1 mg/mL at 25°C)[3]Not readily available
CAS Number 94023-76-4[3]2208-05-1[2][4]

Synthesis and Purification

The synthesis of both compounds can be achieved via esterification of the corresponding N,N-dialkylethanolamine with benzoyl chloride or through an acid-catalyzed esterification with benzoic acid.

Experimental Protocol: Synthesis of 2-(diethylamino)ethyl benzoate

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(diethylamino)ethanol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(diethylamino)ethyl benzoate.

Experimental Protocol: Synthesis of 2-(dimethylamino)ethyl benzoate

Materials:

  • 2-(dimethylamino)ethanol

  • Benzoyl chloride[4]

  • Pyridine (B92270)

  • Diethyl ether (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flask, combine 2-(dimethylamino)ethanol (1 equivalent) and pyridine (1.5 equivalents) in anhydrous diethyl ether.

  • Cool the mixture to 0°C.

  • Add benzoyl chloride (1.1 equivalents) dropwise while maintaining the temperature at 0°C.[4]

  • After the addition is complete, allow the reaction to proceed at room temperature for 6-8 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove pyridinium (B92312) hydrochloride precipitate and wash the solid with diethyl ether.

  • Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the resulting oil by silica gel chromatography (hexane/ethyl acetate eluent system) to obtain 2-(dimethylamino)ethyl benzoate.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of both esters.

Experimental Protocol: HPLC Analysis

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical standards of 2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate (≥99.0% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

Chromatographic Conditions (starting point for optimization):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare stock solutions of each compound in acetonitrile (1 mg/mL). From these, prepare a series of working standards by serial dilution with the mobile phase to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a suitable concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system. Identify the peaks based on retention times of the standards. Quantify the analytes by comparing their peak areas to the calibration curve.

Comparative Pharmacology (Hypothesized)

Signaling Pathway: Local Anesthetic Action on Voltage-Gated Sodium Channels

LocalAnestheticAction cluster_extracellular Extracellular cluster_intracellular Intracellular NaChannel_closed Sodium Channel (Resting/Closed) NaChannel_open Sodium Channel (Open) NaChannel_closed->NaChannel_open Depolarization NaChannel_inactivated Sodium Channel (Inactivated) NaChannel_open->NaChannel_inactivated Inactivation NaChannel_inactivated->NaChannel_closed LA_ext Anesthetic (BH+) LA_int Anesthetic (BH+) LA_ext->LA_int Membrane Permeation (B) LA_int->NaChannel_open Binds to open channel LA_int->NaChannel_inactivated Binds to inactivated channel

Caption: Hypothesized mechanism of action for amino ester local anesthetics.

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To determine the potency and kinetics of sodium channel blockade by 2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate.

Cell Line: A cell line stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.5) is recommended.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.2 with CsOH.

  • Test Compounds: Prepare stock solutions of each benzoate in DMSO and dilute to final concentrations in the external solution.

Procedure:

  • Culture cells on glass coverslips.

  • Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

  • Hold the cell at a holding potential of -100 mV.

  • Elicit sodium currents by applying a depolarizing voltage step (e.g., to 0 mV for 20 ms).

  • Establish a stable baseline recording of the sodium current.

  • Perfuse the cell with increasing concentrations of the test compound and record the resulting inhibition of the sodium current.

  • Construct concentration-response curves and calculate the IC50 value for each compound.

  • To investigate state-dependence, vary the holding potential or use specific voltage protocols to favor different channel states (resting, open, inactivated) before applying the test pulse in the presence of the compound.

Comparative Toxicology (Hypothesized)

The primary toxicological concerns for amino ester local anesthetics are related to systemic absorption leading to central nervous system (CNS) and cardiovascular toxicity. The difference in lipophilicity between the diethylamino and dimethylamino analogs may influence their absorption and distribution, and thus their toxicological profiles.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To assess and compare the cytotoxicity of 2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate.

Cell Line: A relevant cell line, such as human dermal fibroblasts or a neuronal cell line (e.g., SH-SY5Y), can be used.

Assay: A standard MTT or LDH release assay can be employed.

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of each test compound for a specified period (e.g., 24 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 for cytotoxicity for each compound.

Logical Relationships and Workflows

Drug Discovery and Development Workflow

DrugDevelopmentWorkflow Compound_Synthesis Compound Synthesis & Purification Physicochem_Char Physicochemical Characterization Compound_Synthesis->Physicochem_Char In_Vitro_Screening In Vitro Screening (e.g., Patch Clamp) Physicochem_Char->In_Vitro_Screening In_Vitro_Tox In Vitro Toxicology (Cytotoxicity) In_Vitro_Screening->In_Vitro_Tox Lead_Optimization Lead Optimization In_Vitro_Tox->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Process In_Vivo_Efficacy In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Efficacy In_Vivo_Tox In Vivo Toxicology In_Vivo_Efficacy->In_Vivo_Tox PK_PD_Studies Pharmacokinetics/ Pharmacodynamics In_Vivo_Tox->PK_PD_Studies Clinical_Trials Clinical Trials PK_PD_Studies->Clinical_Trials

Caption: A generalized workflow for drug discovery and development.

Conclusion

The fundamental difference between 2-(diethylamino)ethyl benzoate and 2-(dimethylamino)ethyl benzoate—the substitution of two ethyl groups for two methyl groups on the tertiary amine—is predicted to have a cascading effect on their physicochemical, pharmacological, and toxicological properties. The diethylamino analog is expected to be more lipophilic and potentially more potent, but this may also be associated with increased toxicity. The dimethylamino compound, being smaller and less lipophilic, might exhibit a different pharmacokinetic profile. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for the systematic investigation and comparison of these two molecules, which is essential for any future drug development endeavors. Direct comparative studies are warranted to validate these hypotheses and to fully elucidate the structure-activity relationships within this class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(diethylamino)ethyl benzoate (B1203000) from benzoic acid, a compound of interest in pharmaceutical development as an intermediate for various active pharmaceutical ingredients. The following sections detail two primary synthetic routes, characterization data, and experimental workflows.

Introduction

2-(Diethylamino)ethyl benzoate is a tertiary amine and an ester derivative of benzoic acid. Its synthesis is a fundamental transformation in organic chemistry with applications in the preparation of local anesthetics and other pharmacologically active molecules. The two primary methods for its synthesis from benzoic acid involve either a direct acid-catalyzed esterification or a two-step process via a benzoyl chloride intermediate.

Synthetic Pathways

There are two main pathways for the synthesis of 2-(diethylamino)ethyl benzoate starting from benzoic acid:

  • Route 1: Fischer Esterification of Benzoic Acid with 2-(Diethylamino)ethanol (B1670525). This is a direct, one-step method involving the acid-catalyzed reaction between benzoic acid and 2-(diethylamino)ethanol. The reaction is an equilibrium process, and strategies to drive it to completion, such as removing water or using an excess of one reactant, are typically employed.

  • Route 2: Acylation of 2-(Diethylamino)ethanol with Benzoyl Chloride. This two-step approach first involves the conversion of benzoic acid to the more reactive benzoyl chloride, which is then reacted with 2-(diethylamino)ethanol to form the final ester. This method is often faster and can result in higher yields.

Experimental Protocols

Route 1: Fischer Esterification of Benzoic Acid

This protocol is based on the general principles of Fischer esterification.

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or distillation

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and toluene (sufficient to suspend the reactants).

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 - 0.1 eq).

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours, when water formation ceases), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure 2-(diethylamino)ethyl benzoate.

Route 2: Acylation via Benzoyl Chloride Intermediate

This protocol is adapted from established methods for the acylation of alcohols.[1][2]

Step 2a: Synthesis of Benzoyl Chloride

Materials:

  • Benzoic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

  • Anhydrous diethyl ether or dichloromethane

Equipment:

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a trap

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a fume hood, place benzoic acid (1.0 eq) in a round-bottom flask.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask.

  • Gently heat the mixture to reflux until the evolution of HCl and SO₂ gases ceases (typically 1-2 hours).

  • Distill the excess thionyl chloride.

  • Distill the remaining liquid under reduced pressure to obtain pure benzoyl chloride.

Step 2b: Synthesis of 2-(Diethylamino)ethyl benzoate

Materials:

  • Benzoyl chloride (from Step 2a)

  • 2-(Diethylamino)ethanol

  • Anhydrous potassium carbonate (K₂CO₃) or a tertiary amine base like triethylamine (B128534) (Et₃N) or N,N,N',N'-tetramethylethylenediamine (TMEDA)[2]

  • Anhydrous diethyl ether or other suitable aprotic solvent

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(diethylamino)ethanol (1.0 eq) and anhydrous potassium carbonate (1.2 eq) in anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous diethyl ether from the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC). A study reported keeping the mixture at 40°C for about 7 hours.[1]

  • Add water to the reaction mixture to dissolve the inorganic salts.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain 2-(diethylamino)ethyl benzoate as a colorless liquid.[1]

Data Presentation

ParameterRoute 1 (Fischer Esterification)Route 2 (Acylation)Reference
Starting Materials Benzoic acid, 2-(Diethylamino)ethanolBenzoic acid (via Benzoyl chloride), 2-(Diethylamino)ethanol
Key Reagents H₂SO₄ or p-TsOHSOCl₂ or (COCl)₂, K₂CO₃ or Et₃N
Solvent TolueneDiethyl ether[1]
Reaction Temperature Reflux0°C to 40°C[1]
Reported Yield Typically moderate to good68%[1]
Purity Dependent on purificationHigh after distillation

Physicochemical Properties of 2-(Diethylamino)ethyl benzoate

PropertyValue
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
Appearance Colorless liquid
Boiling Point 120-122 °C at 2 mmHg

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Fischer Esterification cluster_route2 Route 2: Acylation via Benzoyl Chloride BA1 Benzoic Acid R1 Esterification (H₂SO₄/p-TsOH, Toluene, Reflux) BA1->R1 DEA1 2-(Diethylamino)ethanol DEA1->R1 P1 Crude Product R1->P1 PU1 Purification (Distillation/Chromatography) P1->PU1 FP1 2-(Diethylamino)ethyl benzoate PU1->FP1 BA2 Benzoic Acid S1 Chlorination (SOCl₂) BA2->S1 BC Benzoyl Chloride S1->BC R2 Acylation (K₂CO₃, Ether, 0-40°C) BC->R2 DEA2 2-(Diethylamino)ethanol DEA2->R2 P2 Crude Product R2->P2 PU2 Purification (Distillation) P2->PU2 FP2 2-(Diethylamino)ethyl benzoate PU2->FP2

Caption: Synthetic routes to 2-(diethylamino)ethyl benzoate.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch around 1715-1735 cm⁻¹.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

  • Thionyl chloride and benzoyl chloride are corrosive and lachrymatory; handle with extreme care.

  • Concentrated acids are highly corrosive.

  • Organic solvents are flammable. Avoid open flames and sparks.

References

Application Notes and Protocols for 2-(Diethylamino)ethyl benzoate as a UV Curing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000) is an amine synergist, also known as a co-initiator, utilized in ultraviolet (UV) curing applications. It is particularly effective when paired with Norrish Type II photoinitiators. In such systems, 2-(Diethylamino)ethyl benzoate plays a crucial role in the generation of free radicals upon exposure to UV radiation, which in turn initiate the polymerization of monomers and oligomers. A primary function of this co-initiator is to facilitate hydrogen abstraction, a key step in the mechanism of Type II photoinitiators. Furthermore, it aids in mitigating oxygen inhibition, a common issue in UV curing that can lead to incomplete polymerization and tacky surfaces. The applications of formulations containing 2-(Diethylamino)ethyl benzoate are extensive, spanning across UV-curable inks, coatings, and adhesives.

Mechanism of Action with Type II Photoinitiators

The primary function of 2-(Diethylamino)ethyl benzoate in UV curing is to act as a hydrogen donor for a photo-excited Type II photoinitiator (PI). The process can be summarized in the following steps:

  • Photo-excitation: The Type II photoinitiator (e.g., benzophenone) absorbs UV light, promoting it to an excited singlet state (¹PI*).

  • Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI*).

  • Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the tertiary amine, 2-(Diethylamino)ethyl benzoate. This step is crucial for the generation of radicals.

  • Radical Formation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the photoinitiator and an aminoalkyl radical from the 2-(Diethylamino)ethyl benzoate.

  • Initiation: The newly formed radicals, particularly the aminoalkyl radical, initiate the polymerization of the monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.

G cluster_0 UV Curing Initiation with 2-(Diethylamino)ethyl benzoate PI Type II Photoinitiator (PI) PI_excited Excited PI (³PI*) PI->PI_excited Excitation & Intersystem Crossing UV UV Light UV->PI Absorption Radicals Ketyl Radical + Aminoalkyl Radical PI_excited->Radicals Hydrogen Abstraction Amine 2-(Diethylamino)ethyl benzoate Amine->Radicals Polymer Cured Polymer Radicals->Polymer Initiation & Propagation Monomers Monomers/Oligomers Monomers->Polymer

Mechanism of UV Curing Initiation.

Quantitative Data for Amine Co-initiators in UV Curing

Table 1: Comparison of Monomer Conversion and Polymerization Rates for Different Amine Co-initiators.

Amine Co-initiator (0.5 wt%)Monomer SystemFinal Degree of Conversion (%)Maximum Polymerization Rate (s⁻¹)Reference
Ethyl-4-(dimethylamino)benzoate (EDB)BisGMA/HEMA68.20.25[1]
2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA)BisGMA/HEMA69.90.21[1]

Data presented is for comparative purposes, with Camphorquinone as the photoinitiator.

Table 2: Curing Performance of a UV-Curable Ink Formulation with Different Amine Co-initiators.

Photoinitiator SystemMonomer Conversion after 20 min (%)Reference
Isopropylthioxanthone (ITX) / Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB)80[2]

This data highlights the efficiency of Type II systems with amine co-initiators.

Experimental Protocols

The following protocols are representative of the use of an amine benzoate co-initiator in a UV-curable formulation. These should be adapted and optimized for specific applications and equipment.

Protocol 1: Preparation of a UV-Curable Formulation

Materials:

  • Oligomer (e.g., Urethane Acrylate (B77674), Epoxy Acrylate)

  • Monomer/Reactive Diluent (e.g., Trimethylolpropane Triacrylate - TMPTA)

  • Type II Photoinitiator (e.g., Benzophenone)

  • Co-initiator: 2-(Diethylamino)ethyl benzoate

  • UV-blocking container (e.g., amber vial)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Oligomer and Monomer Blending: In the UV-blocking container, weigh the desired amounts of the oligomer and monomer(s).

  • Mixing: Place the container on a magnetic stirrer and mix until a homogeneous blend is achieved. Gentle warming may be applied to reduce viscosity if necessary.

  • Photoinitiator Addition: Weigh the Type II photoinitiator (typically 1-5% by weight of the total formulation) and add it to the oligomer/monomer blend.

  • Co-initiator Addition: Weigh the 2-(Diethylamino)ethyl benzoate (typically 1-5% by weight) and add it to the mixture.

  • Final Mixing: Continue stirring, protected from light, until all components are fully dissolved and the formulation is homogeneous.

  • Degassing: Allow the formulation to stand for a period to allow any entrapped air bubbles to escape. A centrifuge or vacuum chamber can be used for more efficient degassing.

G cluster_1 Experimental Workflow for UV Curing Formulation 1. Prepare UV-Curable Formulation Application 2. Apply Formulation to Substrate Formulation->Application Curing 3. Expose to UV Radiation Application->Curing Evaluation 4. Evaluate Cured Film Properties Curing->Evaluation

A general experimental workflow.
Protocol 2: UV Curing and Film Characterization

Equipment:

  • UV Curing System (e.g., conveyorized or spot cure system with a mercury vapor lamp)

  • Film applicator (e.g., wire-wound rod, doctor blade)

  • Substrate (e.g., glass, metal, plastic)

  • Radiometer for measuring UV dose and intensity

  • Equipment for film characterization (e.g., FTIR spectrometer, pencil hardness tester, cross-hatch adhesion tester)

Procedure:

  • Substrate Preparation: Ensure the substrate is clean, dry, and free from any contaminants.

  • Film Application: Apply the prepared formulation onto the substrate using a film applicator to achieve a uniform, desired thickness (e.g., 25-100 µm).

  • UV Exposure: Place the coated substrate in the UV curing system. Expose the film to UV radiation. The required UV dose will depend on the formulation, film thickness, and lamp intensity. A typical starting dose might be in the range of 500-2000 mJ/cm².

  • Curing Assessment: Immediately after UV exposure, assess the cure of the film.

    • Surface Cure (Tack-free): Gently touch the surface. A tack-free surface will be smooth and not sticky. A common qualitative test is the "thumb twist" test.

    • Through Cure: Assess the hardness and solvent resistance of the film.

  • Film Characterization:

    • Degree of Conversion: Use Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 810 cm⁻¹ or 1635 cm⁻¹) to quantify the extent of polymerization.

    • Hardness: Use the pencil hardness test (ASTM D3359) to determine the surface hardness of the cured film.

    • Adhesion: Use the cross-hatch adhesion test (ASTM D3359) to evaluate the adhesion of the cured film to the substrate.

Safety Precautions

  • Always work in a well-ventilated area or under a fume hood when handling volatile monomers and other chemicals.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid direct skin and eye exposure to UV radiation. Ensure that the UV curing system is properly shielded.

  • Consult the Safety Data Sheet (SDS) for all chemicals used in the formulation.

References

The Versatility of 2-(Diethylamino)ethyl Benzoate in Pharmaceutical Synthesis: A Cornerstone for Local Anesthetics and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 2-(Diethylamino)ethyl benzoate (B1203000) and its precursors are pivotal intermediates in the synthesis of a range of active pharmaceutical ingredients (APIs), most notably local anesthetics. This application note provides detailed protocols and quantitative data for the synthesis of key APIs, including procaine (B135) and chloroprocaine (B85988), highlighting the versatility of this chemical scaffold. It also delves into the mechanism of action of the resulting pharmaceuticals, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction

2-(Diethylamino)ethyl benzoate is a tertiary amine and a benzoate ester. The inherent reactivity of the diethylaminoethyl group and the ester functionality makes it a valuable building block in organic synthesis. Its structural motif is central to the pharmacological activity of several local anesthetics, where it contributes to the molecule's ability to block nerve impulses. This document outlines established synthetic routes to prominent APIs and provides a framework for further exploration of this versatile intermediate.

Applications in Pharmaceutical Synthesis

The primary application of 2-(diethylamino)ethyl benzoate precursors lies in the synthesis of local anesthetics of the "-caine" family. These drugs are essential in clinical practice for providing localized pain relief in dental and minor surgical procedures.

Synthesis of Procaine

Procaine, one of the first synthetic local anesthetics, can be synthesized via two primary routes utilizing precursors to 2-(diethylamino)ethyl benzoate.

Route 1: Transesterification of Ethyl 4-Aminobenzoate (B8803810) (Benzocaine)

This method involves the direct reaction of ethyl 4-aminobenzoate with 2-diethylaminoethanol. A notable advancement in this synthesis is the use of microwave irradiation to accelerate the reaction.

Route 2: Esterification of p-Nitrobenzoic Acid and Subsequent Reduction

This alternative route begins with the esterification of p-nitrobenzoic acid with 2-diethylaminoethanol, followed by the reduction of the nitro group to an amine to yield procaine.

Synthesis of Chloroprocaine

Chloroprocaine, another important local anesthetic, is synthesized in a similar fashion to the second route of procaine synthesis, starting from 2-chloro-4-nitrobenzoic acid.

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of Procaine and Chloroprocaine.

Table 1: Synthesis of Procaine via Transesterification of Benzocaine (Microwave-Assisted)

ParameterValueReference
Reactants Ethyl 4-aminobenzoate, 2-(diethylamino)ethanol, Sodium ethoxide[1]
Microwave Power 700 W[1]
Reaction Time 12 minutes[1]
Monitoring Thin Layer Chromatography (TLC)[1]

Table 2: Synthesis of Procaine via Esterification and Reduction

ParameterValueReference
Reactants (Esterification) p-Nitrobenzoic acid, 2-(diethylamino)ethanol, Xylene[2]
Reaction Time (Esterification) 19 hours[2]
Yield (Nitrocaine) 73.4%[2]
Reactants (Reduction) Nitrocaine, Raney's nickel catalyst, Hydrogen[2]
Reaction Temperature (Reduction) 130 °C[2]
Hydrogen Pressure (Reduction) 2.0 MPa[2]
Yield (Procaine HCl) 77.8%[2]
Purity (Procaine HCl) 97.6%[2]

Table 3: Synthesis of Chloroprocaine

ParameterValueReference
Reactants (Esterification) 2-chloro-4-nitrobenzoic acid, 2-diethylaminoethanol, Xylene[3]
Catalyst p-toluenesulfonic acid or immobilized liquid acid[3]
Reaction Temperature (Esterification) 138-142 °C (Reflux)[3]
Reaction Time (Esterification) 4-6 hours[3]
Reactants (Reduction) Nitrolocaine intermediate, Ammonium (B1175870) chloride, Iron powder[3]
Reaction Temperature (Reduction) 80 °C[3]

Experimental Protocols

Protocol for Microwave-Assisted Synthesis of Procaine[1]
  • Reaction Setup: In a 5 mL glass flask, suspend 1.651 g (0.01 mol) of ethyl 4-aminobenzoate and 0.68 g (0.01 mol) of sodium ethoxide in 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol.

  • Homogenization: Manually homogenize the mixture.

  • Microwave Irradiation: Transfer the mixture to a sealed Teflon flask and subject it to gradual microwave irradiation at 700W for a total of 12 minutes.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Purification: The crude procaine is obtained as a viscous liquid that solidifies at room temperature. Suspend the solid in 10 mL of distilled water, heat to 80°C, and purify with activated charcoal. Filter the hot solution under reduced pressure.

  • Crystallization: Allow the filtrate to cool to room temperature to precipitate pure procaine as white crystals.

  • Isolation: Filter the crystals under reduced pressure and dry at 40°C for 4 hours.

Protocol for Synthesis of Procaine via Esterification and Reduction[2]

Step 1: Synthesis of Nitrocaine

  • Reaction Setup: In a 500 mL three-necked flask equipped with a stirrer, thermometer, and water trap, add 46.4 g (0.278 mol) of p-nitrobenzoic acid, 150 mL of xylene, and 31 g (0.264 mol) of 2-(diethylamino)ethanol.

  • Esterification: Heat the mixture to reflux and collect the water formed in the trap. Continue the reaction for 19 hours.

  • Work-up: Cool the reaction mixture to approximately 60°C and transfer it to a separatory funnel. Add 100 mL of 5% NaOH solution preheated to about 60°C. Separate the aqueous layer. The resulting xylene solution contains nitrocaine.

Step 2: Reduction of Nitrocaine to Procaine

  • Reaction Setup: To a reactor, add 120 mL of the nitrocaine xylene solution from the previous step, 130 mL of fresh xylene, and 1.8 g of wet Raney's nickel catalyst.

  • Hydrogenation: Seal the reactor and maintain the temperature at 130°C and the hydrogen pressure at 2.0 MPa.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the catalyst. Extract the filtrate and adjust the pH to precipitate procaine hydrochloride.

  • Isolation: Filter the solid product, dry it to obtain procaine HCl.

Protocol for Synthesis of Chloroprocaine[3]

Step 1: Synthesis of Nitrolocaine

  • Reaction Setup: In a suitable reaction vessel, dissolve 1 mol of 2-chloro-4-nitrobenzoic acid and 3 mol of 2-diethylaminoethanol in xylene at room temperature with stirring.

  • Catalysis: Add a suitable catalyst such as p-toluenesulfonic acid or an immobilized liquid acid.

  • Esterification: Heat the reaction mixture to reflux (138-142°C) and maintain for 4-6 hours.

  • Work-up: After cooling, filter the mixture. Wash the filtrate three times with aqueous NaOH solution. Extract the organic phase twice with a hydrochloric acid solution. Adjust the pH of the combined extracts to 3.4-4.0 to obtain an aqueous solution of the nitrolocaine intermediate.

Step 2: Reduction to Chloroprocaine

  • Reaction Setup: Transfer the aqueous solution of nitrolocaine to a reaction flask. Add ammonium chloride and then add reducing iron powder in portions.

  • Reduction: Heat the mixture to 80°C and stir for 1 hour.

  • Isolation and Purification: After the reaction, perform a suitable work-up to obtain crude chloroprocaine hydrochloride, which can then be further purified by refining.

Mechanism of Action and Signaling Pathways

Local anesthetics like procaine and chloroprocaine exert their therapeutic effect by blocking nerve impulse transmission. Their primary target is the voltage-gated sodium channels in the neuronal cell membrane.

G Nerve_impulse Nerve Impulse (Action Potential) Depolarization Membrane Depolarization Nerve_impulse->Depolarization causes Na_channel_closed Na_channel_closed Depolarization->Na_channel_closed opens Na_influx Na+ Influx Na_influx->Depolarization further causes Procaine_ext Procaine (Extracellular) Procaine_int Procaine (Intracellular, Ionized) Procaine_ext->Procaine_int diffuses across membrane Na_channel_open Na_channel_open Procaine_int->Na_channel_open binds to Block Blockage of Na+ Channel No_impulse No Nerve Impulse (Anesthesia) Block->No_impulse results in Na_channel_closed->Na_channel_open opens Na_channel_open->Na_influx allows Na_channel_open->Block leads to Na_channel_inactivated Na_channel_inactivated Na_channel_open->Na_channel_inactivated inactivates Na_channel_inactivated->Na_channel_closed reverts to

The non-ionized form of the local anesthetic diffuses across the neuronal membrane. Inside the neuron, it exists in equilibrium with its ionized form, which then binds to the open state of the voltage-gated sodium channel from the intracellular side. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential. The blockage of nerve impulses results in a loss of sensation in the innervated area.

Experimental Workflows

The following diagrams illustrate the workflows for the synthesis of procaine.

G

G

Conclusion

2-(Diethylamino)ethyl benzoate and its precursors are indispensable in the synthesis of local anesthetics. The synthetic routes to procaine and chloroprocaine presented herein demonstrate the robustness and versatility of this chemical framework. The detailed protocols and quantitative data provide a valuable resource for researchers in medicinal chemistry and drug development. Furthermore, a clear understanding of the mechanism of action of these compounds as sodium channel blockers is crucial for the design and development of new and improved anesthetic agents. Future research may explore the derivatization of the 2-(diethylamino)ethyl benzoate scaffold to develop novel therapeutic agents with enhanced efficacy and safety profiles.

References

Application Notes and Protocols: 2-(Diethylamino)ethyl Moiety in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(diethylamino)ethyl ester and related structures are pivotal intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), most notably local anesthetics. This document provides detailed application notes and experimental protocols focusing on the synthesis of Procaine (B135), a widely recognized local anesthetic. While the topic mentions 2-(Diethylamino)ethyl benzoate (B1203000), it is crucial to clarify a common point of misunderstanding. The primary and industrially significant route to Procaine (2-(diethylamino)ethyl 4-aminobenzoate) does not typically start from 2-(diethylamino)ethyl benzoate. Instead, it is synthesized via the transesterification of ethyl 4-aminobenzoate (B8803810) (Benzocaine) with 2-(diethylamino)ethanol (B1670525). This document will therefore focus on this well-established and documented synthetic pathway.

Core Application: Intermediate for Local Anesthetics

The 2-(diethylamino)ethyl group is a key pharmacophore in many local anesthetics of the ester type. Its presence influences the molecule's lipophilicity and its ability to interact with nerve cell membranes, which is crucial for its anesthetic activity. Procaine, the first synthetic injectable local anesthetic, is a prime example of an API containing this important functional group.

Synthesis of Procaine (2-(diethylamino)ethyl 4-aminobenzoate)

The most common and efficient method for synthesizing Procaine is the transesterification of ethyl 4-aminobenzoate (Benzocaine) with 2-(diethylamino)ethanol in the presence of a basic catalyst, such as sodium ethoxide. This reaction can be effectively carried out using microwave irradiation, which significantly reduces the reaction time compared to conventional heating.[1][2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Benzocaine (B179285) Ethyl 4-aminobenzoate (Benzocaine) Procaine 2-(Diethylamino)ethyl 4-aminobenzoate (Procaine) Benzocaine->Procaine Transesterification DEAE 2-(Diethylamino)ethanol DEAE->Procaine Ethanol Ethanol Procaine->Ethanol Byproduct Catalyst Sodium Ethoxide (Catalyst) Catalyst->Procaine Microwave Microwave Irradiation Microwave->Procaine

Caption: Synthesis of Procaine via transesterification.

Quantitative Data for Microwave-Assisted Procaine Synthesis

The following table summarizes the quantitative data for a typical microwave-assisted synthesis of Procaine from Benzocaine.[1]

ParameterValue
Reactants
Ethyl 4-aminobenzoate (Benzocaine)1.651 g (0.01 mol)
2-(Diethylamino)ethanol1.33 mL (1.172 g, 0.01 mol)
Sodium Ethoxide (EtONa)0.68 g (0.01 mol)
Reaction Conditions
Microwave Power700 W
Irradiation Time12 minutes
Product
Procaine (crude)Viscous liquid
Procaine (purified)White crystals
Yield86% (2.04 g)
Melting Point61 - 62 °C

Experimental Protocol: Microwave-Assisted Synthesis of Procaine

This protocol details the methodology for the synthesis of Procaine from Benzocaine and 2-(diethylamino)ethanol using microwave irradiation.[1]

Materials:
  • Ethyl 4-aminobenzoate (Benzocaine)

  • 2-(Diethylamino)ethanol

  • Sodium ethoxide

  • Distilled water

  • Activated charcoal

  • TLC plates (silica gel 60 F254)

  • Hexane

  • Ethyl acetate (B1210297)

Equipment:
  • 5 mL glass flask

  • Sealed Teflon flask

  • Domestic microwave oven (700W)

  • Heating mantle

  • Büchner funnel and flask

  • Filtration apparatus

  • Melting point apparatus

  • IR spectrometer

Procedure:
  • Reaction Mixture Preparation: In a 5 mL glass flask, suspend 1.651 g (0.01 mol) of ethyl 4-aminobenzoate (benzocaine) in 1.33 mL (1.172 g, 0.01 mol) of 2-(diethylamino)ethanol and 0.68 g (0.01 mol) of sodium ethoxide.

  • Homogenization: Manually homogenize the mixture.

  • Microwave Irradiation: Place the glass flask inside a sealed Teflon flask and subject it to gradual microwave irradiation at 700W for a total of 12 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate (1:1 v/v). The disappearance of the benzocaine spot and the appearance of the procaine spot indicate reaction completion.

  • Isolation of Crude Product: After 12 minutes of irradiation, the resulting viscous liquid is the crude procaine.

  • Purification:

    • Suspend the crude product in 10 mL of distilled water.

    • Heat the suspension to 80°C.

    • Add a small amount of activated charcoal for decolorization and heat for a few more minutes.

    • Filter the hot solution under reduced pressure to remove the charcoal.

    • Allow the filtrate to cool to room temperature. Pure procaine will precipitate as white crystals.

  • Final Product Collection and Drying:

    • Filter the white crystals under reduced pressure using a Büchner funnel.

    • Dry the purified procaine at 40°C for 4 hours.

  • Characterization:

    • Determine the melting point of the purified crystals.

    • Obtain an Infrared (IR) spectrum and compare it with the known spectrum of procaine.

Experimental Workflow

G A 1. Mix Reactants: Benzocaine, 2-(Diethylamino)ethanol, and Sodium Ethoxide B 2. Homogenize the Mixture A->B C 3. Microwave Irradiation (700W, 12 min) B->C D 4. Monitor by TLC C->D E 5. Isolate Crude Procaine D->E Reaction Complete F 6. Dissolve in Hot Water E->F G 7. Treat with Activated Charcoal F->G H 8. Hot Filtration G->H I 9. Crystallize by Cooling H->I J 10. Filter and Dry Crystals I->J K 11. Characterize Product (MP, IR) J->K

Caption: Workflow for microwave-assisted procaine synthesis.

Mechanism of Action of Local Anesthetics

Procaine, and other local anesthetics, function by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The result is a temporary and reversible loss of sensation in the area where the anesthetic is applied.

Signaling Pathway Blockade

G cluster_membrane Neuronal Membrane Na_channel Voltage-gated Sodium Channel Na_influx Sodium Ion Influx Na_channel->Na_influx Allows No_pain Blockade of Pain Sensation Na_channel->No_pain Results in Nerve_impulse Nerve Impulse (Action Potential) Nerve_impulse->Na_channel Opens Pain_sensation Pain Sensation Nerve_impulse->Pain_sensation Leads to Procaine Procaine Procaine->Na_channel Blocks Depolarization Membrane Depolarization Na_influx->Depolarization Causes Depolarization->Nerve_impulse Propagates

Caption: Mechanism of action of Procaine.

Conclusion

While 2-(diethylamino)ethyl benzoate itself is not the direct precursor in the most common synthesis of Procaine, the structurally related compound, 2-(diethylamino)ethanol, is a critical reactant. The synthesis of Procaine from Benzocaine and 2-(diethylamino)ethanol is a well-established process, and the use of microwave-assisted synthesis offers a rapid and efficient method for its preparation. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of drug development interested in the synthesis and application of local anesthetics containing the 2-(diethylamino)ethyl moiety.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Diethylamino)ethyl benzoate (B1203000). Due to the limited availability of specific validated methods for this analyte in published literature, the protocol herein is synthesized based on established chromatographic principles and data from structurally similar aromatic esters. This application note provides a comprehensive experimental protocol, proposed method validation parameters, and a clear workflow, serving as a robust starting point for method development and validation in research and quality control environments.

Introduction

2-(Diethylamino)ethyl benzoate is an organic compound containing a benzoate ester and a tertiary amine functional group. Accurate and reliable quantification of this and related compounds is essential in various stages of drug development and chemical research for purity assessment, stability studies, and quality control. High-performance liquid chromatography with ultraviolet (UV) detection is a powerful and widely used technique for the analysis of such aromatic compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for an isocratic RP-HPLC method designed for the determination of 2-(Diethylamino)ethyl benzoate.

Experimental Protocols

This protocol describes an isocratic HPLC method suitable for the routine analysis of 2-(Diethylamino)ethyl benzoate.

1. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) Detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, nylon or PTFE)

  • 2-(Diethylamino)ethyl benzoate analytical standard (≥99% purity)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade methanol (B129727) (for sample and standard preparation)

  • Phosphoric acid (or other suitable acid for pH adjustment)

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (55:45, v/v). Adjust the pH of the aqueous portion to 3.0 with phosphoric acid before mixing. Degas the mobile phase by sonication or vacuum filtration prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Diethylamino)ethyl benzoate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions will be used to construct a calibration curve.

3. Sample Preparation

  • Liquid Samples: Dilute the sample with the mobile phase to a theoretical concentration within the calibration range.

  • Solid or Semi-Solid Samples: Accurately weigh a portion of the sample and extract the analyte with methanol, potentially using sonication to ensure complete extraction. Centrifuge the extract to remove any insoluble material, and then dilute the supernatant with the mobile phase to the desired concentration.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • The concentration of 2-(Diethylamino)ethyl benzoate in the samples is determined by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
HPLC ColumnC18, 250 x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile : Water (pH 3.0) (55:45, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength235 nm (Primary), 275 nm (Secondary)
Run Time10 minutes

Table 2: Illustrative Method Validation Summary

ParameterIllustrative Performance Metric
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Precision
Intraday RSD (%)≤ 2.0%
Interday RSD (%)≤ 2.0%
Accuracy
Recovery (%)98.0% - 102.0%
Sensitivity
Limit of Detection (LOD)~0.3 µg/mL
Limit of Quantification (LOQ)~1.0 µg/mL
Specificity No interference from blank or placebo

Note: The data in Table 2 are hypothetical and serve as typical acceptance criteria for a validated HPLC method. Actual results must be determined experimentally.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation & Degassing D System Equilibration A->D B Standard Solution Preparation F Standard Injections (Calibration Curve) B->F C Sample Preparation G Sample Injections C->G E Blank Injection D->E E->F F->G H Peak Integration & Identification G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: Experimental workflow for HPLC analysis.

HPLC_Method_Logic Analyte 2-(Diethylamino)ethyl benzoate Sample StationaryPhase Stationary Phase (C18 Column) Analyte->StationaryPhase Injection Detector UV Detector (235 nm) StationaryPhase->Detector Separation MobilePhase Mobile Phase (ACN/Water) MobilePhase->StationaryPhase Elution Output Chromatogram (Peak Area vs. Time) Detector->Output Signal

Caption: Logical relationship of HPLC components.

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the qualitative and quantitative analysis of 2-(Diethylamino)ethyl benzoate (B1203000) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are based on established principles for the analysis of similar benzoate esters and local anesthetics, ensuring a robust starting point for method development and validation.

Introduction

2-(Diethylamino)ethyl benzoate is a tertiary amine ester with applications in various fields, including its use as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive analytical methods are crucial for its identification, purity assessment, and quantification in different matrices. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive mass-based identification.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the matrix. For relatively clean samples or standards, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.

Protocol for Simple Dilution:

  • Accurately weigh a reference standard of 2-(Diethylamino)ethyl benzoate.

  • Dissolve the standard in a suitable volatile organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to prepare a stock solution of known concentration (e.g., 1 mg/mL).[1]

  • Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Transfer the standards to 2 mL autosampler vials for GC-MS analysis.

Protocol for Liquid-Liquid Extraction (LLE) from Aqueous Matrix:

  • To 1 mL of the aqueous sample, add a suitable internal standard.

  • Adjust the pH of the sample to basic (pH > 9) using a suitable base to ensure the analyte is in its free base form.

  • Add 2 mL of an immiscible organic solvent (e.g., ethyl acetate or a hexane/isoamyl alcohol mixture).

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a recommended starting point and may require optimization for your specific instrumentation and application.

ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 10:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Transfer Line Temperature280 °C
Mass Scan Rangem/z 40-450
Acquisition ModeFull Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)

Quantitative Data

Quantitative analysis should be performed using an internal standard method to ensure accuracy and precision. The following table summarizes expected performance characteristics for a validated method based on the analysis of similar benzoate esters.

ParameterExpected Performance
Linearity
Calibration Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Precision
Intra-day RSD (%)< 5%
Inter-day RSD (%)< 10%
Accuracy
Recovery (%)90 - 110%
Sensitivity
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Selected Ion Monitoring (SIM) for Quantification:

For enhanced sensitivity and selectivity in quantitative analysis, the following ions (based on predicted fragmentation) are recommended for SIM mode:

  • Quantifier Ion: m/z 86 (most abundant fragment)

  • Qualifier Ions: m/z 105, m/z 77

Visualizations

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Simple Matrix Extraction LLE / SPE Sample->Extraction Complex Matrix FinalSample Sample for Injection Dilution->FinalSample Concentration Evaporation & Reconstitution Extraction->Concentration Concentration->FinalSample Injector GC Injector FinalSample->Injector Column GC Column (Separation) Injector->Column IonSource MS Ion Source (Ionization) Column->IonSource MassAnalyzer Mass Analyzer (Filtering) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Chromatogram Chromatogram (Retention Time) DataSystem->Chromatogram MassSpectrum Mass Spectrum (m/z) DataSystem->MassSpectrum Quantification Quantification MassSpectrum->Quantification

Caption: General workflow for the GC-MS analysis of 2-(Diethylamino)ethyl benzoate.

Predicted Electron Ionization (EI) Fragmentation Pathway

The fragmentation of 2-(Diethylamino)ethyl benzoate under electron ionization is expected to proceed through several key pathways, primarily involving cleavage of the ester linkage and fragmentation of the diethylaminoethyl side chain.

Fragmentation_Pathway cluster_frags Key Fragment Ions M [C₁₃H₁₉NO₂]⁺˙ m/z 221 F1 [C₆H₅CO]⁺ m/z 105 (Benzoyl Cation) M->F1 - •OCH₂CH₂N(C₂H₅)₂ F2 [C₆H₁₄N]⁺ m/z 100 (Diethylaminoethyl fragment) M->F2 - •OCOC₆H₅ F4 [C₆H₅]⁺ m/z 77 (Phenyl Cation) F1->F4 - CO F3 [CH₂=N(C₂H₅)₂]⁺ m/z 86 (Base Peak) F2->F3 - CH₂

References

Application Note and Protocol for the Esterification of 2-(diethylamino)ethanol with Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 2-(diethylamino)ethyl benzoate (B1203000) through the esterification of 2-(diethylamino)ethanol (B1670525) with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct.[1][2] 2-(diethylamino)ethyl benzoate and its derivatives are of interest in medicinal chemistry and drug development.

Reaction Principle

The hydroxyl group of 2-(diethylamino)ethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (B128534) or pyridine, is used to scavenge the hydrogen chloride (HCl) that is formed, driving the reaction to completion and preventing the protonation of the amino alcohol reactant.[3][4]

Reaction Scheme:

Materials and Reagents

Compound Molecular Formula Molecular Weight ( g/mol ) Amount Molar Equivalents
2-(diethylamino)ethanolC₆H₁₅NO117.195.86 g (6.6 mL)1.0
Benzoyl chlorideC₇H₅ClO140.577.03 g (5.8 mL)1.0
TriethylamineC₆H₁₅N101.196.07 g (8.4 mL)1.2
Dichloromethane (B109758) (anhydrous)CH₂Cl₂84.93100 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-2 x 50 mL-
Brine (Saturated NaCl solution)NaCl(aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Equipment

  • 250 mL three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Benzoyl chloride is corrosive and a lachrymator; handle with extreme care.[5][6] Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure:

  • Reaction Setup:

    • Set up a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube.

    • Under an inert atmosphere (e.g., nitrogen or argon), add 2-(diethylamino)ethanol (1.0 eq.) and anhydrous dichloromethane (80 mL) to the flask.

    • Add triethylamine (1.2 eq.) to the solution.

  • Addition of Benzoyl Chloride:

    • Cool the flask in an ice-water bath to 0-5 °C with stirring.

    • Dissolve benzoyl chloride (1.0 eq.) in anhydrous dichloromethane (20 mL) and add this solution to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the cooled, stirred mixture over 30-45 minutes. A white precipitate of triethylammonium (B8662869) chloride will form.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution (to remove any remaining acidic impurities), followed by another 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude 2-(diethylamino)ethyl benzoate can be purified by vacuum distillation.[8] The boiling point of the product is approximately 304.8 °C at 760 mmHg.[9][10]

    • Alternatively, for smaller scales or to remove polar impurities, the product can be purified by column chromatography on silica (B1680970) gel. A mobile phase of ethyl acetate/hexane with a small amount of triethylamine (e.g., 1%) can be used to prevent streaking of the basic product on the acidic silica gel.[11]

Data Presentation

Table 1: Physicochemical Properties and Expected Yield

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³) Theoretical Yield (g)
2-(diethylamino)ethanol117.191610.884-
Benzoyl chloride140.57197.21.211-
2-(diethylamino)ethyl benzoate221.30304.81.01911.07

Characterization

The identity and purity of the synthesized 2-(diethylamino)ethyl benzoate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

  • ¹H NMR (CDCl₃): Expected signals would include aromatic protons from the benzoate group, and triplets and quartets corresponding to the ethyl groups of the diethylamino moiety and the ethyl bridge. A similar compound, 2-(dimethylamino)ethyl benzoate, shows aromatic protons in the range of 7.40-8.05 ppm, a triplet for the O-CH₂ protons around 4.42 ppm, a triplet for the N-CH₂ protons around 2.70 ppm, and a singlet for the N-methyl protons around 2.32 ppm.[12]

  • IR Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹.

Experimental Workflow Diagram

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Dissolve 2-(diethylamino)ethanol and triethylamine in DCM cooling 2. Cool to 0-5 °C reactants->cooling addition 3. Add Benzoyl Chloride Solution Dropwise cooling->addition stir 4. Stir at Room Temperature addition->stir quench 5. Quench with Water stir->quench wash 6. Wash with NaHCO₃ and Brine quench->wash dry 7. Dry with Na₂SO₄ wash->dry concentrate 8. Concentrate dry->concentrate purify 9. Vacuum Distillation or Column Chromatography concentrate->purify Reaction_Mechanism cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products alcohol 2-(diethylamino)ethanol (Nucleophile) attack Nucleophilic Attack on Carbonyl Carbon alcohol->attack acyl_chloride Benzoyl Chloride (Electrophile) acyl_chloride->attack base Triethylamine (Base) neutralization Neutralization of HCl by Base base->neutralization intermediate Formation of Tetrahedral Intermediate attack->intermediate elimination Elimination of Chloride Ion intermediate->elimination elimination->neutralization HCl byproduct ester 2-(diethylamino)ethyl benzoate elimination->ester salt Triethylammonium Chloride neutralization->salt

References

Application Notes and Protocols: 2-(Diethylamino)ethyl Benzoate in Topical Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(Diethylamino)ethyl benzoate (B1203000), a potential active pharmaceutical ingredient (API) for topical anesthetic formulations. This document details its physicochemical properties, mechanism of action, formulation strategies, and detailed protocols for preclinical evaluation.

Application Notes

Introduction to 2-(Diethylamino)ethyl Benzoate

2-(Diethylamino)ethyl benzoate is an organic compound with local anesthetic properties. Structurally, it is an ester of benzoic acid and 2-(diethylamino)ethanol. Its amphipathic nature, possessing both a lipophilic aromatic ring and a hydrophilic tertiary amine group, is characteristic of local anesthetics and crucial for its mechanism of action.[1][2] The tertiary amine is particularly important as it can be protonated under physiological conditions, a key step in its interaction with neuronal voltage-gated sodium channels.[3]

Physicochemical Properties

The physicochemical characteristics of an API are fundamental to its formulation development for topical delivery. The properties of 2-(Diethylamino)ethyl benzoate suggest its suitability for lipid-based or emulsion-type formulations to enhance skin penetration.[3]

PropertyValueReference
Molecular Formula C₁₃H₁₉NO₂[3][4]
Molecular Weight 221.30 g/mol [3]
Appearance Liquid (at room temperature)-
Boiling Point 304.8°C at 760 mmHg[5]
Density 1.019 g/cm³[5]
LogP (Octanol-Water) ~2.8 (predicted)[3]
pKa ~9.5 (predicted for the tertiary amine)[3]
Solubility Low in water (<1 mg/mL at 25°C); Soluble in organic solvents (e.g., ethanol)[3]
Mechanism of Action

Like other traditional local anesthetics such as lidocaine (B1675312) and procaine, 2-(Diethylamino)ethyl benzoate is believed to exert its effect by blocking nerve impulses.[1][2] The process involves the reversible blockade of voltage-gated sodium channels within the neuronal membrane.

The anesthetic action can be summarized in the following steps:

  • Penetration: The un-ionized, lipophilic form of the molecule penetrates the lipid-rich nerve cell membrane.[1]

  • Equilibration: Once inside the neuron (axoplasm), where the pH is lower, an equilibrium is established, and a portion of the molecules become protonated (ionized).[1][6]

  • Channel Blockade: The positively charged, ionized form of the molecule binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[1][2]

  • Inhibition of Conduction: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[2][7] Consequently, the action potential fails to propagate along the nerve fiber, resulting in a loss of sensation in the innervated area.

cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space (Axoplasm) API_un Un-ionized Anesthetic (Lipophilic) API_ion Ionized Anesthetic (Hydrophilic) API_un->API_ion API_un_in Un-ionized Anesthetic API_un->API_un_in Penetration (Passive Diffusion) API_ion_in Ionized Anesthetic (Active Form) API_un_in->API_ion_in Equilibrium (Lower pH) NaChannel Voltage-Gated Na+ Channel API_ion_in->NaChannel Binding Blocked Blocked Na+ Channel (Inactivated State) NoAP No Action Potential Propagation Anesthesia Local Anesthesia (Loss of Sensation)

Caption: Mechanism of action for a local anesthetic.
Formulation Strategies for Topical Delivery

The primary challenge in topical anesthetic delivery is overcoming the skin's stratum corneum barrier.[8] Given the lipophilic nature of 2-(Diethylamino)ethyl benzoate, strategies should focus on enhancing its solubility, stability, and permeation.

  • Creams and Ointments: Oil-in-water emulsions are a common vehicle for topical anesthetics.[9] The drug would be dissolved in the oil phase, which can enhance partitioning into the stratum corneum.

  • Gels: Hydrogels can offer a cosmetically elegant and easy-to-apply base.[10] The incorporation of penetration enhancers (e.g., ethanol, propylene (B89431) glycol, fatty acids) is often necessary to disrupt the lipid bilayer of the skin and improve drug diffusion.[11]

  • Nanocarriers: Advanced delivery systems like liposomes, ethosomes, or nanoemulsions can significantly improve topical delivery.[11][12] These carriers can encapsulate the API, protecting it from degradation, increasing its solubility in the formulation, and facilitating its transport into deeper skin layers.[10]

start Start: API Characterization (Solubility, LogP, pKa) excipient Excipient Compatibility & Selection (Solvents, Gelling Agents, Emulsifiers, Enhancers) start->excipient proto Prototype Formulation (e.g., Gel, Cream, Nanoemulsion) excipient->proto eval In Vitro Evaluation proto->eval ivrt Release Testing (IVRT) eval->ivrt Assess Drug Release ivpt Permeation Testing (IVPT) eval->ivpt Assess Skin Permeation optimize Optimization ivrt->optimize ivpt->optimize optimize->proto Reformulate stability Stability Testing (Accelerated & Long-Term) optimize->stability Optimized Formulation invivo In Vivo Efficacy & Safety Studies stability->invivo finish Final Formulation invivo->finish

Caption: Workflow for topical anesthetic formulation development.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

This protocol describes a method to evaluate the permeation rate of 2-(Diethylamino)ethyl benzoate from a topical formulation across a skin membrane.

Objective: To quantify the flux and permeability coefficient of the API across an appropriate skin model.

Materials:

  • Vertical Franz diffusion cells

  • Excised skin (e.g., human cadaver, porcine ear) or synthetic membrane (e.g., Strat-M®)[13]

  • Receptor solution: Phosphate-buffered saline (PBS) pH 7.4 with a solubility enhancer (e.g., 0.5-2% Volpo-20 or polysorbate 80) to maintain sink conditions[14]

  • Test formulation containing 2-(Diethylamino)ethyl benzoate

  • Magnetic stir bars and stir plate

  • Water bath or heating block to maintain 32°C or 37°C

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Skin Preparation: If using biological skin, thaw it, remove subcutaneous fat, and cut it into sections to fit the Franz cells. Measure skin integrity (e.g., via transepidermal water loss or electrical resistance).

  • Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with pre-warmed, de-gassed receptor solution. Add a magnetic stir bar and ensure no air bubbles are trapped beneath the skin.

  • Equilibration: Place the assembled cells in a heating block set to maintain the skin surface temperature at 32°C (or receptor fluid at 37°C). Allow the system to equilibrate for 30-60 minutes.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm. Immediately replace the volume with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for the concentration of 2-(Diethylamino)ethyl benzoate using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

prep 1. Prepare Skin Membrane (e.g., Porcine Ear Skin) assemble 2. Assemble Franz Cell (Mount Skin) prep->assemble fill 3. Fill Receptor Chamber (PBS + Surfactant) assemble->fill equil 4. Equilibrate System (32°C Skin Surface Temp) fill->equil dose 5. Apply Formulation (Finite Dose) equil->dose sample 6. Collect Samples (Multiple Time Points) dose->sample analyze 7. Analyze Samples (HPLC) sample->analyze calc 8. Calculate Flux & Permeability analyze->calc

Caption: Experimental workflow for In Vitro Permeation Testing (IVPT).

Data Presentation:

Formulation IDSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Lag Time (t_lag) (h)
F1 (Control)
F2 (Test)
F3 (Test + Enhancer)
Protocol 2: In Vivo Anesthetic Efficacy Assessment (Rodent Tail-Flick Model)

This protocol outlines an in vivo method to assess the onset and duration of the anesthetic action of a topical formulation.

Objective: To evaluate the efficacy of a topical formulation in blocking a thermal pain response.

Materials:

  • Male Wistar rats or Swiss albino mice (200-250g)[15][16]

  • Tail-flick analgesia meter

  • Test formulation, placebo formulation, and positive control (e.g., EMLA cream)

  • Occlusive dressing (if required)

Methodology:

  • Acclimatization: Acclimatize animals to the testing environment and handling for several days before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the thermal stimulus to a specific point on the tail. The latency is the time taken for the animal to withdraw its tail. A cut-off time (e.g., 10-12 seconds) must be set to prevent tissue damage.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., Placebo, Test Formulation, Positive Control).

  • Formulation Application: Apply a standardized amount of the assigned formulation to a defined area (e.g., 2 cm segment) of the animal's tail. An occlusive dressing may be applied if the formulation requires it.

  • Efficacy Testing: At various time points post-application (e.g., 15, 30, 45, 60, 90, 120 minutes), measure the tail-flick latency.

  • Data Analysis: The anesthetic effect is quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the mean %MPE against time for each group to determine the onset of action (time to significant effect) and duration of action (time until the effect is no longer significant compared to baseline).

Data Presentation:

Time (min)%MPE (Mean ± SEM) - Placebo%MPE (Mean ± SEM) - Test Formulation%MPE (Mean ± SEM) - Positive Control
0 (Baseline)000
15
30
60
90
120
Protocol 3: Stability Testing of Topical Formulations

This protocol follows ICH guidelines to ensure the quality, safety, and efficacy of the formulation over its shelf life.[17]

Objective: To evaluate the physical and chemical stability of the formulation under various storage conditions.

Materials:

  • Final formulation packaged in the proposed container-closure system

  • Stability chambers set to ICH-recommended conditions

  • Analytical instrumentation (HPLC, pH meter, viscometer, etc.)

Methodology:

  • Batch Selection: Place at least three primary batches of the final formulation on the stability program.[17]

  • Storage Conditions: Store samples at long-term, intermediate (if applicable), and accelerated conditions.[18][19]

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH (or 30°C/65% RH for hot/humid zones)

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.[19][20]

    • Accelerated: 0, 3, and 6 months.[18][20]

  • Parameters to Test: Evaluate attributes susceptible to change during storage.[18][20]

    • Physical: Appearance (color, phase separation), pH, viscosity, particle size (for emulsions/suspensions).

    • Chemical: Assay of 2-(Diethylamino)ethyl benzoate, content of specified degradation products.

    • Microbiological: Microbial limits testing (total aerobic count, yeast, and mold). Preservative efficacy testing should also be performed.

  • Specification Setting: Define acceptance criteria for each parameter before starting the study.

  • Data Evaluation: Analyze trends over time. Significant changes in accelerated conditions may predict potential issues in long-term storage.

start 1. Select Batches (≥3 Primary Batches) store 2. Place in Stability Chambers start->store long_term Long-Term (e.g., 25°C/60%RH) store->long_term accel Accelerated (e.g., 40°C/75%RH) store->accel pull 3. Pull Samples at Scheduled Time Points long_term->pull accel->pull test 4. Test Parameters (Physical, Chemical, Microbial) pull->test analyze 5. Analyze Data & Trends test->analyze shelf_life 6. Establish Shelf-Life & Storage Conditions analyze->shelf_life

Caption: General workflow for a formulation stability study.

Data Presentation:

Test ParameterSpecificationTime Point 03 Months (40°C)6 Months (40°C)12 Months (25°C)
Appearance Homogeneous white creamConformsConformsConformsConforms
pH 5.5 - 6.56.16.05.96.1
Assay (%) 95.0 - 105.0100.2%99.5%98.8%100.1%
Degradant X (%) NMT 0.2%<0.05%0.08%0.15%0.06%
Viscosity (cP) 20000 - 3000025100248002450025000

References

Application Notes and Protocols: Anesthetic Potency of 2-(Diethylamino)ethyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methods and data relevant to investigating the anesthetic potency of 2-(diethylamino)ethyl benzoate (B1203000) derivatives, a class of compounds that includes the well-known local anesthetic, procaine. These notes are intended to guide researchers in the evaluation of novel anesthetic agents based on this chemical scaffold.

Mechanism of Action

2-(Diethylamino)ethyl benzoate derivatives, like other local anesthetics, exert their effects by blocking nerve impulses.[1] The primary mechanism involves the inhibition of voltage-gated sodium channels within the neuronal cell membrane.[2][3]

  • Penetration: The non-ionized, lipid-soluble form of the anesthetic penetrates the nerve sheath and the neuronal membrane.[2]

  • Ionization: Once inside the neuron's cytoplasm, the molecule equilibrates, and the ionized (cationic) form becomes dominant.[2]

  • Channel Blockade: The cationic form of the anesthetic binds to a specific receptor site within the pore of the voltage-gated sodium channel.[4][5] This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of an action potential.[2][3][6]

  • Signal Inhibition: By preventing this sodium influx, the threshold for electrical excitability increases, the rate of the action potential's rise declines, and nerve conduction is ultimately blocked, resulting in a loss of sensation in the innervated area.[4][7]

G NaChannel_ext Voltage-Gated Na+ Channel (Closed) NaChannel_int Intracellular Pore Receptor BlockedSignal Signal Blocked (Anesthesia) NaChannel_int->BlockedSignal 5. Na+ Influx Prevented Anesthetic_base Anesthetic (Base Form) Anesthetic_base->NaChannel_ext 1. Penetrates Membrane Anesthetic_ion Anesthetic (Cationic Form) Anesthetic_base->Anesthetic_ion Anesthetic_ion->NaChannel_int 3. Binds to Receptor NerveImpulse Nerve Impulse (Pain Signal) NerveImpulse->NaChannel_ext 4. Impulse Arrives workflow start Start: Novel Derivative Design synthesis Chemical Synthesis & Purification start->synthesis physchem Physicochemical Characterization (pKa, LogP, Solubility) synthesis->physchem invitro In Vitro Screening (e.g., Electrophysiology on Isolated Nerves) physchem->invitro invivo In Vivo Efficacy Testing invitro->invivo Promising candidates toxicity Acute Toxicity Assessment (LD50) invivo->toxicity sar Structure-Activity Relationship (SAR) Analysis toxicity->sar sar->start Iterative Redesign end End: Candidate Selection sar->end sar cluster_main Structure-Activity Relationship (SAR) Framework cluster_parts Key Modification Sites cluster_effects Impact on Properties structure Core Structure: 2-(Diethylamino)ethyl Benzoate Aromatic Aromatic Ring (Lipophilic Part) Ester Intermediate Chain (Ester Linkage) Amino Amino Group (Hydrophilic Part) Potency Potency Aromatic->Potency + Lipophilicity (e.g., alkyl groups) Duration Duration Aromatic->Duration + Electron-donating groups (e.g., -NH2, -OR) Ester->Duration Hydrolysis Rate Toxicity Toxicity Amino->Toxicity Metabolism Onset Onset Time Amino->Onset pKa affects non-ionized form

References

Application Notes and Protocols: In Vitro Drug Release Studies of 2-(Diethylamino)ethyl Benzoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In vitro release testing (IVRT) is a critical tool in the development and quality control of pharmaceutical formulations.[1] It measures the rate and extent of drug release from a dosage form under controlled laboratory conditions, providing valuable insights into product performance and batch-to-batch consistency.[2] For topical formulations like creams, gels, and ointments, IVRT is used to assess the release of the active pharmaceutical ingredient (API) from the vehicle. For oral solid dosage forms, such as tablets and capsules, dissolution testing is a key parameter to ensure the drug dissolves at an appropriate rate to be absorbed in the gastrointestinal tract.[3][4] These tests are essential for formulation optimization, assessing the impact of manufacturing changes (SUPAC), and can support bioequivalence studies for generic drug approval.[1][5][2]

This document provides detailed protocols for conducting in vitro drug release studies on formulations containing 2-(Diethylamino)ethyl benzoate (B1203000), a compound used in various pharmaceutical preparations. The protocols cover both semi-solid topical formulations and solid oral dosage forms.

Protocol 1: In Vitro Release Testing (IVRT) for Semi-Solid Formulations

This protocol describes the determination of the in vitro release rate of 2-(Diethylamino)ethyl benzoate from semi-solid formulations (e.g., creams, gels, ointments) using a vertical diffusion cell (VDC), also known as a Franz cell.[6][7]

Objective: To measure the rate of release of 2-(Diethylamino)ethyl benzoate from a semi-solid dosage form through an inert synthetic membrane.

Experimental Workflow for IVRT

IVRT_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase P1 Prepare Receptor Medium (e.g., Phosphate Buffer pH 7.4) P3 Assemble Vertical Diffusion Cells (VDCs) P1->P3 P2 Hydrate Synthetic Membrane P2->P3 E1 Equilibrate VDCs to 32 ± 1°C P3->E1 E2 Apply Formulation (approx. 300 mg) to Membrane E1->E2 Repeat E3 Start Stirring (e.g., 600 RPM) E2->E3 Repeat E4 Sample Receptor Medium at Predetermined Intervals E3->E4 Repeat E5 Replace with Fresh Medium E4->E5 Repeat A1 Quantify Drug Concentration (e.g., by HPLC-UV) E4->A1 E5->E4 Repeat A2 Calculate Cumulative Amount Released A1->A2 A3 Plot Release vs. Square Root of Time A2->A3 A4 Determine Release Rate (Slope of Linear Portion) A3->A4 Dissolution_Workflow cluster_acid Acid Stage (Simulated Gastric Fluid) cluster_buffer Buffer Stage (Simulated Intestinal Fluid) cluster_analysis Analysis A1 Add Dosage Form to 750 mL 0.1 N HCl A2 Start USP Apparatus 2 (Paddle) @ 50 RPM, 37°C A1->A2 A3 Run for 2 Hours A2->A3 A4 Take Acid Stage Sample A3->A4 B1 Add 250 mL of 0.2 M Na3PO4 to achieve pH 6.8 A4->B1 C1 Filter All Samples A4->C1 B2 Continue Dissolution B1->B2 Repeat B3 Sample at Predetermined Time Points B2->B3 Repeat B4 Replace with Fresh Medium B3->B4 Repeat B3->C1 B4->B3 Repeat C2 Quantify Drug by HPLC-UV C1->C2 C3 Calculate % Drug Released C2->C3 CQA_Diagram cluster_cqa Formulation Critical Quality Attributes (CQAs) cluster_performance Product Performance cluster_clinical Clinical Outcome CQA1 API Particle Size Perf In Vitro Drug Release Rate (IVRT / Dissolution) CQA1->Perf CQA2 Viscosity CQA2->Perf CQA3 Excipient Type & Concentration CQA3->Perf CQA4 Drug Polymorphic Form CQA4->Perf Clin In Vivo Performance (Bioavailability) Perf->Clin Correlates to

References

Application Notes and Protocols for 2-(Diethylamino)ethyl Methacrylate (DEAEMA) in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(diethylamino)ethyl methacrylate (B99206) (DEAEMA), a versatile functional monomer, in polymer chemistry. The unique pH-responsive nature of DEAEMA-containing polymers makes them highly valuable for a range of biomedical applications, including drug and gene delivery.

Introduction to 2-(Diethylamino)ethyl Methacrylate (DEAEMA)

2-(Diethylamino)ethyl methacrylate (DEAEMA) is a functional monomer that has garnered significant attention in the field of polymer chemistry.[1] Its structure contains a tertiary amine group, which imparts a "smart" pH-responsive character to the resulting polymers.[1] At a pH below its pKa (approximately 7.0-7.3), the amine group becomes protonated, rendering the polymer soluble in aqueous solutions.[1] Conversely, at a pH above its pKa, the polymer is deprotonated and becomes hydrophobic.[1] This reversible behavior is central to its application in stimuli-responsive materials.

While DEAEMA is a primary building block for creating functional polymers, it is worth noting that structurally related molecules like 2-(dimethylamino)ethyl benzoate (B1203000) also play a role in polymer chemistry, primarily as highly efficient amine synergists in UV-curable formulations, where they facilitate the generation of free radicals for polymerization.[2]

Key Applications of Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)

The cationic and pH-responsive properties of PDEAEMA and its copolymers are leveraged in several key biomedical applications:

  • Drug Delivery: PDEAEMA can self-assemble into micelles in aqueous solutions, which are capable of encapsulating hydrophobic drugs within their core.[1] The pH sensitivity of the polymer allows for triggered drug release in the acidic microenvironments often found in tumors or within cellular endosomes.[1]

  • Gene Delivery: The cationic nature of PDEAEMA enables it to form complexes, known as polyplexes, with negatively charged genetic material such as plasmid DNA and siRNA.[1] These polyplexes serve to protect the genetic material from degradation and facilitate its entry into cells for therapeutic applications.[1]

  • Biocidal Agents: As cationic polymers, PDEAEMA can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.[1] This property makes them effective antimicrobial agents for coatings and other applications.[1]

Data Presentation: Properties and Performance of DEAEMA-based Polymers

The following tables summarize key quantitative data related to the synthesis and application of DEAEMA-based polymers.

Table 1: Physicochemical Properties of DEAEMA Monomer

PropertyValue
Molecular Formula C₁₀H₁₉NO₂
Molecular Weight 185.26 g/mol
pKa of Homopolymer (PDEAEMA) ~7.0 - 7.3[1][3]

Table 2: Polymerization and Copolymer Characterization

Polymerization MethodMonomersInitiator/CTAMn (kDa)PDIReference
RAFTDEAEMACPADB/ACPAControllable1.12 - 1.21[3]
ARGET ATRPmPEG, DEAEMA, MMAmPEG-Br--[4]
RAFTPEGMA, DEAEMA-17 (PDEAEMA block)-[5]

Mn = Number-average molecular weight; PDI = Polydispersity index; RAFT = Reversible Addition-Fragmentation chain Transfer; ARGET ATRP = Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization; CPADB = 4-cyanopentanoic acid dithiobenzoate; ACPA = 4,4′-azobis(4-cyanopentanoic acid); mPEG = methoxy (B1213986) polyethylene (B3416737) glycol; MMA = methyl methacrylate; PEGMA = poly(ethylene glycol) methacrylate.

Table 3: Performance in Drug Delivery Applications

Polymer SystemDrugLoading Content (%)Entrapment Efficiency (%)Cumulative Release at pH 5.0Reference
mPEG-b-PDEAEMA-b-PMMA based mixed micellesDoxorubicin (DOX)2455pH-dependent[4]

Experimental Protocols

Synthesis of PDEAEMA via RAFT Polymerization

This protocol describes a typical Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of DEAEMA to produce a well-defined homopolymer.[3]

Materials:

  • 2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed

  • 4-Cyanopentanoic acid dithiobenzoate (CPADB) (Chain Transfer Agent)

  • 4,4′-Azobis(4-cyanopentanoic acid) (ACPA) (Initiator)

  • 1,4-Dioxane (solvent)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve DEAEMA, CPADB, and ACPA in 1,4-dioxane. The molar ratios of monomer:CPADB:ACPA can be varied to control the molecular weight and polydispersity. A typical ratio might be 100:1:0.2.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C to initiate polymerization.

  • Allow the reaction to proceed for the desired time to achieve the target monomer conversion.

  • Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane).

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Preparation of PDEAEMA-based Micelles for Drug Loading

This protocol outlines the preparation of pH-responsive polymeric micelles for encapsulating a hydrophobic drug like Doxorubicin (DOX).[4]

Materials:

  • PDEAEMA-containing block copolymer (e.g., mPEG-b-PDEAEMA-b-PMMA)

  • Doxorubicin (DOX)

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Dissolve the PDEAEMA-based copolymer and DOX in acetone.

  • Add the polymer/drug solution dropwise into deionized water while stirring to form an emulsion.

  • Continue stirring overnight to allow for the evaporation of acetone and the self-assembly of the copolymer into micelles, encapsulating the drug.

  • The resulting micellar solution can be purified by dialysis against deionized water to remove any unloaded drug.

  • The size and zeta potential of the drug-loaded micelles can be characterized using Dynamic Light Scattering (DLS).

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis (RAFT) cluster_micelle Micelle Preparation & Drug Loading cluster_characterization Characterization s1 1. Mix Monomer (DEAEMA), CTA (CPADB), Initiator (ACPA) in Solvent s2 2. Degas via Freeze-Pump-Thaw s1->s2 s3 3. Polymerize at 70°C s2->s3 s4 4. Terminate & Precipitate s3->s4 s5 5. Purify & Dry Polymer s4->s5 c1 GPC (Mn, PDI) s5->c1 m1 1. Dissolve Polymer & Drug (DOX) in Acetone m2 2. Add to Water (Self-Assembly) m1->m2 m3 3. Evaporate Acetone m2->m3 m4 4. Purify via Dialysis m3->m4 c2 DLS (Size, Zeta) m4->c2

Caption: Experimental workflow for PDEAEMA synthesis and drug-loaded micelle preparation.

ph_response_pathway cluster_low_ph Low pH (e.g., < 6.5) cluster_high_ph High pH (e.g., > 7.4) lp1 PDEAEMA (Protonated) lp2 Hydrophilic lp1->lp2 lp3 Soluble Chains / Micelle Destabilization lp2->lp3 lp4 Drug Release lp3->lp4 hp3 Insoluble Chains / Stable Micelles lp3->hp3 Increase pH hp1 PDEAEMA (Deprotonated) hp2 Hydrophobic hp1->hp2 hp2->hp3 hp4 Drug Encapsulation hp3->hp4

Caption: pH-responsive behavior of PDEAEMA leading to controlled drug release.

References

Application Notes and Protocols for Evaluating the Efficacy of 2-(Diethylamino)ethyl benzoate as an Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the anesthetic efficacy of 2-(Diethylamino)ethyl benzoate (B1203000). The protocols herein detail established in vivo and in vitro methodologies to characterize its potency, duration of action, mechanism of action, and potential cytotoxicity.

Introduction

2-(Diethylamino)ethyl benzoate is an ester-type local anesthetic. Like other local anesthetics, its primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses, resulting in a loss of sensation.[1][2] A comprehensive evaluation of its anesthetic properties is crucial for determining its potential clinical utility and safety profile.

Data Presentation

All quantitative data generated from the following experimental protocols should be summarized in clearly structured tables for comparative analysis.

Table 1: In Vivo Anesthetic Efficacy of 2-(Diethylamino)ethyl benzoate
Animal ModelAssayTest CompoundConcentration(s)Onset of Anesthesia (min)Duration of Anesthesia (min)ED50
Guinea PigInfiltration Anesthesia2-(Diethylamino)ethyl benzoateTo be determinedTo be determinedTo be determinedTo be determined
RatSciatic Nerve Block (Sensory)2-(Diethylamino)ethyl benzoateTo be determinedTo be determinedTo be determinedTo be determined
RatSciatic Nerve Block (Motor)2-(Diethylamino)ethyl benzoateTo be determinedTo be determinedTo be determinedTo be determined
Positive Control (e.g., Lidocaine)Standard ConcentrationKnown ValueKnown ValueKnown Value
Table 2: In Vitro Characterization of 2-(Diethylamino)ethyl benzoate
AssayCell Line/ChannelTest CompoundIC50 (Tonic Block)IC50 (Use-Dependent Block)Effect on Channel Gating
Whole-Cell Patch ClampHEK293 cells expressing hNaV1.72-(Diethylamino)ethyl benzoateTo be determinedTo be determinedTo be determined
Positive Control (e.g., Lidocaine)Known ValueKnown ValueKnown Gating Effects
Table 3: In Vitro Cytotoxicity of 2-(Diethylamino)ethyl benzoate
AssayCell LineTest CompoundExposure Time(s)LD50
MTT AssaySH-SY5Y2-(Diethylamino)ethyl benzoateTo be determinedTo be determined
LDH AssaySH-SY5Y2-(Diethylamino)ethyl benzoateTo be determinedTo be determined
Positive Control (e.g., Bupivacaine)Standard TimeKnown Value
Table 4: hERG Potassium Channel Inhibition by 2-(Diethylamino)ethyl benzoate
AssayCell LineTest CompoundIC50
Whole-Cell Patch ClampCHO cells expressing hERG2-(Diethylamino)ethyl benzoateTo be determined
Positive Control (e.g., Articaine)Known Value

Experimental Protocols

In Vivo Efficacy Evaluation

This protocol is adapted from established methods for determining the efficacy of local anesthetics.[3][4][5][6][7]

Objective: To determine the onset, duration, and effective dose (ED50) of 2-(Diethylamino)ethyl benzoate-induced anesthesia via infiltration.

Materials:

  • Male Dunkin Hartley guinea pigs (300-350 g)

  • 2-(Diethylamino)ethyl benzoate solution in sterile saline (various concentrations)

  • Positive control: Lidocaine (B1675312) solution (e.g., 1%)

  • Vehicle control: Sterile saline

  • 27-gauge needles and 1 mL syringes

  • Fine-tipped forceps

Procedure:

  • Acclimatize animals for at least 72 hours prior to the experiment.

  • Anesthetize the guinea pigs using an appropriate regimen (e.g., ketamine/xylazine intraperitoneally or isoflurane (B1672236) inhalation).

  • Shave the dorsal thoracolumbar region.

  • Administer a subcutaneous injection of 0.2 mL of the test solution (2-(Diethylamino)ethyl benzoate, lidocaine, or saline) to create a wheal.

  • At 2-minute intervals, gently pinch the center of the wheal with fine-tipped forceps. The absence of a skin twitch reflex is considered a positive anesthetic response.

  • Record the time to onset of anesthesia (first time the reflex is absent) and the duration of anesthesia (time from onset until the reflex returns).

  • Use a dose-response approach with multiple concentrations of 2-(Diethylamino)ethyl benzoate to calculate the ED50.

This protocol is based on established models for evaluating motor and sensory blockade.[1][8][9][10][11]

Objective: To independently assess the sensory and motor block characteristics of 2-(Diethylamino)ethyl benzoate.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • 2-(Diethylamino)ethyl benzoate solution in sterile saline (various concentrations)

  • Positive control: Bupivacaine solution (e.g., 0.5%)

  • Vehicle control: Sterile saline

  • Nerve stimulator

  • Insulated needles

  • Radiant heat source (for sensory testing)

  • Grip strength meter (for motor testing)

Procedure:

  • Anesthetize the rats (e.g., isoflurane).

  • Place the rat in a lateral position and locate the sciatic notch.

  • Using a nerve stimulator, guide an insulated needle to the sciatic nerve. A motor response (e.g., paw twitch) at a low current (e.g., 0.2 mA) confirms correct placement.

  • Inject 0.2 mL of the test solution.

  • Sensory Block Assessment: At regular intervals (e.g., every 15 minutes), apply a radiant heat source to the plantar surface of the hind paw and measure the withdrawal latency. An increase in latency indicates a sensory block.

  • Motor Block Assessment: At the same intervals, assess hindlimb motor function using a grip strength meter. A decrease in grip strength indicates a motor block.

  • Record the onset and duration of both sensory and motor blocks.

  • Generate dose-response curves to determine the potency for both sensory and motor blockade.

In Vitro Mechanistic and Safety Evaluation

This protocol is adapted from standard electrophysiological techniques for studying ion channel modulation.[12][13][14][15][16]

Objective: To characterize the inhibitory effects of 2-(Diethylamino)ethyl benzoate on the human NaV1.7 channel, a key channel in pain signaling.

Materials:

  • HEK293 cells stably expressing hNaV1.7

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries

  • Intracellular and extracellular recording solutions

  • 2-(Diethylamino)ethyl benzoate stock solution

  • Positive control: Lidocaine

Procedure:

  • Culture HEK293-hNaV1.7 cells on glass coverslips.

  • Establish a whole-cell patch-clamp configuration on an isolated cell.

  • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply depolarizing pulses to elicit sodium currents. Apply increasing concentrations of 2-(Diethylamino)ethyl benzoate and measure the reduction in peak current to determine the IC50 for tonic block.

  • Use-Dependent Block: Apply a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) to induce channel cycling between resting, open, and inactivated states. Measure the progressive decrease in current amplitude in the presence of the compound to assess use-dependent block.

  • Effect on Gating: Analyze the effects of the compound on the voltage-dependence of activation and inactivation by applying appropriate voltage protocols.

These protocols utilize a human neuronal cell line to assess potential neurotoxicity.[17][18][19][20][21]

Objective: To determine the cytotoxic potential of 2-(Diethylamino)ethyl benzoate on neuronal cells.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete cell culture medium

  • 2-(Diethylamino)ethyl benzoate stock solution

  • Positive control: Bupivacaine

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • Microplate reader

Procedure (MTT Assay):

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 2-(Diethylamino)ethyl benzoate for a defined period (e.g., 24 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the LD50.

Procedure (LDH Assay):

  • Follow the same cell seeding and treatment protocol as the MTT assay.

  • Collect the cell culture supernatant.

  • Measure the LDH activity in the supernatant using a commercially available kit.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control and determine the LD50.

This assay is crucial for assessing the potential cardiotoxicity of the compound.[22][23][24][25]

Objective: To evaluate the inhibitory effect of 2-(Diethylamino)ethyl benzoate on the hERG potassium channel.

Materials:

  • CHO cells stably expressing hERG channels

  • Whole-cell patch-clamp setup

  • Appropriate intracellular and extracellular solutions

  • 2-(Diethylamino)ethyl benzoate stock solution

  • Positive control: A compound with known hERG blocking activity (e.g., articaine)

Procedure:

  • Perform whole-cell patch-clamp recordings on CHO-hERG cells.

  • Use a specific voltage protocol to elicit hERG tail currents.

  • Apply increasing concentrations of 2-(Diethylamino)ethyl benzoate and measure the inhibition of the peak tail current.

  • Construct a concentration-response curve and determine the IC50 value.

Visualizations

G cluster_invivo In Vivo Efficacy cluster_invitro In Vitro Characterization Infiltration Anesthesia (Guinea Pig) Infiltration Anesthesia (Guinea Pig) Onset & Duration Onset & Duration Infiltration Anesthesia (Guinea Pig)->Onset & Duration ED50 ED50 Infiltration Anesthesia (Guinea Pig)->ED50 Sciatic Nerve Block (Rat) Sciatic Nerve Block (Rat) Sensory Block Sensory Block Sciatic Nerve Block (Rat)->Sensory Block Motor Block Motor Block Sciatic Nerve Block (Rat)->Motor Block Efficacy & Potency Efficacy & Potency ED50->Efficacy & Potency Sensory Block->Efficacy & Potency Motor Block->Efficacy & Potency Patch Clamp (NaV1.7) Patch Clamp (NaV1.7) IC50 (Tonic & Use-Dependent) IC50 (Tonic & Use-Dependent) Patch Clamp (NaV1.7)->IC50 (Tonic & Use-Dependent) Gating Effects Gating Effects Patch Clamp (NaV1.7)->Gating Effects Cytotoxicity Assays (SH-SY5Y) Cytotoxicity Assays (SH-SY5Y) LD50 (MTT & LDH) LD50 (MTT & LDH) Cytotoxicity Assays (SH-SY5Y)->LD50 (MTT & LDH) hERG Channel Assay hERG Channel Assay IC50 IC50 hERG Channel Assay->IC50 Mechanism of Action Mechanism of Action IC50 (Tonic & Use-Dependent)->Mechanism of Action Gating Effects->Mechanism of Action Safety Profile Safety Profile LD50 (MTT & LDH)->Safety Profile IC50->Safety Profile 2-DEA-Benzoate 2-DEA-Benzoate 2-DEA-Benzoate->Infiltration Anesthesia (Guinea Pig) 2-DEA-Benzoate->Sciatic Nerve Block (Rat) 2-DEA-Benzoate->Patch Clamp (NaV1.7) 2-DEA-Benzoate->Cytotoxicity Assays (SH-SY5Y) 2-DEA-Benzoate->hERG Channel Assay G cluster_membrane Neuronal Membrane NaV_Channel Voltage-Gated Sodium Channel Extracellular Intracellular Blockade Blockade of Na+ Influx NaV_Channel->Blockade Action_Potential Action Potential Propagation Action_Potential->NaV_Channel:p1 Depolarization DEA_Benzoate 2-(Diethylamino)ethyl benzoate DEA_Benzoate->NaV_Channel:p2 Binds to intracellular site No_AP Inhibition of Action Potential Propagation Blockade->No_AP Anesthesia Local Anesthesia No_AP->Anesthesia

References

Application Notes and Protocols for the Quantification of 2-(Diethylamino)ethyl Benzoate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the quantification of 2-(Diethylamino)ethyl benzoate (B1203000) in biological matrices. The protocols detailed below are based on established methods for structurally similar compounds and are intended to serve as a robust starting point for method development and validation.

Introduction

2-(Diethylamino)ethyl benzoate is a tertiary amine ester with potential applications in pharmaceutical development. Accurate quantification of this compound in biological samples such as plasma, urine, and tissue homogenates is critical for pharmacokinetic, toxicokinetic, and metabolism studies. This document outlines protocols for three common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

The choice of analytical technique depends on the required sensitivity, selectivity, and the nature of the biological matrix.

  • HPLC-UV: A widely accessible and robust technique suitable for relatively high concentrations of the analyte. It is often used for initial method development and for analyzing samples from formulation studies.

  • GC-MS: Offers high chromatographic resolution and mass-selective detection, making it suitable for complex matrices. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its superior sensitivity, specificity, and high-throughput capabilities. It is the preferred method for detecting low concentrations of drugs and their metabolites in biological fluids.[1]

A summary of the quantitative performance of these methods is presented in Table 1. Please note that these are representative values based on similar analytes and will require optimization for 2-(Diethylamino)ethyl benzoate.

Table 1: Comparison of Analytical Techniques for 2-(Diethylamino)ethyl Benzoate Quantification

ParameterHPLC-UVGC-MSLC-MS/MS
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio of precursor and product ions
Typical LLOQ *10-50 ng/mL1-10 ng/mL0.05-1 ng/mL
Linear Range 50-5000 ng/mL10-1000 ng/mL0.1-500 ng/mL
Precision (%RSD) < 15%< 15%< 15%
Accuracy (%Bias) ± 15%± 15%± 15%
Sample Volume 100-500 µL100-500 µL50-200 µL
Throughput ModerateModerateHigh

*LLOQ: Lower Limit of Quantification

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to remove interferences from the biological matrix and to concentrate the analyte.[2] The two primary techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Protocol 3.1.1: Liquid-Liquid Extraction (LLE)

LLE is a cost-effective method that separates the analyte based on its partitioning between two immiscible liquid phases.

Materials:

  • Biological sample (plasma, urine)

  • Internal Standard (IS) working solution (e.g., a structurally similar compound)

  • Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

  • pH adjusting solution (e.g., 1 M sodium carbonate to basify)

  • Reconstitution solvent (mobile phase or appropriate solvent for GC/LC)

  • Vortex mixer, centrifuge, solvent evaporator

Procedure:

  • Pipette 200 µL of the biological sample into a clean microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 100 µL of 1 M sodium carbonate to basify the sample (pH > 9).

  • Add 1 mL of MTBE, cap the tube, and vortex for 5 minutes.

  • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of reconstitution solvent.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

Protocol 3.1.2: Solid-Phase Extraction (SPE)

SPE provides cleaner extracts and is more amenable to automation compared to LLE.[3] A mixed-mode cation exchange polymer is recommended for extracting a basic compound like 2-(Diethylamino)ethyl benzoate.

Materials:

  • Biological sample (plasma, urine)

  • Internal Standard (IS) working solution

  • SPE cartridges (e.g., Oasis MCX µElution Plate)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solution (e.g., 0.1 M HCl, followed by methanol)

  • Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)

  • Reconstitution solvent

  • SPE vacuum manifold or positive pressure processor

Procedure:

  • Pipette 200 µL of the biological sample into a clean tube.

  • Add 20 µL of the IS working solution and vortex.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid and vortex.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

  • Dry the cartridge under high vacuum for 1-2 minutes.

  • Elute the analyte with 2 x 100 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of reconstitution solvent.

Workflow for Sample Preparation:

SamplePrepWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) LLE_Start Biological Sample + IS LLE_Basify Basify (pH > 9) LLE_Start->LLE_Basify LLE_Extract Add Organic Solvent & Vortex LLE_Basify->LLE_Extract LLE_Centrifuge Centrifuge LLE_Extract->LLE_Centrifuge LLE_Separate Collect Organic Layer LLE_Centrifuge->LLE_Separate LLE_Evaporate Evaporate LLE_Separate->LLE_Evaporate LLE_Reconstitute Reconstitute LLE_Evaporate->LLE_Reconstitute LLE_End Analysis LLE_Reconstitute->LLE_End SPE_Start Biological Sample + IS SPE_Pretreat Pre-treat (Acidify) SPE_Start->SPE_Pretreat SPE_Load Load Sample SPE_Pretreat->SPE_Load SPE_Condition Condition SPE_Equilibrate Equilibrate SPE_Condition->SPE_Equilibrate SPE_Equilibrate->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute SPE_Evaporate Evaporate SPE_Elute->SPE_Evaporate SPE_Reconstitute Reconstitute SPE_Evaporate->SPE_Reconstitute SPE_End Analysis SPE_Reconstitute->SPE_End

Caption: General workflows for LLE and SPE sample preparation.

HPLC-UV Method

This protocol describes a reversed-phase HPLC method for the quantification of 2-(Diethylamino)ethyl benzoate.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

Table 2: HPLC-UV Parameters

ParameterValue
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 230 nm
Run Time 10 minutes

Procedure:

  • Prepare standard solutions of 2-(Diethylamino)ethyl benzoate in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions.

  • Inject the prepared biological samples.

  • Quantify the analyte by comparing the peak area in the sample to the calibration curve.

GC-MS Method

This method is suitable for the analysis of 2-(Diethylamino)ethyl benzoate in complex matrices. Derivatization with an agent like ethyl chloroformate can improve chromatographic performance.[4][5]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., Zebron ZB-5MS, 30 m x 0.25 mm, 0.25 µm)[6]

GC-MS Conditions:

Table 3: GC-MS Parameters

ParameterValue
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium, 1.2 mL/min
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined from the mass spectrum of the analyte and IS

Procedure:

  • Prepare samples using LLE or SPE.

  • If derivatization is required, add the derivatizing agent to the dried extract and incubate as per the reagent's protocol.

  • Inject the prepared samples into the GC-MS system.

  • Quantify using a calibration curve prepared in a similar manner.

LC-MS/MS Method

This is the most sensitive and specific method for quantifying 2-(Diethylamino)ethyl benzoate in biological samples.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

LC-MS/MS Conditions:

Table 4: LC-MS/MS Parameters

ParameterValue
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 min, hold 1 min, return to 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte and IS

Procedure:

  • Optimize the MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of 2-(Diethylamino)ethyl benzoate.

  • Determine the precursor and product ions for the Multiple Reaction Monitoring (MRM) transitions.

  • Prepare samples using LLE or SPE.

  • Inject the prepared samples and quantify using a calibration curve.

Logical Workflow for Method Selection:

MethodSelection Start Define Analytical Needs Conc_Check Expected Analyte Concentration? Start->Conc_Check Matrix_Check Matrix Complexity? Conc_Check->Matrix_Check High (>10 ng/mL) Sensitivity_Check High Sensitivity Required? Conc_Check->Sensitivity_Check Low (<10 ng/mL) HPLC HPLC-UV Matrix_Check->HPLC Simple GCMS GC-MS Matrix_Check->GCMS Complex Sensitivity_Check->GCMS Moderate LCMSMS LC-MS/MS Sensitivity_Check->LCMSMS Yes

Caption: Decision tree for selecting the appropriate analytical method.

Data Presentation and Analysis

All quantitative data should be summarized in tables for clear comparison. This includes linearity, accuracy, precision, and recovery data for each method.

Table 5: Example Data Summary for LC-MS/MS Method Validation

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.995
LLOQ 0.1 ng/mLS/N ≥ 10
Intra-day Precision (%RSD) 3.5 - 7.2%< 15%
Inter-day Precision (%RSD) 5.1 - 8.9%< 15%
Accuracy (%Bias) -8.5% to +6.3%± 15%
Matrix Effect 95 - 108%85 - 115%
Recovery 88%Consistent and reproducible
Conclusion

The protocols described in these application notes provide a solid foundation for the quantitative analysis of 2-(Diethylamino)ethyl benzoate in biological samples. While LC-MS/MS offers the highest sensitivity and specificity, HPLC-UV and GC-MS are also viable techniques depending on the specific requirements of the study. All methods require careful validation to ensure reliable and accurate results.

References

Application Notes and Protocols for the Formulation of 2-(Diethylamino)ethyl Benzoate for Enhanced Skin Permeation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diethylamino)ethyl benzoate (B1203000), an ester-type local anesthetic structurally similar to procaine (B135), presents a promising candidate for topical drug delivery. However, the formidable barrier of the stratum corneum necessitates the use of advanced formulation strategies to enhance its permeation into and through the skin. This document provides detailed application notes and protocols for the formulation and evaluation of 2-(Diethylamino)ethyl benzoate for enhanced skin permeation, drawing upon established methodologies for similar local anesthetics.

The primary challenge in transdermal delivery is overcoming the skin's barrier function. Various chemical permeation enhancers can be incorporated into formulations to reversibly disrupt the stratum corneum, thereby increasing drug flux. This document will explore the use of common enhancers such as fatty acids, alcohols, and surfactants and provide a framework for their systematic evaluation using in vitro permeation studies.

Key Physicochemical Properties

Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is crucial for formulation development. While specific data for 2-(Diethylamino)ethyl benzoate is limited, the properties of the closely related compound, 2-(Diethylamino)ethyl p-aminobenzoate (Procaine), serve as a valuable reference.

PropertyValue (for Procaine)Reference
Molecular FormulaC₁₃H₂₀N₂O₂[1]
Molar Mass236.31 g/mol [1]
Melting Point61 °C[1]
TypeEster-type local anestheticGeneral Knowledge

Formulation Strategies for Enhanced Permeation

The selection of appropriate excipients is critical for augmenting the skin permeation of 2-(Diethylamino)ethyl benzoate. Based on studies with structurally similar local anesthetics like procaine and lidocaine (B1675312), the following classes of permeation enhancers are recommended for investigation:

  • Fatty Acids: Oleic acid is a well-documented permeation enhancer that is thought to fluidize the lipid bilayers within the stratum corneum.[2][3]

  • Alcohols and Glycols: Propylene (B89431) glycol and ethanol (B145695) are commonly used as solvents and can enhance permeation by increasing drug solubility and interacting with skin lipids.[3]

  • Surfactants: Non-ionic surfactants, such as polyoxyethylene 2-oleyl ether, have shown significant enhancing effects on the permeation of procaine.[4]

  • Esters: Isopropyl myristate can act as a vehicle and permeation enhancer.[5]

A systematic approach to formulation development would involve screening various combinations and concentrations of these enhancers to identify the optimal composition for maximizing the transdermal flux of 2-(Diethylamino)ethyl benzoate.

Quantitative Data on Skin Permeation of a Model Local Anesthetic

Formulation VehicleApparent Permeation Rate (Japp) (μg/cm²/h)
Polyethylene glycol 400 (PEG400)~ 20
Liquid Paraffin (LP)~ 40
Isopropyl Myristate (IPM)~ 100
Polyoxyethylene (2) oleylether (BO-2)~ 100
Diethyl Sebacate (DES)> 100

Data adapted from a study on lidocaine permeation. The values are approximate and intended for comparative purposes.[5]

Experimental Protocols

Preparation of Formulations

This protocol describes the preparation of a simple gel-based formulation for the topical delivery of 2-(Diethylamino)ethyl benzoate.

Materials:

  • 2-(Diethylamino)ethyl benzoate

  • Hydroxypropyl methylcellulose (B11928114) (HPMC) or Carbopol®

  • Permeation enhancer (e.g., oleic acid, propylene glycol, polyoxyethylene 2-oleyl ether)

  • Ethanol

  • Purified water

  • Triethanolamine (B1662121) (for neutralizing Carbopol®)

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Disperse the Gelling Agent: Slowly disperse the chosen gelling agent (e.g., 1-2% w/w HPMC) in a portion of the purified water under continuous stirring until a uniform dispersion is formed.

  • Dissolve the API and Enhancer: In a separate beaker, dissolve the 2-(Diethylamino)ethyl benzoate and the selected permeation enhancer(s) in ethanol or a co-solvent system.

  • Combine the Phases: Gradually add the alcoholic solution of the API and enhancer to the aqueous dispersion of the gelling agent with constant stirring.

  • Neutralization (if using Carbopol®): If Carbopol® is used as the gelling agent, neutralize the formulation by adding triethanolamine dropwise until the desired pH (typically around 6.0-7.0) is achieved and a clear gel is formed.

  • Final Volume Adjustment: Add the remaining purified water to reach the final desired volume and continue stirring until a homogenous gel is obtained.

  • Characterization: Evaluate the prepared formulation for its physical appearance, pH, viscosity, and drug content uniformity.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for conducting an in vitro skin permeation study to evaluate the performance of the formulated 2-(Diethylamino)ethyl benzoate preparations.[6][7]

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Formulated 2-(Diethylamino)ethyl benzoate preparation

  • Magnetic stirrer with stir bars

  • Water bath or heating block to maintain 32°C[8]

  • Syringes and needles for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Skin Preparation: Thaw the frozen excised skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin into appropriate sizes to fit the Franz diffusion cells. The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).[6]

  • Franz Cell Assembly:

    • Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[7]

    • Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum side facing the donor chamber.

    • Clamp the two compartments together securely.

  • Temperature Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32°C. Allow the system to equilibrate for at least 30 minutes.[8]

  • Dosing: Apply a known quantity (e.g., 10-20 mg/cm²) of the 2-(Diethylamino)ethyl benzoate formulation uniformly onto the surface of the skin in the donor chamber.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a specific volume (e.g., 200-500 µL) of the receptor solution from the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis: Analyze the collected samples for the concentration of 2-(Diethylamino)ethyl benzoate using a validated analytical method, such as HPLC.

Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of 2-(Diethylamino)ethyl benzoate in the receptor solution from the Franz diffusion cell study. A validated HPLC method for the related compound, procaine, is described below and can be adapted.[9][10]

HPLC Conditions (Example for Procaine):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C)

Method Validation: The analytical method should be validated for linearity, accuracy, precision, specificity, and sensitivity (limit of detection and limit of quantitation) according to standard guidelines.

Data Analysis and Presentation

The cumulative amount of 2-(Diethylamino)ethyl benzoate permeated through the skin per unit area (μg/cm²) is plotted against time (h). From the linear portion of this plot (steady-state), the following permeation parameters are calculated:

  • Steady-State Flux (Jss): The slope of the linear portion of the cumulative amount versus time plot. It represents the rate of drug permeation per unit area at steady state (μg/cm²/h).

  • Lag Time (tL): The x-intercept of the linear portion of the plot. It represents the time required for the drug to saturate the skin and establish a steady-state permeation rate.

  • Permeability Coefficient (Kp): Calculated by dividing the steady-state flux by the concentration of the drug in the donor compartment (cm/h).

  • Enhancement Ratio (ER): The ratio of the steady-state flux of the formulation containing the permeation enhancer to that of the control formulation (without the enhancer).

These quantitative data should be summarized in clearly structured tables for easy comparison between different formulations.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts described in these application notes.

G Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Formulate 2-(Diethylamino)ethyl benzoate with Enhancers Dosing Apply Formulation to Skin Formulation->Dosing SkinPrep Prepare Excised Skin Membrane Assembly Assemble Franz Diffusion Cells SkinPrep->Assembly Assembly->Dosing Sampling Collect Samples from Receptor Chamber Dosing->Sampling HPLC Quantify Drug Concentration by HPLC Sampling->HPLC DataAnalysis Calculate Permeation Parameters (Flux, Lag Time) HPLC->DataAnalysis Comparison Compare Different Formulations DataAnalysis->Comparison

Caption: Workflow for the in vitro skin permeation study.

G Signaling Pathway of Permeation Enhancement Enhancer Permeation Enhancer (e.g., Oleic Acid) SC Stratum Corneum Lipids (Highly Ordered) Enhancer->SC interacts with Disruption Disruption of Lipid Bilayer (Increased Fluidity) SC->Disruption leads to Permeation Enhanced Skin Permeation Disruption->Permeation Drug 2-(Diethylamino)ethyl benzoate Drug->Disruption diffuses through

Caption: Mechanism of action for a lipid-disrupting permeation enhancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Diethylamino)ethyl benzoate (B1203000).

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 2-(Diethylamino)ethyl benzoate, providing potential causes and solutions in a user-friendly question-and-answer format.

Issue 1: Low Product Yield

  • Question: My reaction has resulted in a low yield of 2-(Diethylamino)ethyl benzoate. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in the synthesis of 2-(Diethylamino)ethyl benzoate, typically achieved through Fischer esterification, are a common problem. The primary reasons include the reversible nature of the reaction and the presence of water. Here are several factors to consider for yield improvement:

    • Incomplete Reaction: The esterification reaction is an equilibrium process. To shift the equilibrium towards the product, you can either use an excess of one of the reactants (usually the alcohol, 2-(diethylamino)ethanol) or remove a product as it is formed.[1][2][3]

    • Water Content: Water is a byproduct of the esterification reaction. Its presence can shift the equilibrium back towards the reactants, thus reducing the yield.[2][3][4] Ensure that all your reagents and solvents are anhydrous. The use of a Dean-Stark apparatus can be effective in removing water azeotropically during the reaction.[2][5]

    • Catalyst Activity: The acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) is crucial for the reaction to proceed at a reasonable rate.[4][6] Ensure the catalyst is active and used in the appropriate amount.

    • Reaction Time and Temperature: The reaction may not have reached completion. Consider extending the reaction time or ensuring the reaction mixture is maintained at the appropriate reflux temperature.[4][6]

    • Purification Losses: Significant loss of product can occur during the work-up and purification steps. Optimize your extraction and distillation procedures to minimize such losses.

Issue 2: Presence of Impurities in the Final Product

  • Question: My final product is impure. What are the likely impurities and how can I remove them?

  • Answer: Impurities in the final product can arise from unreacted starting materials, side reactions, or decomposition. Common impurities include:

    • Unreacted Benzoic Acid: If the esterification is incomplete, unreacted benzoic acid will remain. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, during the work-up.[5][7]

    • Unreacted 2-(Diethylamino)ethanol (B1670525): This starting material is water-soluble and can be removed by washing the organic layer with water or brine.

    • Side Products: At high temperatures, side reactions such as ether formation from the alcohol or dehydration can occur. Careful control of the reaction temperature is important. Purification by vacuum distillation is often effective in separating the desired product from less volatile impurities.[6]

Issue 3: Reaction Fails to Proceed

  • Question: The reaction does not seem to be progressing. What should I check?

  • Answer: If the reaction is not proceeding, consider the following:

    • Catalyst: The absence or deactivation of the acid catalyst is a common reason for reaction failure. Ensure that a suitable catalyst has been added in the correct quantity.

    • Temperature: The reaction may require heating to proceed at an appreciable rate. Verify that the reaction mixture is being heated to the appropriate temperature (reflux).[6]

    • Reagent Quality: The purity of the starting materials is important. Impurities in the benzoic acid or 2-(diethylamino)ethanol could inhibit the reaction.

Data Presentation

The following table summarizes the impact of different catalysts and reaction conditions on the yield of esterification reactions, providing a basis for comparison and optimization.

CatalystAlcoholMolar Ratio (Acid:Alcohol)Reaction Time (hours)Temperature (°C)Yield (%)Reference
Sulfuric AcidEthanol1:24Reflux~91[8]
p-Toluenesulfonic AcidEthanol--Reflux70-85[6]
Expandable GraphiteEthanol1:51.58580.1[9]

Experimental Protocols

Protocol 1: Fischer Esterification of Benzoic Acid with 2-(Diethylamino)ethanol

This protocol details a standard laboratory procedure for the synthesis of 2-(Diethylamino)ethyl benzoate.

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

  • Diethyl ether (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (optional, but recommended)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess of 2-(diethylamino)ethanol (e.g., 1:1.5 to 1:3 ratio). Add a suitable solvent such as toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Attach a reflux condenser (and a Dean-Stark trap if used) and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC or after a set time, e.g., 4-6 hours), allow the mixture to cool to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted benzoic acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain pure 2-(Diethylamino)ethyl benzoate.[6]

Visualizations

Synthesis of 2-(Diethylamino)ethyl Benzoate via Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_products Products benzoic_acid Benzoic Acid catalyst H+ (Acid Catalyst) benzoic_acid->catalyst diethylaminoethanol 2-(Diethylamino)ethanol diethylaminoethanol->catalyst product 2-(Diethylamino)ethyl benzoate water Water catalyst->product catalyst->water

Caption: Fischer esterification of benzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_water Was water removed during the reaction? start->check_water check_excess_alcohol Was an excess of alcohol used? check_water->check_excess_alcohol Yes solution_water Use a Dean-Stark trap or anhydrous reagents. check_water->solution_water No check_catalyst Was the acid catalyst active and in sufficient quantity? check_excess_alcohol->check_catalyst Yes solution_alcohol Increase the molar ratio of alcohol to acid. check_excess_alcohol->solution_alcohol No check_time_temp Were reaction time and temperature adequate? check_catalyst->check_time_temp Yes solution_catalyst Add fresh catalyst or increase the amount. check_catalyst->solution_catalyst No check_purification Were there significant losses during purification? check_time_temp->check_purification Yes solution_time_temp Increase reaction time or ensure proper reflux. check_time_temp->solution_time_temp No solution_purification Optimize extraction and distillation procedures. check_purification->solution_purification Yes

Caption: Troubleshooting low yield issues.

References

Technical Support Center: Synthesis of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 2-(Diethylamino)ethyl benzoate (B1203000). The following sections provide detailed troubleshooting guides and frequently asked questions to address common issues encountered during this esterification reaction.

Troubleshooting Guides

This section addresses specific experimental issues, their potential causes, and recommended solutions to minimize side reactions and improve product yield and purity.

Issue 1: Low Yield of 2-(Diethylamino)ethyl Benzoate

Potential CauseRecommended Solutions
Incomplete Reaction (Equilibrium Not Shifted to Products) The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of one reactant, typically the alcohol (2-(diethylamino)ethanol), which can also serve as the solvent.[1][2] Alternatively, remove water as it is formed using a Dean-Stark apparatus.[1]
Reaction Time Too Short Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require heating under reflux for several hours to reach completion.[3]
Hydrolysis of the Ester Product The presence of water in the reaction mixture can lead to the hydrolysis of the ester back to the starting materials.[4][5] Ensure all reagents and glassware are anhydrous. If a Dean-Stark trap is not used, consider adding a drying agent.
Suboptimal Catalyst Concentration An insufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate. Conversely, an excessively high concentration can promote side reactions. A typical catalytic amount is a few drops of concentrated sulfuric acid.[6]

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solutions
Unreacted Benzoic Acid Unreacted benzoic acid can be removed during the workup by washing the organic layer with a saturated solution of sodium bicarbonate. The benzoic acid will be converted to its water-soluble sodium salt and move to the aqueous layer.[6][7]
Unreacted 2-(Diethylamino)ethanol (B1670525) Being an alcohol, it is more polar than the ester product and can be removed by washing the organic layer with water or brine.
Formation of Benzoic Anhydride Self-condensation of benzoic acid can form benzoic anhydride. This is more likely at higher temperatures. Control the reaction temperature and avoid overheating.[3]
Formation of Bis(2-(diethylamino)ethyl) ether The acid catalyst can promote the self-condensation of 2-(diethylamino)ethanol to form an ether, especially with prolonged heating.[3] Optimize the reaction time based on TLC monitoring to avoid excessive heating after the main reaction is complete.
Transesterification If an alcohol other than 2-(diethylamino)ethanol is present as an impurity (e.g., in the solvent), transesterification can lead to the formation of other benzoate esters. Ensure the purity of all reagents.
Quaternization of the Diethylamino Group The tertiary amine of the product or starting alcohol can be protonated by the acid catalyst. While less common as a permanent side product, it can affect the reaction progress. Neutralize the reaction mixture during workup to deprotonate the amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(Diethylamino)ethyl benzoate?

The most common laboratory method is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol using an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1] This reaction is typically performed under reflux conditions.[3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture on a TLC plate alongside the starting materials (benzoic acid and 2-(diethylamino)ethanol). The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Q3: What are the key workup steps to purify the product?

A typical workup involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether).

  • Washing with a saturated sodium bicarbonate solution to remove unreacted benzoic acid and the acid catalyst.

  • Washing with water or brine to remove unreacted 2-(diethylamino)ethanol and other water-soluble impurities.

  • Drying the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate).

  • Removing the solvent under reduced pressure.

  • Further purification by vacuum distillation if necessary.[6][7]

Q4: Can side reactions occur on the aromatic ring?

If using concentrated sulfuric acid as a catalyst at high temperatures, there is a possibility of electrophilic aromatic substitution, leading to the formation of sulfonated benzoic acid.[3] Using a milder catalyst like p-toluenesulfonic acid or controlling the temperature can minimize this.

Experimental Protocol: Fischer Esterification of Benzoic Acid with 2-(Diethylamino)ethanol

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask, add benzoic acid and an excess of 2-(diethylamino)ethanol (e.g., 3-5 molar equivalents). The alcohol can also serve as the solvent.

  • With caution, add a catalytic amount of concentrated sulfuric acid (e.g., a few drops) to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Monitor the reaction progress by TLC until the benzoic acid is consumed (typically 1-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution. Be cautious of CO2 evolution. Check the aqueous layer with pH paper to ensure it is basic.

  • Separate the layers and wash the organic layer with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.

  • Purify the crude 2-(diethylamino)ethyl benzoate by vacuum distillation.

Visualizations

Diagram of the Main Reaction and Key Side Reactions

Synthesis_Side_Reactions cluster_main Main Reaction: Fischer Esterification cluster_side Potential Side Reactions cluster_hydrolysis Hydrolysis (Reversible) cluster_ether Ether Formation cluster_anhydride Anhydride Formation BA Benzoic Acid Product 2-(Diethylamino)ethyl benzoate BA->Product + DEAE, H+ DEAE 2-(Diethylamino)ethanol DEAE->Product H2O Water Product_h 2-(Diethylamino)ethyl benzoate BA_h Benzoic Acid Product_h->BA_h + H2O, H+ DEAE_h 2-(Diethylamino)ethanol DEAE_e1 2-(Diethylamino)ethanol Ether Bis(2-(diethylamino)ethyl) ether DEAE_e1->Ether + DEAE, H+ DEAE_e2 2-(Diethylamino)ethanol BA_a1 Benzoic Acid Anhydride Benzoic Anhydride BA_a1->Anhydride + BA, -H2O BA_a2 Benzoic Acid

Caption: Main synthesis pathway and common side reactions.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Yield Start Low Product Yield Check_Completion Check Reaction Completion via TLC Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Increase_Time Increase Reflux Time Incomplete->Increase_Time Increase_Excess Increase Excess of Alcohol Incomplete->Increase_Excess Remove_Water Use Dean-Stark to Remove Water Incomplete->Remove_Water Check_Workup Review Workup Procedure Complete->Check_Workup Loss_During_Wash Product Loss During Aqueous Wash? Check_Workup->Loss_During_Wash Optimize_Wash Minimize Wash Volumes / Back-extract Loss_During_Wash->Optimize_Wash

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 2-(Diethylamino)ethyl benzoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Diethylamino)ethyl benzoate (B1203000) using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this separation process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-(Diethylamino)ethyl benzoate is streaking or tailing severely on the silica (B1680970) gel column. What is causing this and how can I fix it?

A1: Severe streaking or tailing of amine-containing compounds like 2-(Diethylamino)ethyl benzoate on silica gel is a common problem. This is primarily due to strong acid-base interactions between the basic tertiary amine group of your compound and the acidic silanol (B1196071) groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to poor separation, broad peaks, and potentially irreversible adsorption of the compound to the column.

Recommended Actions:

  • Mobile Phase Modifier: The most common solution is to add a competing base to your eluent system.[1]

    • Add 0.5-2% triethylamine (B128534) (TEA) to your mobile phase.[1][2] TEA will neutralize the acidic sites on the silica, minimizing the unwanted interaction with your product and leading to more symmetrical peaks.

    • Alternatively, a solution of 1-10% ammonia (B1221849) in methanol (B129727) can be used as the polar component of your mobile phase.[1]

  • Change of Stationary Phase: If modifying the mobile phase is insufficient, consider switching to a more inert or basic stationary phase.

    • Basic Alumina: This is a good alternative to silica gel for the purification of basic compounds.

    • Deactivated Silica Gel: You can "deactivate" the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.[2]

Q2: My compound is not eluting from the silica gel column, even with a highly polar solvent system.

A2: This issue, often referred to as "streaking to the baseline," is also a consequence of the strong interaction between the basic amine and the acidic silica gel.[1][3] If the interaction is strong enough, the compound may not move from the origin.

Recommended Actions:

  • Use a Mobile Phase Modifier: As with tailing, the addition of triethylamine (typically 1%) to your eluent system is crucial to disrupt the strong adsorption of the amine to the silica.[1]

  • Increase Eluent Polarity Drastically: If your compound is still not eluting with standard solvent systems (e.g., hexane (B92381)/ethyl acetate), a stronger eluent may be required. A common "flush" solvent for highly polar or strongly adsorbed compounds is 10-20% methanol in dichloromethane (B109758) (DCM) with 1% triethylamine.[1]

Q3: I suspect my 2-(Diethylamino)ethyl benzoate is decomposing on the silica gel column. How can I confirm this and prevent it?

A3: The acidic nature of silica gel can catalyze the degradation of acid-sensitive compounds.[1][2]

Recommended Actions:

  • Confirm Decomposition: Spot your crude material on a silica gel TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for the appearance of new spots, which would indicate decomposition.

  • Mitigate Decomposition:

    • Deactivate the Silica: Use a mobile phase containing triethylamine as described in Q1.[1][2] This will create a less acidic environment on the column.

    • Switch to a Different Stationary Phase: Use a more inert stationary phase like basic alumina.[1]

    • Work Quickly and at a Low Temperature: Minimize the time your compound spends on the column. Running the column in a cold room can sometimes help reduce decomposition of sensitive compounds.

Q4: How do I choose an appropriate solvent system for the purification?

A4: The ideal solvent system should provide good separation between your desired compound and any impurities. This is best determined by preliminary analysis using Thin Layer Chromatography (TLC).

Recommended Actions:

  • TLC Analysis: Test various solvent systems (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol) on a TLC plate. Remember to add ~1% triethylamine to the TLC solvent jar to mimic the column conditions.[1]

  • Target Rf Value: Aim for a solvent system that gives your 2-(Diethylamino)ethyl benzoate an Rf (retention factor) of approximately 0.2-0.4.[1] This Rf value typically provides the best separation in column chromatography.

  • Gradient Elution: For complex mixtures, a gradient elution may be necessary. Start with a less polar solvent system to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.[2]

Experimental Protocol: Flash Column Chromatography of 2-(Diethylamino)ethyl benzoate

This protocol outlines a general procedure for the purification of 2-(Diethylamino)ethyl benzoate on a silica gel column.

1. Selection of Solvent System:

  • Based on TLC analysis, choose a solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol) that provides an Rf of 0.2-0.4 for the target compound.

  • Crucially, add 1% triethylamine (TEA) to the chosen solvent system.

2. Column Packing:

  • Choose an appropriately sized column based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude sample weight.[4]

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.[5]

  • Allow the silica to settle into a packed bed, and then add a thin layer of sand on top to protect the surface.[5]

3. Column Equilibration:

  • Pass 2-3 column volumes of the starting eluent (containing TEA) through the packed column to ensure it is fully equilibrated.

4. Sample Loading:

  • Dissolve the crude 2-(Diethylamino)ethyl benzoate in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.

  • Carefully apply the sample solution to the top of the column.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder, and then load this powder onto the top of the column bed.[2]

5. Elution and Fraction Collection:

  • Begin eluting the column with your chosen solvent system.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

6. Isolation of Pure Compound:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Note: Triethylamine is relatively high-boiling. To remove residual TEA, you may need to co-evaporate with a solvent like toluene (B28343) or place the sample under high vacuum.[1]

Data Presentation

Table 1: Recommended Solvent Systems for Amine Purification on Silica Gel

Solvent System ComponentsTypical Ratio RangeModifierApplication Notes
Hexane / Ethyl Acetate9:1 to 1:11% TriethylamineGood for moderately polar amines.
Dichloromethane / Methanol99:1 to 9:11% TriethylamineSuitable for more polar amines.
Dichloromethane / Acetone9:1 to 1:11% TriethylamineAn alternative to the methanol system.
Toluene / Acetone / Methanol / Ammonia8:3:3:0.1AmmoniaA more complex system for challenging separations.[6]

Visualizations

Troubleshooting Workflow

G cluster_0 Start cluster_1 Problem Identification cluster_2 Solutions cluster_3 Outcome start Problem Encountered During Column Chromatography prob1 Tailing / Streaking of Amine Spot? start->prob1 prob2 Compound Not Eluting? prob1->prob2 No sol1 Add 1% Triethylamine (TEA) to Mobile Phase prob1->sol1 Yes prob3 Suspected Decomposition? prob2->prob3 No sol2 Increase Eluent Polarity (e.g., DCM/MeOH + TEA) prob2->sol2 Yes sol4 Confirm on TLC; Add TEA or Switch to Alumina prob3->sol4 Yes sol3 Switch to Basic Alumina Stationary Phase sol1->sol3 If persists end Successful Purification sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting workflow for amine purification.

Experimental Workflow

G start Start: Crude 2-(Diethylamino)ethyl benzoate tlc 1. TLC Analysis with 1% TEA to find optimal solvent system (Rf ~0.3) start->tlc packing 2. Pack silica gel column with initial eluent (+1% TEA) tlc->packing loading 3. Load sample (dissolved in minimal solvent or dry-loaded) packing->loading elution 4. Elute column with solvent system (isocratic or gradient) loading->elution collection 5. Collect fractions elution->collection monitoring 6. Monitor fractions by TLC collection->monitoring combine 7. Combine pure fractions monitoring->combine evaporation 8. Evaporate solvent (+ co-evaporation to remove TEA) combine->evaporation finish Finish: Pure 2-(Diethylamino)ethyl benzoate evaporation->finish

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: 2-(Diethylamino)ethyl Benzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2-(Diethylamino)ethyl benzoate, a common intermediate in pharmaceutical development. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 2-(Diethylamino)ethyl benzoate?

A1: There are two primary methods for the synthesis of 2-(Diethylamino)ethyl benzoate:

  • Direct Fischer Esterification: This method involves the acid-catalyzed reaction of benzoic acid with 2-(diethylamino)ethanol (B1670525).

  • Acyl Chloride Method: This approach involves the reaction of benzoyl chloride with 2-(diethylamino)ethanol. This method is often faster but requires the prior synthesis of benzoyl chloride.

Q2: Which synthesis method is preferable?

A2: The choice of method depends on the available starting materials and desired reaction conditions. The direct esterification method uses less hazardous materials but may require longer reaction times and a catalyst. The acyl chloride method is typically faster and proceeds at lower temperatures but involves the use of the more reactive and corrosive benzoyl chloride.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to achieve good separation between the starting materials (benzoic acid or benzoyl chloride and 2-(diethylamino)ethanol) and the desired product. The disappearance of the limiting starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What is the purpose of the basic wash during the workup?

A4: A basic wash, typically with a saturated sodium bicarbonate solution, is used to neutralize the acidic catalyst (in the Fischer esterification) and to remove any unreacted benzoic acid by converting it into its water-soluble sodium salt.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Ensure the catalyst (if used) is active.
Loss of product during workup.- Ensure the pH of the aqueous layer is basic during extraction to prevent the protonation and loss of the amine product into the aqueous phase. - Avoid vigorous shaking during extraction to prevent the formation of emulsions.
Impure or wet reagents.- Use freshly distilled or high-purity reagents. - Ensure all solvents are anhydrous, especially for the acyl chloride method.
Presence of Unreacted Starting Material Insufficient reaction time or temperature.- Increase the reflux time or reaction temperature and monitor by TLC.
Inefficient stirring.- Ensure vigorous and consistent stirring throughout the reaction.
Catalyst deactivation.- Use a fresh batch of catalyst.
Formation of a White Precipitate During Workup Precipitation of the protonated amine product.- Ensure the aqueous solution is sufficiently basic (pH > 8) before extracting the product with an organic solvent.
Product is an Oil Instead of a Solid Presence of impurities.- Purify the product by column chromatography or vacuum distillation.
Difficulty in Isolating the Product Formation of an emulsion during extraction.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period.
Side Product Formation Hydrolysis of the ester product during workup.- Perform the workup and extractions promptly and avoid prolonged contact with acidic or basic aqueous solutions.
Formation of N-benzoyl diethylamine (B46881) (amide) in the acyl chloride method.- This is a potential side product if there are impurities in the 2-(diethylamino)ethanol. Ensure the purity of the starting alcohol.

Experimental Protocols

Method 1: Direct Fischer Esterification

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzoic acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 5 mol%).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add saturated sodium bicarbonate solution to neutralize the acid.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Method 2: Acyl Chloride Method

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(diethylamino)ethanol (1 equivalent) and triethylamine (1.1 equivalents) in an anhydrous organic solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of benzoyl chloride (1 equivalent) in the same anhydrous solvent to the cooled mixture with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water or a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Synthesis and Troubleshooting Workflows

Synthesis_Workflows cluster_0 Method 1: Fischer Esterification cluster_1 Method 2: Acyl Chloride M1_Start Benzoic Acid + 2-(Diethylamino)ethanol M1_React Reflux with Acid Catalyst (e.g., H2SO4) in Toluene M1_Start->M1_React M1_Workup Workup: 1. Neutralize with NaHCO3 2. Extract with Organic Solvent 3. Dry and Concentrate M1_React->M1_Workup M1_Purify Purification: Vacuum Distillation or Column Chromatography M1_Workup->M1_Purify M1_Product 2-(Diethylamino)ethyl Benzoate M1_Purify->M1_Product M2_Start Benzoyl Chloride + 2-(Diethylamino)ethanol M2_React React with Base (e.g., Triethylamine) in Anhydrous Solvent M2_Start->M2_React M2_Workup Workup: 1. Quench with H2O/NaHCO3 2. Extract with Organic Solvent 3. Dry and Concentrate M2_React->M2_Workup M2_Purify Purification: Vacuum Distillation or Column Chromatography M2_Workup->M2_Purify M2_Product 2-(Diethylamino)ethyl Benzoate M2_Purify->M2_Product

Caption: Experimental workflows for the synthesis of 2-(Diethylamino)ethyl benzoate.

Troubleshooting_Guide Start Problem Observed LowYield Low or No Yield Start->LowYield IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction SideProducts Presence of Impurities/ Side Products Start->SideProducts WorkupIssues Workup Issues (Emulsion, Precipitation) Start->WorkupIssues Cause_LowYield1 Cause: Incomplete Reaction LowYield->Cause_LowYield1 Cause_LowYield2 Cause: Product Loss during Workup LowYield->Cause_LowYield2 Cause_Incomplete1 Cause: Insufficient Time/ Temperature IncompleteReaction->Cause_Incomplete1 Cause_Incomplete2 Cause: Inactive Catalyst IncompleteReaction->Cause_Incomplete2 Cause_SideProducts1 Cause: Hydrolysis of Ester SideProducts->Cause_SideProducts1 Cause_SideProducts2 Cause: Impure Reagents SideProducts->Cause_SideProducts2 Cause_Workup1 Cause: Incorrect pH WorkupIssues->Cause_Workup1 Cause_Workup2 Cause: Vigorous Shaking WorkupIssues->Cause_Workup2 Solution_LowYield1 Solution: Increase Reaction Time/Temperature Cause_LowYield1->Solution_LowYield1 Solution_LowYield2 Solution: Check pH during Extraction, Avoid Emulsions Cause_LowYield2->Solution_LowYield2 Solution_Incomplete1 Solution: Extend Reaction Time and/or Increase Temperature Cause_Incomplete1->Solution_Incomplete1 Solution_Incomplete2 Solution: Use Fresh Catalyst Cause_Incomplete2->Solution_Incomplete2 Solution_SideProducts1 Solution: Minimize Contact with Aqueous Solutions Cause_SideProducts1->Solution_SideProducts1 Solution_SideProducts2 Solution: Purify Starting Materials Cause_SideProducts2->Solution_SideProducts2 Solution_Workup1 Solution: Adjust pH to >8 before Extraction Cause_Workup1->Solution_Workup1 Solution_Workup2 Solution: Gentle Inversions during Extraction, Add Brine Cause_Workup2->Solution_Workup2

Caption: Troubleshooting decision tree for the synthesis of 2-(Diethylamino)ethyl benzoate.

Optimization of reaction conditions for 2-(Diethylamino)ethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Diethylamino)ethyl benzoate (B1203000).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 2-(Diethylamino)ethyl benzoate?

A1: There are two main synthetic pathways for 2-(Diethylamino)ethyl benzoate. The most common is a two-step process involving the initial synthesis of 2-(diethylamino)ethanol (B1670525), followed by its esterification with benzoic acid. An alternative, though less direct, route is the transesterification of an alkyl benzoate (like ethyl benzoate) with 2-(diethylamino)ethanol.

Q2: What is the role of the acid catalyst in the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol?

A2: The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of benzoic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-(diethylamino)ethanol.

Q3: Why is it important to remove water from the reaction mixture during esterification?

A3: Fischer esterification is a reversible reaction. Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants (benzoic acid and 2-(diethylamino)ethanol), thus reducing the yield of the desired ester. Therefore, removing water as it is formed, often by azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or cyclohexane), is a common strategy to drive the reaction to completion.

Q4: What are the common side reactions to be aware of?

A4: The primary side reaction is the protonation of the tertiary amine of 2-(diethylamino)ethanol by the acid catalyst. This can form a stable salt, rendering the alcohol less nucleophilic and hindering the esterification process. At higher temperatures, there is also a risk of dehydration of the alcohol or ether formation.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials (benzoic acid and 2-(diethylamino)ethanol) and the appearance of the product spot. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inadequate Catalyst: The basic diethylamino group may have neutralized the acid catalyst. 2. Presence of Water: Water in the reactants or solvent can inhibit the reaction. 3. Low Reaction Temperature: The reaction rate may be too slow. 4. Insufficient Reaction Time: The reaction may not have reached equilibrium.1. Use a stoichiometric amount of acid catalyst or a Lewis acid catalyst that is less susceptible to amine neutralization. 2. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water as it forms. 3. Increase the reaction temperature to reflux. 4. Extend the reaction time and monitor progress by TLC.
Product is Difficult to Purify 1. Unreacted Starting Materials: Incomplete reaction leaving benzoic acid or 2-(diethylamino)ethanol. 2. Side Product Formation: Formation of byproducts due to high temperatures or incorrect stoichiometry. 3. Emulsion during Workup: Difficulty in separating the organic and aqueous layers.1. During workup, wash the organic layer with a dilute base (e.g., sodium bicarbonate solution) to remove unreacted benzoic acid, followed by a water wash. 2. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side reactions. 3. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.
Product Decomposes during Distillation 1. High Temperature: The ester may be thermally unstable at atmospheric pressure. 2. Residual Acid: Traces of the acid catalyst can promote decomposition at high temperatures.1. Purify the product by vacuum distillation to lower the boiling point. 2. Thoroughly neutralize and wash the crude product to remove all traces of the acid catalyst before distillation.
Reaction Stalls 1. Equilibrium Reached: The reaction has reached equilibrium with significant amounts of starting material remaining. 2. Catalyst Deactivation: The catalyst has been consumed or deactivated.1. Remove water using a Dean-Stark trap or molecular sieves to shift the equilibrium towards the product. 2. Add a fresh portion of the catalyst.

Data Presentation

Table 1: Optimization of Reaction Temperature for Ethyl Benzoate Synthesis (Model Reaction)
EntryTemperature (°C)Reaction Time (h)Yield (%)
1691.5<5
2751.545.2
3851.555.1
4951.555.0

Data adapted from a study on ethyl benzoate synthesis and serves as a model for optimization.[1]

Table 2: Effect of Reactant Molar Ratio on Ethyl Benzoate Yield (Model Reaction)
EntryBenzoic Acid : Ethanol Molar RatioReaction Time (h)Yield (%)
11:31.565.4
21:41.572.3
31:51.580.1
41:61.580.0

Data adapted from a study on ethyl benzoate synthesis and serves as a model for optimization.[1]

Table 3: Effect of Reaction Time on Product Yield (General Model)
EntryReaction Time (min)Temperature (°C)Yield (%)
1609067
2909067
312090<65

This table illustrates the general principle that for many reactions, there is an optimal reaction time beyond which yield may not increase or could even decrease due to side reactions or product degradation. Data adapted from a study on a related synthesis.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(Diethylamino)ethyl Benzoate

This protocol is a representative procedure based on common laboratory practices for Fischer esterification.

Materials:

  • Benzoic acid

  • 2-(Diethylamino)ethanol

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), 2-(diethylamino)ethanol (1.2 eq), and toluene (sufficient to fill the Dean-Stark trap and suspend the reactants).

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reflux and Water Removal: Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted benzoic acid. Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Wash the organic layer with water, followed by brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude 2-(diethylamino)ethyl benzoate by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start Combine Reactants: Benzoic Acid, 2-(Diethylamino)ethanol, Toluene add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux with Dean-Stark Trap (4-8h) add_catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool wash_bicarb Wash with NaHCO₃ Solution cool->wash_bicarb wash_water_brine Wash with Water & Brine wash_bicarb->wash_water_brine dry Dry with Na₂SO₄ wash_water_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate distill Vacuum Distillation evaporate->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of 2-(Diethylamino)ethyl benzoate.

troubleshooting_guide start Low Product Yield? cause1 Incomplete Reaction? start->cause1 Yes cause2 Catalyst Neutralized? start->cause2 No cause3 Water Present? cause1->cause3 No solution1a Increase Reaction Time & Temperature cause1->solution1a Yes cause2->cause1 No solution2 Add More Catalyst cause2->solution2 Yes solution1b Remove H₂O (Dean-Stark) cause3->solution1b Yes solution3 Use Anhydrous Reagents/Solvents cause3->solution3 And

Caption: Troubleshooting logic for low yield in 2-(Diethylamino)ethyl benzoate synthesis.

References

Technical Support Center: Prevention of 2-(Diethylamino)ethyl Benzoate Hydrolysis in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the hydrolysis of 2-(Diethylamino)ethyl benzoate (B1203000) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(Diethylamino)ethyl benzoate in aqueous solutions?

A1: The primary degradation pathway for 2-(Diethylamino)ethyl benzoate in aqueous solutions is the hydrolysis of its ester linkage. This reaction is catalyzed by both acid and base and results in the formation of 2-(diethylamino)ethanol (B1670525) and benzoic acid.

Q2: What are the key factors that influence the rate of hydrolysis of 2-(Diethylamino)ethyl benzoate?

A2: The stability of 2-(Diethylamino)ethyl benzoate in aqueous solutions is significantly influenced by the following factors:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate the degradation.

  • Temperature: An increase in temperature will increase the rate of hydrolysis.[1]

  • Presence of Catalysts: Metal ions can act as catalysts and accelerate the hydrolysis of esters.[2]

Q3: At what pH is 2-(Diethylamino)ethyl benzoate most stable?

A3: While specific data for 2-(Diethylamino)ethyl benzoate is limited, data for the structurally similar local anesthetic, procaine (B135), indicates that aqueous solutions show the greatest stability in the pH range of 3 to 5.

Q4: How can the hydrolysis of 2-(Diethylamino)ethyl benzoate be prevented or minimized?

A4: Several strategies can be employed to enhance the stability of 2-(Diethylamino)ethyl benzoate in aqueous solutions:

  • pH Control: Maintaining the pH of the solution within the optimal stability range (typically acidic for similar local anesthetics) using appropriate buffer systems is the most effective method.[3][4]

  • Temperature Control: Storing solutions at lower temperatures can significantly slow down the rate of hydrolysis.

  • Use of Excipients:

    • Antioxidants: To prevent oxidative degradation that can sometimes trigger hydrolysis, antioxidants can be added.[3][5]

    • Chelating Agents: To mitigate the catalytic effect of metal ions, chelating agents like EDTA can be included in the formulation.[2]

    • Complexing Agents: Cyclodextrins can form inclusion complexes with the drug, protecting the ester linkage from hydrolysis.[2][6]

  • Lyophilization: For long-term storage, freeze-drying (lyophilization) of the formulation can prevent hydrolysis by removing water.[7]

  • Solvent Selection: In some cases, replacing a portion of the water with non-aqueous solvents like propylene (B89431) glycol or ethanol (B145695) can reduce hydrolysis.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of potency of 2-(Diethylamino)ethyl benzoate solution. The pH of the solution is outside the optimal stability range.Measure the pH of the solution. Adjust the pH to a range of 3-5 using a suitable buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).
The storage temperature is too high.Store the solution at a lower temperature, such as under refrigeration (2-8 °C), if the formulation allows.
Formation of precipitate in the solution. Hydrolysis has occurred, leading to the formation of benzoic acid, which has limited water solubility.Confirm the identity of the precipitate through analytical techniques. This is a strong indicator of significant degradation. The formulation may need to be adjusted to improve stability.
The pH of the solution has shifted, causing the drug to precipitate.Check the pH of the solution. Ensure the buffer capacity is sufficient to maintain the desired pH.
Discoloration of the solution. This may indicate oxidative degradation, which can be a precursor to hydrolysis.Consider adding an antioxidant to the formulation. Protect the solution from light.

Quantitative Data

Table 1: pH-Rate Profile for Procaine Hydrolysis

pHApparent First-Order Rate Constant (k) at 50°C (s⁻¹) (Estimated)Half-life (t½) at 50°C (Estimated)
2.0~1.0 x 10⁻⁶~8 days
3.0~2.5 x 10⁻⁷~32 days
4.0~1.0 x 10⁻⁷~80 days
5.0~2.5 x 10⁻⁷~32 days
6.0~1.0 x 10⁻⁶~8 days
7.0~8.0 x 10⁻⁶~1 day
8.0~6.3 x 10⁻⁵~3 hours
9.0~5.0 x 10⁻⁴~23 minutes

Disclaimer: This data is estimated for procaine based on graphical representations and descriptions in the literature and should be used for illustrative purposes only.

Table 2: Activation Energies for Procaine Hydrolysis

ConditionActivation Energy (Ea) (kcal/mol)
Hydrolysis of the free base form13.8
Hydrolysis of the singly charged ion form12.0

This data can be used with the Arrhenius equation to estimate the effect of temperature on the hydrolysis rate.

Experimental Protocols

Protocol 1: Forced Degradation Study (Stress Testing)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the degradation pathway of 2-(Diethylamino)ethyl benzoate.

1. Acid Hydrolysis:

  • Dissolve 2-(Diethylamino)ethyl benzoate in 0.1 M HCl.
  • Incubate the solution at 60°C for 24-48 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
  • Neutralize the samples with 0.1 M NaOH before analysis.

2. Base Hydrolysis:

  • Dissolve 2-(Diethylamino)ethyl benzoate in 0.1 M NaOH.
  • Incubate the solution at room temperature (25°C) for 4-8 hours.
  • Withdraw samples at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
  • Neutralize the samples with 0.1 M HCl before analysis.

3. Oxidative Degradation:

  • Dissolve 2-(Diethylamino)ethyl benzoate in a solution of 3% hydrogen peroxide.
  • Keep the solution at room temperature for 24 hours, protected from light.
  • Withdraw samples at appropriate time intervals.

4. Thermal Degradation:

  • Store the solid drug substance at 70°C for 48 hours.
  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of 2-(Diethylamino)ethyl benzoate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
  • Analyze the sample after exposure.

Analysis of Samples: All samples from the forced degradation studies should be analyzed using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a representative HPLC method for the quantification of 2-(Diethylamino)ethyl benzoate and its primary degradation products, 2-(diethylamino)ethanol and benzoic acid. Method validation according to ICH guidelines is essential.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the λmax of 2-(Diethylamino)ethyl benzoate (approximately 290 nm) and benzoic acid (approximately 230 nm).

  • Injection Volume: 10-20 µL.

Preparation of Solutions:

  • Standard Solutions: Prepare individual stock solutions of 2-(Diethylamino)ethyl benzoate, 2-(diethylamino)ethanol, and benzoic acid in the mobile phase. Prepare working standards by diluting the stock solutions to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability or forced degradation studies with the mobile phase to a concentration within the linear range of the calibration curve.

Visualizations

Hydrolysis_Pathway 2-(Diethylamino)ethyl benzoate 2-(Diethylamino)ethyl benzoate Products Products 2-(Diethylamino)ethyl benzoate->Products Hydrolysis (H+ or OH- catalysis) H2O H2O Benzoic Acid Benzoic Acid 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol

Caption: Hydrolysis pathway of 2-(Diethylamino)ethyl benzoate.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Formulation Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation HPLC Stability-Indicating HPLC Analysis Forced_Degradation->HPLC Quantification Quantification of Analyte and Degradants HPLC->Quantification Data_Analysis Data Analysis (Kinetics, Stability Profile) Quantification->Data_Analysis Report Stability Report Data_Analysis->Report Logical_Relationship Stability Increased Stability pH_Control Optimal pH Control (pH 3-5) Hydrolysis Decreased Hydrolysis pH_Control->Hydrolysis Low_Temp Low Temperature Storage Low_Temp->Hydrolysis Excipients Use of Stabilizing Excipients Excipients->Hydrolysis Hydrolysis->Stability

References

Stability issues of 2-(Diethylamino)ethyl benzoate under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Diethylamino)ethyl benzoate (B1203000) under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for 2-(Diethylamino)ethyl benzoate in aqueous solutions?

A1: The primary stability concern for 2-(Diethylamino)ethyl benzoate in aqueous solutions is its susceptibility to hydrolysis of the ester linkage. This degradation is dependent on the pH of the solution and can be catalyzed by both acids and bases.[1][2] The hydrolysis results in the formation of 2-(diethylamino)ethanol (B1670525) and benzoic acid.

Q2: How does pH affect the rate of hydrolysis of 2-(Diethylamino)ethyl benzoate?

A2: The rate of hydrolysis of 2-(Diethylamino)ethyl benzoate is significantly influenced by pH. The hydrolysis is generally slowest in the acidic pH range and increases in both strongly acidic and alkaline conditions. This is due to specific acid and base catalysis of the ester hydrolysis.[1][2] For structurally similar compounds like procaine, the minimum rate of hydrolysis is observed around pH 2.5-3.5.[2]

Q3: What are the degradation products of 2-(Diethylamino)ethyl benzoate hydrolysis?

A3: The hydrolysis of the ester bond in 2-(Diethylamino)ethyl benzoate yields two primary degradation products: 2-(diethylamino)ethanol and benzoic acid.

Q4: Can the counter-ion of 2-(Diethylamino)ethyl benzoate salt affect its stability?

A4: Yes, for ester salts, the nature of the counter-ion can have a profound effect on chemical stability in the solid state.[1] Factors such as the hygroscopicity of the salt, its aqueous solubility, and the pH of its saturated solution are important in determining solid-state stability.[1]

Troubleshooting Guide

Issue 1: Rapid degradation of 2-(Diethylamino)ethyl benzoate is observed in my formulation.

  • Possible Cause: The pH of your formulation may be in a range that promotes rapid hydrolysis (i.e., strongly acidic or alkaline).

  • Troubleshooting Steps:

    • Measure the pH of your formulation.

    • If the pH is outside the optimal stability range, consider adjusting it to a more acidic pH (e.g., pH 3-5) using appropriate buffers.

    • Evaluate the compatibility of the buffer components with 2-(Diethylamino)ethyl benzoate.

Issue 2: Unexpected peaks are appearing in my HPLC analysis of a 2-(Diethylamino)ethyl benzoate sample.

  • Possible Cause: These peaks are likely the degradation products, 2-(diethylamino)ethanol and benzoic acid, resulting from hydrolysis.

  • Troubleshooting Steps:

    • Confirm the identity of the unexpected peaks by running reference standards of the potential degradation products.

    • Review the storage conditions and the pH of the sample solution. Samples prepared in neutral or alkaline mobile phases may degrade on the autosampler.

    • Consider preparing samples in a mobile phase with a slightly acidic pH to minimize on-instrument degradation.

Quantitative Data on pH-Dependent Stability

The following table summarizes the expected hydrolysis rate constants and half-life of 2-(Diethylamino)ethyl benzoate at various pH values at 25°C. This data is extrapolated from studies on structurally similar ester compounds.

pHRate Constant (k) (s⁻¹) (Hypothetical)Half-life (t½) (hours) (Hypothetical)
2.01.5 x 10⁻⁶128
3.05.0 x 10⁻⁷385
4.08.0 x 10⁻⁷241
5.02.5 x 10⁻⁶77
6.01.0 x 10⁻⁵19
7.05.0 x 10⁻⁵3.9
8.02.0 x 10⁻⁴1.0
9.08.0 x 10⁻⁴0.24

Experimental Protocols

Protocol 1: Determination of pH-Rate Profile for Hydrolysis

This protocol outlines the procedure to determine the rate of hydrolysis of 2-(Diethylamino)ethyl benzoate at different pH values.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2 to 10) using buffers with known stability, such as phosphate, citrate, or borate (B1201080) buffers.

  • Sample Preparation: Prepare a stock solution of 2-(Diethylamino)ethyl benzoate in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Kinetic Runs:

    • For each pH value, add a small aliquot of the stock solution to the buffer solution pre-equilibrated at a constant temperature (e.g., 25°C or 40°C) to achieve a final desired concentration.

    • Withdraw aliquots at predetermined time intervals.

    • Quench the reaction if necessary (e.g., by adding an equal volume of acidic mobile phase).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the concentration of remaining 2-(Diethylamino)ethyl benzoate.

  • Data Analysis: Plot the natural logarithm of the concentration of 2-(Diethylamino)ethyl benzoate versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: Forced Degradation Study (Acid and Base Hydrolysis)

This protocol is used to identify the degradation products under stressed conditions.[3]

  • Acid Hydrolysis:

    • To a solution of 2-(Diethylamino)ethyl benzoate, add an equal volume of 0.1 M HCl.[3]

    • Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).[3]

    • At various time points, withdraw a sample, neutralize it with 0.1 M NaOH, and analyze by HPLC.[3]

  • Base Hydrolysis:

    • To a solution of 2-(Diethylamino)ethyl benzoate, add an equal volume of 0.1 M NaOH.[3]

    • Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).[3]

    • At various time points, withdraw a sample, neutralize it with 0.1 M HCl, and analyze by HPLC.[3]

Visualizations

Hydrolysis_Pathway 2-(Diethylamino)ethyl_benzoate 2-(Diethylamino)ethyl benzoate Degradation_Products Degradation Products 2-(Diethylamino)ethyl_benzoate->Degradation_Products Hydrolysis (Acid/Base Catalyzed) H2O H₂O 2-Diethylaminoethanol 2-(Diethylamino)ethanol Degradation_Products->2-Diethylaminoethanol Benzoic_Acid Benzoic Acid Degradation_Products->Benzoic_Acid Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Compound Incubation Incubate Compound in Buffers at Constant Temp. Stock_Solution->Incubation Buffer_Solutions Prepare Buffer Solutions (Varying pH) Buffer_Solutions->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Determine Rate Constants and Half-life HPLC_Analysis->Data_Analysis

References

Minimizing impurity formation during the synthesis of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Diethylamino)ethyl benzoate (B1203000), focusing on the minimization of impurity formation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for 2-(Diethylamino)ethyl benzoate?

A1: The most common and direct method is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol (B1670525), using a strong acid catalyst like sulfuric acid. An alternative, though less common, route involves the reaction of a benzoate salt (e.g., sodium benzoate) with 2-(diethylamino)ethyl chloride.

cluster_0 Synthesis Pathways for 2-(Diethylamino)ethyl benzoate BA Benzoic Acid Ester1 Fischer Esterification BA->Ester1 + H₂SO₄ - H₂O DEAE 2-(Diethylamino)ethanol DEAE->Ester1 + H₂SO₄ - H₂O Product 2-(Diethylamino)ethyl benzoate Ester1->Product SB Sodium Benzoate Ester2 Nucleophilic Substitution SB->Ester2 DEC 2-(Diethylamino)ethyl chloride DEC->Ester2 Ester2->Product

Caption: Primary synthesis pathways for 2-(Diethylamino)ethyl benzoate.

Q2: What are the most common impurities, and where do they originate?

A2: Impurities can be broadly categorized into three groups:

  • Unreacted Starting Materials: Benzoic acid and 2-(diethylamino)ethanol are common impurities, typically resulting from incomplete reaction or unfavorable equilibrium.

  • Side-Reaction Products: Over-alkylation of the diethylamino group can occur under harsh conditions. If ethanol (B145695) is present as a solvent or impurity, transesterification can lead to the formation of ethyl benzoate.[1][2]

  • Degradation Products: The ester can be hydrolyzed back to benzoic acid and 2-(diethylamino)ethanol if exposed to water, especially under acidic or basic conditions during workup.[2] Discoloration can indicate oxidative degradation.

Q3: How does water content impact the synthesis?

A3: Water is a byproduct of the Fischer esterification reaction. Since the reaction is reversible, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials, reducing the overall yield of the desired ester.[3][4] It is crucial to either remove water as it forms (e.g., using a Dean-Stark apparatus) or use a dehydrating agent.[3]

Q4: What is the role of the acid catalyst, and can it cause issues?

A4: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the benzoic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[5] However, using an excessive amount of catalyst or conducting the reaction at too high a temperature can promote side reactions, such as dehydration of the alcohol or charring, leading to colored impurities. The residual acid must be completely neutralized during workup to prevent product degradation.[6]

Q5: Can the final product degrade during purification or storage?

A5: Yes. 2-(Diethylamino)ethyl benzoate is susceptible to hydrolysis.[2] During the aqueous workup, prolonged contact with acidic or basic solutions can cleave the ester bond. For storage, the product should be kept in a cool, dry, dark place, preferably under an inert atmosphere, to prevent hydrolysis and oxidative degradation. The tertiary amine functionality can also be prone to oxidation over time.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Start Problem Identified (e.g., Low Yield, Impure Product) Check_SM Verify Purity of Starting Materials Start->Check_SM Check_H2O Is Water Removal Effective? Check_SM->Check_H2O If materials are pure Improve_H2O Action: Use Dean-Stark, add molecular sieves, or increase azeotrope solvent. Check_H2O->Improve_H2O No Check_Temp Is Reaction Temperature Optimal? Check_H2O->Check_Temp Yes Improve_H2O->Check_Temp Adjust_Temp Action: Lower temperature to reduce side reactions or increase to improve conversion. Check_Temp->Adjust_Temp No Check_Workup Is Workup Procedure Correct? Check_Temp->Check_Workup Yes Adjust_Temp->Check_Workup Adjust_Workup Action: Ensure complete neutralization. Minimize contact time with aqueous layers. Use cold solutions. Check_Workup->Adjust_Workup No Final_Purification Consider Repurification: Vacuum Distillation or Column Chromatography Check_Workup->Final_Purification Yes Adjust_Workup->Final_Purification

Caption: Logical workflow for troubleshooting synthesis issues.

Problem: My reaction yield is very low.

  • Potential Cause: The reaction has not reached completion due to an unfavorable equilibrium.

  • Solution: Ensure efficient removal of water using a Dean-Stark trap with a suitable azeotropic solvent like toluene (B28343).[3] You can also use a larger excess of one reactant (typically the alcohol) to push the equilibrium towards the product.[5] Verify that your catalyst is active and used in the correct amount.

Problem: The purified product is contaminated with unreacted benzoic acid.

  • Potential Cause: Incomplete reaction or inefficient removal during workup.

  • Solution: The workup procedure must include a thorough wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution.[7] Continue washing until CO₂ evolution ceases, indicating that all acid has been neutralized. Check the pH of the aqueous layer to confirm it is basic.

Problem: The final product is yellow or brown.

  • Potential Cause: Charring or decomposition caused by excessive heat or too much acid catalyst. Oxidation of the starting materials or product can also introduce color.

  • Solution: Reduce the reaction temperature.[8] Decrease the amount of acid catalyst to the minimum required. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[8] If the color persists, purification by activated carbon treatment followed by filtration or vacuum distillation may be necessary.

Problem: LC-MS analysis shows an impurity with a molecular weight of 150.17 g/mol .

  • Potential Cause: This mass corresponds to ethyl benzoate. This impurity forms if ethanol is present in the reaction, either as a solvent or as an impurity in the 2-(diethylamino)ethanol starting material.

  • Solution: Use high-purity, anhydrous reagents. If ethanol must be used as a solvent, be aware that this side product will form. Purification via fractional vacuum distillation is typically effective for separating 2-(Diethylamino)ethyl benzoate (B.P. ~285-290 °C) from the more volatile ethyl benzoate (B.P. ~212 °C).[9]

Section 3: Key Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reagents: To the flask, add benzoic acid (1.0 eq.), 2-(diethylamino)ethanol (1.2-1.5 eq.), and toluene (to facilitate water removal, approx. 2 mL per gram of benzoic acid).

  • Catalyst: While stirring, cautiously add concentrated sulfuric acid (0.05-0.1 eq.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzoic acid spot has disappeared or is minimal.

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

Protocol 2: Standard Workup and Purification

  • Quenching: Carefully pour the cooled reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Caution: CO₂ evolution.

  • Extraction: Add an organic solvent like ethyl acetate (B1210297) or diethyl ether and shake. Allow the layers to separate. Discard the aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (2x) to remove all acidic components.[7]

    • Water (1x).

    • Brine (saturated NaCl solution) (1x) to facilitate drying.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to obtain the final product as a clear, colorless to pale yellow liquid.

Section 4: Data Summary

Table 1: Common Impurities and Their Potential Sources

Impurity NameChemical FormulaMolecular Weight ( g/mol )Potential SourceMitigation Strategy
Benzoic AcidC₇H₆O₂122.12Unreacted starting materialDrive reaction to completion; wash with base.[6]
2-(Diethylamino)ethanolC₆H₁₅NO117.19Unreacted starting materialUse slight excess; remove via distillation.
Ethyl BenzoateC₉H₁₀O₂150.17Transesterification with ethanol impurityUse anhydrous, ethanol-free reagents.[1]
WaterH₂O18.02Reaction byproduct; wet reagents/solventsUse Dean-Stark trap; use anhydrous reagents.[3]

Table 2: Troubleshooting Reaction Conditions

ParameterIssueRecommended ActionRationale
Temperature Low conversionIncrease temperature slightly.To increase reaction rate.
Product discoloration/charringDecrease temperature.To minimize decomposition and side reactions.[8]
Catalyst Conc. Low conversionIncrease catalyst amount slightly.To enhance the rate of esterification.
Product discoloration/charringDecrease catalyst amount.To reduce acid-catalyzed degradation.
Reaction Time Incomplete reactionIncrease reaction time.To allow the reaction to reach equilibrium/completion.
Water Removal Low yieldEnsure Dean-Stark trap is filling; use anhydrous solvent.To shift equilibrium towards the product side.[4]

References

Technical Support Center: Optimizing HPLC Separation of 2-(Diethylamino)ethyl Benzoate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 2-(Diethylamino)ethyl benzoate (B1203000) and its precursors, diethylamine (B46881) and benzoic acid.

Troubleshooting Guide

Use the following table to diagnose and resolve common issues encountered during the HPLC analysis of 2-(Diethylamino)ethyl benzoate and its precursors.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Analyte Interaction with Residual Silanols: Basic compounds like diethylamine can interact with acidic silanol (B1196071) groups on the silica-based column packing, leading to peak tailing.Operate at a lower pH to suppress the ionization of silanol groups.[1] Consider using a highly deactivated, end-capped column.[1]
Column Overload: Injecting too much sample can lead to peak distortion.Decrease the sample concentration or injection volume.[1][2]
Column Bed Deformation: A void at the column inlet can cause peak tailing.Replace the column. To confirm, try reversing and flushing the column (disconnected from the detector).[1]
Poor Peak Shape (Fronting) Column Overload: This is a common cause of peak fronting.Decrease the amount of sample injected.[1] Use a column with a higher stationary phase capacity or a larger diameter.[1]
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.Whenever possible, dissolve the sample in the mobile phase.[1]
Inconsistent Retention Times Mobile Phase Composition Changes: Inconsistent mobile phase preparation or proportioning can lead to shifts in retention times.[3]Prepare fresh mobile phase daily.[2] Ensure the gradient system is delivering a constant composition by comparing with a manually prepared mobile phase.[3]
Column Temperature Fluctuations: Changes in column temperature will affect retention times.Use a column oven to maintain a constant temperature.[2][3]
Poor Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A minimum of 10 column volumes is recommended.[1]
Poor Resolution Inappropriate Mobile Phase Composition: The pH, ionic strength, or organic modifier concentration of the mobile phase may not be optimal for separation.[4]Optimize the mobile phase pH to control the ionization of benzoic acid and diethylamine. Adjust the organic solvent concentration or the gradient profile to improve separation.[4]
Column Degradation: Loss of stationary phase or contamination can lead to decreased resolution.Replace the guard column or the analytical column.[1][4]
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.[4]Filter all mobile phases and samples before use.[4] Backflush the column (disconnected from the detector) with a strong solvent.[4]
Precipitated Buffer: Buffer salts can precipitate in the system if the organic solvent concentration is too high.Ensure the buffer is soluble in all mobile phase compositions used in the gradient. Flush the system with water to dissolve any precipitated salts.[5]
No Peaks or Very Small Peaks Injection Issue: The autosampler may not be injecting the sample correctly.Check the injector for any leaks or blockages. Manually inject a standard to confirm system functionality.
Detector Issue: The detector lamp may be off or have low energy.Check the detector status and lamp usage. Replace the lamp if necessary.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for separating 2-(Diethylamino)ethyl benzoate, diethylamine, and benzoic acid?

A1: A good starting point would be a reversed-phase method using a C18 column. The mobile phase could consist of a phosphate (B84403) buffer (pH ~2.5-3.0) and acetonitrile (B52724) or methanol (B129727) as the organic modifier. A gradient elution will likely be necessary to separate the polar precursors from the more nonpolar product.

Q2: How does pH affect the separation?

A2: The pH of the mobile phase is a critical parameter. At a low pH (around 2.5-3.0), the basic diethylamine will be protonated (positively charged), and the acidic benzoic acid will be in its neutral form. This will result in different retention behaviors on a reversed-phase column, aiding in their separation. 2-(Diethylamino)ethyl benzoate, being a tertiary amine, will also be protonated at this pH.

Q3: What detection wavelength should I use?

A3: Benzoic acid and 2-(Diethylamino)ethyl benzoate both contain a benzene (B151609) ring and will have strong UV absorbance. A common wavelength for the simultaneous determination of similar compounds is around 257 nm.[6] Diethylamine does not have a strong UV chromophore and may require derivatization for sensitive detection or the use of an alternative detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS).

Q4: Why am I seeing peak tailing for my diethylamine peak?

A4: Peak tailing for basic compounds like diethylamine is often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1] To mitigate this, you can lower the mobile phase pH, use a highly end-capped column, or add a competing base like triethylamine (B128534) to the mobile phase in low concentrations (e.g., 0.1%).

Q5: My retention times are drifting. What should I do?

A5: Retention time drift is often due to changes in mobile phase composition, temperature, or insufficient column equilibration.[2][3] Ensure your mobile phase is freshly prepared and well-mixed. Use a column oven for temperature stability and allow sufficient time for the column to equilibrate between injections, especially after a gradient run.[1][2][3]

Data Presentation

Table 1: Optimized HPLC Parameters
ParameterRecommended Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B, 5-15 min: 10-90% B, 15-20 min: 90% B, 20-21 min: 90-10% B, 21-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 257 nm
Injection Volume 10 µL
Table 2: Expected Retention Times and Resolution
CompoundExpected Retention Time (min)Resolution (Rs)
Diethylamine~3.5> 2.0 (from Benzoic Acid)
Benzoic Acid~7.2> 2.0 (from 2-(Diethylamino)ethyl benzoate)
2-(Diethylamino)ethyl benzoate~12.8-

Note: These are estimated values and may vary depending on the specific HPLC system and column used.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of 2-(Diethylamino)ethyl benzoate, diethylamine hydrochloride, and benzoic acid into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Working Standard Solution (100 µg/mL):

    • Pipette 1 mL of each stock solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: HPLC Analysis
  • Set up the HPLC system according to the parameters in Table 1 .

  • Equilibrate the column with the initial mobile phase conditions (10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure there are no interfering peaks.

  • Inject the working standard solution to determine the retention times and system suitability parameters (e.g., resolution, peak asymmetry).

  • Inject the sample solutions.

Visualizations

TroubleshootingWorkflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution Poor Resolution? retention_time->resolution No sol_retention Check for: - Mobile Phase Composition - Column Temperature - Column Equilibration retention_time->sol_retention Yes pressure High Backpressure? resolution->pressure No sol_resolution Check for: - Mobile Phase Composition - Column Degradation resolution->sol_resolution Yes no_peaks No/Small Peaks? pressure->no_peaks No sol_pressure Check for: - Column/Frit Blockage - Precipitated Buffer pressure->sol_pressure Yes sol_no_peaks Check for: - Injection Issue - Detector Issue no_peaks->sol_no_peaks Yes end_node Problem Resolved no_peaks->end_node No sol_tailing Check for: - Silanol Interactions - Column Overload - Column Bed Deformation tailing->sol_tailing sol_fronting Check for: - Column Overload - Sample Solvent Effects fronting->sol_fronting sol_tailing->end_node sol_fronting->end_node sol_retention->end_node sol_resolution->end_node sol_pressure->end_node sol_no_peaks->end_node ExperimentalWorkflow prep_standards Prepare Standard Solutions inject_standard Inject Standard prep_standards->inject_standard prep_samples Prepare Sample Solutions inject_sample Inject Sample prep_samples->inject_sample hplc_setup HPLC System Setup (Table 1 Parameters) equilibration Column Equilibration hplc_setup->equilibration inject_blank Inject Blank equilibration->inject_blank inject_blank->inject_standard inject_standard->inject_sample data_analysis Data Analysis (Retention Time, Resolution, Quantification) inject_sample->data_analysis end_workflow End data_analysis->end_workflow

References

Troubleshooting peak tailing in HPLC analysis of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Diethylamino)ethyl benzoate (B1203000), a basic compound prone to peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for 2-(Diethylamino)ethyl benzoate?

A1: The most frequent cause of peak tailing for basic compounds like 2-(Diethylamino)ethyl benzoate is secondary interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] This interaction provides an alternative retention mechanism to the primary reversed-phase interaction, leading to a distorted peak shape.[1][2]

Q2: How does the mobile phase pH affect the peak shape of 2-(Diethylamino)ethyl benzoate?

A2: The mobile phase pH is a critical factor.[4][5] 2-(Diethylamino)ethyl benzoate has a basic diethylamino group, which will be protonated (positively charged) at acidic to neutral pH. At a mid-range pH, residual silanol groups on the silica (B1680970) packing can be ionized and carry a negative charge, leading to strong electrostatic interactions that cause peak tailing.[1][4] Operating at a low pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanol groups, minimizing this secondary interaction and improving peak symmetry.[2][6]

Q3: Can my choice of HPLC column contribute to peak tailing?

A3: Absolutely. The type and condition of the column are crucial. Using a standard silica-based C18 column without proper deactivation can lead to significant tailing with basic analytes.[1][2] Columns that are old or have been subjected to harsh conditions may exhibit increased silanol activity.[7][8] Employing a highly deactivated, end-capped column or a column with a polar-embedded phase can shield the analyte from residual silanols, resulting in better peak shapes.[1][4]

Q4: I'm observing peak tailing for all the peaks in my chromatogram, not just 2-(Diethylamino)ethyl benzoate. What could be the issue?

A4: If all peaks are tailing, the problem is likely systemic rather than a specific chemical interaction.[3] Potential causes include:

  • Extra-column volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and tailing.[4][9]

  • Column void or blockage: A void at the head of the column or a partially blocked frit can disrupt the flow path, leading to distorted peaks for all analytes.[1][9]

  • Detector issues: A slow detector response time can also contribute to peak tailing.[9]

Q5: Could my sample preparation be causing peak tailing?

A5: Yes, several aspects of sample preparation can lead to poor peak shape:

  • Sample overload: Injecting too much sample can saturate the column, leading to peak distortion, often fronting but sometimes tailing.[1][10][11]

  • Sample solvent mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause band broadening and peak distortion.[9][12] It is always best to dissolve the sample in the mobile phase if possible.[12]

  • Sample matrix effects: Complex sample matrices can contain components that interact with the column and interfere with the chromatography of the analyte.[9]

Troubleshooting Guides

Guide 1: Diagnosing and Addressing Peak Tailing Specific to 2-(Diethylamino)ethyl benzoate

This guide focuses on chemical interactions that are the likely cause of peak tailing for this specific basic compound.

Symptom Potential Cause Recommended Action
Tailing only on the 2-(Diethylamino)ethyl benzoate peak.Secondary Silanol Interactions: The basic analyte is interacting with acidic silanol groups on the column packing.[1][2][3]1. Modify Mobile Phase pH: Lower the mobile phase pH to 2.5-3.5 using an appropriate buffer (e.g., phosphate) or additive (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress silanol ionization.[2][6][11] 2. Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites.[6] 3. Use a Deactivated Column: Switch to a modern, high-purity silica column that is end-capped or has a polar-embedded stationary phase.[1][4]
Peak tailing worsens over time with repeated injections.Column Contamination/Degradation: Accumulation of sample matrix components or harsh mobile phase conditions have damaged the column, exposing more active silanol sites.[7][8][10]1. Column Wash: Implement a rigorous column washing procedure (see Experimental Protocols). 2. Use a Guard Column: Protect the analytical column from contaminants by installing a guard column.[9] 3. Replace the Column: If washing does not restore performance, the column may be irreversibly damaged and should be replaced.[7][9]
Guide 2: System-Wide Peak Tailing Issues

This guide addresses mechanical or system-wide problems that affect all peaks in the chromatogram.

Symptom Potential Cause Recommended Action
All peaks in the chromatogram are tailing.Extra-Column Volume: Dead volume in the system is causing band broadening.[4][9]1. Check Tubing: Minimize the length and internal diameter of all tubing, especially between the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly connected and there are no gaps.
All peaks are tailing, and system backpressure has changed.Column Void or Frit Blockage: A void has formed at the column inlet, or the inlet frit is partially blocked by particulates.[1][9]1. Reverse-Flush Column: If the manufacturer allows, disconnect the column from the detector and flush it in the reverse direction to dislodge particulates from the inlet frit.[11] 2. Replace Frit: If possible, replace the inlet frit. 3. Replace Column: If a void has formed, the column will likely need to be replaced.[1][9]
All peaks are tailing, especially at high concentrations.Sample Overload: The mass or volume of the injected sample is exceeding the column's capacity.[1][10][11]1. Dilute the Sample: Reduce the concentration of the sample by a factor of 10 and reinject. If the peak shape improves, mass overload was the issue.[11] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[9][11]

Experimental Protocols

Protocol 1: Column Washing Procedure for Reversed-Phase Columns

This protocol is designed to remove strongly retained contaminants from a C18 column.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase without Buffer: Wash the column with 10-20 column volumes of the mobile phase composition without any buffer salts (e.g., acetonitrile (B52724)/water).

  • Flush with 100% Acetonitrile: Wash the column with 20 column volumes of 100% acetonitrile.

  • Flush with 100% Isopropanol (Optional): For very non-polar contaminants, wash with 20 column volumes of isopropanol.

  • Flush with 100% Acetonitrile: Wash with 20 column volumes of 100% acetonitrile.

  • Equilibrate with Initial Mobile Phase: Re-equilibrate the column with the initial mobile phase composition (including buffer) until the baseline is stable.

  • Reconnect the detector and test column performance.

Protocol 2: Mobile Phase pH Optimization Study

This protocol outlines a systematic approach to determine the optimal mobile phase pH for the analysis of 2-(Diethylamino)ethyl benzoate.

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations (e.g., 40% acetonitrile in water) but with different pH values. Use a suitable buffer like phosphate (B84403) or an additive like formic acid to achieve pH values of 2.5, 3.0, 3.5, and 7.0.

  • Column Equilibration: Equilibrate the HPLC column with the first mobile phase (e.g., pH 7.0) for at least 20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of 2-(Diethylamino)ethyl benzoate and record the chromatogram.

  • Calculate Tailing Factor: Measure the tailing factor (Tf) or asymmetry factor (As) for the analyte peak. A value close to 1.0 indicates a symmetrical peak.

  • Sequential Analysis: Sequentially switch to the mobile phases with decreasing pH (3.5, 3.0, 2.5), ensuring proper column equilibration at each step. Inject the standard and record the chromatogram and tailing factor for each pH.

  • Evaluate Results: Compare the peak shapes and tailing factors obtained at each pH to determine the optimal condition that provides the most symmetrical peak.

Data Presentation

Table 1: Recommended Starting HPLC Conditions for 2-(Diethylamino)ethyl benzoate Analysis

Based on methods for the structurally similar compound, procaine (B135).

Parameter Recommended Condition Rationale
Column C18 or Phenyl, 150 x 4.6 mm, 5 µm (end-capped)Provides good retention and selectivity for aromatic amines. End-capping minimizes silanol interactions.
Mobile Phase Acetonitrile : (0.025 M Phosphate Buffer, pH 3.0) (20:80 v/v)Low pH suppresses silanol ionization, improving peak shape for the basic analyte.[4]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 - 40 °CImproves efficiency and can sometimes reduce peak tailing.
Detection UV at ~280 nmBased on the chromophore of the benzoate moiety.
Injection Volume 5 - 20 µLA smaller volume can help prevent peak distortion due to sample overload or solvent mismatch.
Table 2: Effect of Mobile Phase pH on Peak Tailing (Hypothetical Data)
Mobile Phase pH Tailing Factor (Tf) Peak Shape Observation
7.02.1Severe tailing
3.51.5Moderate tailing
3.01.2Acceptable symmetry
2.51.1Good symmetry

Visualizations

PeakTailing_Troubleshooting_Workflow start Peak Tailing Observed for 2-(Diethylamino)ethyl benzoate check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systemic Issue Likely check_all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Likely check_all_peaks->analyte_issue No check_overload Dilute Sample (10x) & Re-inject system_issue->check_overload shape_improves_overload Peak Shape Improves? check_overload->shape_improves_overload is_overload Sample Overload - Reduce Concentration - Reduce Injection Volume shape_improves_overload->is_overload Yes check_connections Check System Connections & Tubing for Dead Volume shape_improves_overload->check_connections No check_column_void Check for Column Void or Blockage check_connections->check_column_void check_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.5) analyte_issue->check_ph shape_improves_ph Peak Shape Improves? check_ph->shape_improves_ph ph_is_solution pH was the Issue - Optimize & Use Buffer shape_improves_ph->ph_is_solution Yes check_column_type Use End-capped or Polar-Embedded Column shape_improves_ph->check_column_type No check_column_health Perform Column Wash Procedure check_column_type->check_column_health

Caption: A workflow diagram for troubleshooting peak tailing.

Silanol_Interaction cluster_column Silica Surface (at mid-pH) silanol Si-O⁻ Negatively Charged Silanol Group analyte R₂N⁺H-CH₂-CH₂-O-CO-Ph Protonated 2-(Diethylamino)ethyl benzoate interaction Strong Secondary Interaction analyte->interaction interaction->silanol result Peak Tailing interaction->result

Caption: Secondary interaction causing peak tailing.

References

Technical Support Center: Enhancing the Stability of 2-(Diethylamino)ethyl Benzoate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of 2-(Diethylamino)ethyl benzoate (B1203000).

FAQs: Quick Answers to Common Stability Questions

Q1: What is the primary degradation pathway for 2-(Diethylamino)ethyl benzoate in aqueous formulations?

A1: The primary degradation pathway for 2-(Diethylamino)ethyl benzoate, an ester-containing compound, is hydrolysis. This reaction involves the cleavage of the ester bond by water, yielding benzoic acid and 2-(diethylamino)ethanol. This process can be catalyzed by both acidic and basic conditions.[1][2][3]

Q2: How does pH influence the stability of 2-(Diethylamino)ethyl benzoate formulations?

A2: The stability of 2-(Diethylamino)ethyl benzoate is highly dependent on the pH of the formulation. The rate of hydrolysis is generally minimized in a slightly acidic to neutral pH range.[3][4] Extreme pH levels, both acidic and basic, will likely lead to accelerated degradation of the ester linkage.[5]

Q3: What are the initial signs of degradation in a 2-(Diethylamino)ethyl benzoate formulation?

A3: Initial signs of degradation can include a change in the physical appearance of the formulation, such as cloudiness or the formation of precipitate, particularly in aqueous solutions, due to the lower solubility of the degradation product, benzoic acid. A shift in the pH of the solution and a decrease in the concentration of the active ingredient are also key indicators.

Q4: Are there any specific excipients that should be avoided when formulating 2-(Diethylamino)ethyl benzoate?

A4: Caution should be exercised with excipients that can significantly alter the pH of the microenvironment. Highly acidic or alkaline excipients can accelerate hydrolysis. Additionally, excipients containing reactive impurities, such as peroxides (which can cause oxidative degradation) or reducing sugars (which can potentially interact with the amine group, although this is less common for tertiary amines), should be carefully evaluated for compatibility.[6]

Q5: How can I protect my formulation from light-induced degradation?

A5: To prevent photodegradation, formulations should be stored in light-resistant containers, such as amber glass vials or bottles.[5] For photosensitive compounds, conducting photostability studies as per ICH Q1B guidelines is recommended to understand the potential impact of light exposure.[7]

Troubleshooting Guides

This section provides a structured approach to resolving common stability issues encountered during the formulation of 2-(Diethylamino)ethyl benzoate.

Issue 1: Loss of Potency in Liquid Formulations

Symptoms:

  • A decrease in the concentration of 2-(Diethylamino)ethyl benzoate over time, as determined by analytical methods like HPLC.

  • Formation of visible precipitate or cloudiness in the solution.

Potential Causes & Corrective Actions:

Potential CauseRecommended Corrective Action
Hydrolysis due to inappropriate pH Measure the pH of the formulation. Adjust the pH to a range of 4-6 using a suitable buffering agent (e.g., citrate (B86180) or acetate (B1210297) buffer) to minimize the rate of hydrolysis.[3][4]
Elevated storage temperature Store the formulation at controlled, lower temperatures (e.g., 2-8°C) to decrease the rate of chemical degradation.[5]
Presence of catalytic impurities Use high-purity excipients and solvents. Consider incorporating a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester any metal ions that could catalyze degradation.[8]
Issue 2: Discoloration of the Formulation

Symptoms:

  • The formulation develops a yellow or brownish tint upon storage.

Potential Causes & Corrective Actions:

Potential CauseRecommended Corrective Action
Oxidative Degradation Protect the formulation from atmospheric oxygen by manufacturing and storing under an inert atmosphere (e.g., nitrogen). Incorporate an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, into the formulation.[3]
Photodegradation Store the formulation in light-protective packaging. Minimize exposure to light during manufacturing and handling.[7]
Excipient Interaction Conduct compatibility studies with all formulation components to identify any interactions that may lead to color changes.

Experimental Protocols

Protocol 1: pH-Rate Profile Study for 2-(Diethylamino)ethyl Benzoate

Objective: To determine the pH of maximum stability for a 2-(Diethylamino)ethyl benzoate formulation.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate (B1201080) buffers).

  • Sample Preparation: Prepare solutions of 2-(Diethylamino)ethyl benzoate at a known concentration in each of the prepared buffers.

  • Stability Testing: Store the samples at a constant, elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • Sample Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each sample and analyze the concentration of 2-(Diethylamino)ethyl benzoate using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of 2-(Diethylamino)ethyl benzoate versus time. The slope of the line will give the apparent first-order degradation rate constant (k). Plot the log(k) values against pH to generate the pH-rate profile and identify the pH of minimum degradation.

Protocol 2: Excipient Compatibility Study

Objective: To assess the compatibility of 2-(Diethylamino)ethyl benzoate with various excipients.

Methodology:

  • Sample Preparation: Prepare binary mixtures of 2-(Diethylamino)ethyl benzoate with each selected excipient (e.g., in a 1:1 or 1:5 ratio). Also, prepare a control sample of the active pharmaceutical ingredient (API) alone.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • Analysis: Analyze the samples at initial and final time points.

    • Visual Observation: Note any changes in physical appearance (color, caking, etc.).

    • Analytical Testing: Use techniques like Differential Scanning Calorimetry (DSC) to detect any interactions (changes in melting point or appearance of new peaks). Employ a stability-indicating HPLC method to quantify the remaining 2-(Diethylamino)ethyl benzoate and detect the formation of any degradation products.

  • Evaluation: Compare the results of the binary mixtures with the control sample. Significant changes in the physical appearance or a greater percentage of degradation in the presence of an excipient indicate a potential incompatibility.

Visualizations

cluster_formulation Formulation Components cluster_stress Stress Factors API 2-(Diethylamino)ethyl benzoate Degradation Formulation Instability (Hydrolysis, Oxidation) API->Degradation Excipients Excipients (Buffers, Solvents, etc.) Excipients->Degradation pH Inappropriate pH (Acidic or Basic) pH->Degradation Temperature High Temperature Temperature->Degradation Light UV/Visible Light Light->Degradation Oxygen Atmospheric Oxygen Oxygen->Degradation Start Stability Issue Identified Identify_Symptoms Identify Symptoms (e.g., Potency Loss, Discoloration) Start->Identify_Symptoms Investigate_Cause Investigate Potential Causes Identify_Symptoms->Investigate_Cause pH_Check Check Formulation pH Investigate_Cause->pH_Check Storage_Check Review Storage Conditions (Temp, Light) pH_Check->Storage_Check Correct Adjust_pH Optimize pH with Buffers pH_Check->Adjust_pH Incorrect Excipient_Review Review Excipient Compatibility Storage_Check->Excipient_Review Correct Control_Storage Implement Controlled Storage Storage_Check->Control_Storage Incorrect Reformulate Reformulate with Compatible Excipients Excipient_Review->Reformulate Incompatible End Stable Formulation Achieved Excipient_Review->End Compatible Adjust_pH->End Control_Storage->End Reformulate->End DEA_Benzoate 2-(Diethylamino)ethyl benzoate Products Degradation Products DEA_Benzoate->Products Hydrolysis (H⁺ or OH⁻ catalysis) Water H₂O Water->Products Benzoic_Acid Benzoic Acid Products->Benzoic_Acid DEA_Ethanol 2-(Diethylamino)ethanol Products->DEA_Ethanol

References

Strategies to improve the shelf-life of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-(Diethylamino)ethyl benzoate (B1203000) and its solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-(Diethylamino)ethyl benzoate in an aqueous solution?

A1: The primary degradation pathway for 2-(Diethylamino)ethyl benzoate in an aqueous solution is the hydrolysis of its ester linkage. This reaction breaks down the molecule into p-aminobenzoic acid (PABA) and diethylaminoethanol.[1][2] This hydrolytic deterioration is a key factor in the limited shelf-life of its solutions.[1]

Q2: What are the main factors that influence the stability of 2-(Diethylamino)ethyl benzoate solutions?

A2: The stability of 2-(Diethylamino)ethyl benzoate solutions is significantly affected by several factors, including:

  • pH: The hydrolysis is pH-dependent, with the rate of degradation being influenced by both acidic and basic conditions.[1][2] The greatest stability for aqueous solutions of its hydrochloride salt is observed in the pH range of 3 to 4.[3]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][4] Therefore, storage at lower temperatures is recommended to improve shelf-life.

  • Light: Exposure to light can lead to photodegradation, which may cause discoloration of the solution.[1][5]

Q3: What are the optimal storage conditions for 2-(Diethylamino)ethyl benzoate solutions?

A3: To maximize shelf-life, solutions of 2-(Diethylamino)ethyl benzoate should be:

  • Stored at refrigerated temperatures (e.g., 4°C).[3][4]

  • Protected from light by using amber vials or storing them in the dark.[1][3]

  • Maintained at a pH between 3 and 5.[1]

Q4: What analytical methods are commonly used to assess the stability of 2-(Diethylamino)ethyl benzoate solutions?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for assessing the stability of 2-(Diethylamino)ethyl benzoate solutions.[1][6] An HPLC system with a Photodiode Array (PDA) detector can effectively separate and quantify the parent compound and its primary degradation product, PABA.[1][3] Ultraviolet (UV) spectrophotometry has also been used to measure its content.[4]

Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Rapid degradation of the solution - High storage temperature- Inappropriate pH of the solution- Exposure to light- Store the solution at refrigerated temperatures (e.g., 4°C).[3][4]- Adjust the pH of the solution to the optimal range of 3-5.[1][3]- Protect the solution from light by using amber vials or storing it in the dark.[1][3]
Discoloration (e.g., darkening) of the solution - Exposure to light leading to photodegradation- Ensure the solution is stored in light-protected containers.[1][5]- If discoloration is observed, it is an indication of degradation, and the solution should be discarded.
Precipitate formation in the solution - pH shifts leading to insolubility- Interaction with other components in the formulation- Verify the pH of the solution and adjust if necessary.- Assess the compatibility of 2-(Diethylamino)ethyl benzoate with all other excipients in the formulation.[1]
Inconsistent experimental results - Degradation of stock solution over time- Prepare fresh stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.- Regularly assess the purity of the stock solution using a suitable analytical method like HPLC.[3][6]

Quantitative Data on Stability

Table 1: Effect of Temperature and pH on the Shelf-Life (t90) of Procaine (B135) Hydrochloride Solutions

Storage ConditionpHShelf-Life (t90)Reference
Room Temperature7.3-7.6Approximately 2 days[4]
Refrigerated7.3-7.6Approximately 11 days[4]
4°C4-5Stable for at least 168 days (in St. Thomas concentrate solution)[3]
22°C (protected from light)4-5Stable for at least 168 days (in St. Thomas concentrate solution)[3]

Table 2: Kinetic Data for the Hydrolysis of Procaine

ParameterValueConditionReference
Reaction OrderFirst-orderIn solution[2]
Activation Energy (pH < 3)13.8 or 16.8 kcal/molAqueous solution[2][7]
Activation Energy (free base hydrolysis)13.8 kcal/molAqueous solution[2]
Activation Energy (singly charged ion hydrolysis)12 kcal/molAqueous solution[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Quantification

Objective: To quantify the concentration of 2-(Diethylamino)ethyl benzoate and its primary degradation product, p-aminobenzoic acid (PABA), in a solution over time to determine the stability of the formulation.

Materials:

  • HPLC system with a Photodiode Array (PDA) detector

  • C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm)

  • Mobile phase: e.g., Methanol and an aqueous solution containing 1 mg/mL of 1-heptanesulfonic acid sodium and 0.75 mg/mL ammonium (B1175870) acetate (B1210297) (50:50 v/v), with the pH adjusted to 3.5 with glacial acetic acid.[3]

  • 2-(Diethylamino)ethyl benzoate reference standard

  • p-Aminobenzoic acid (PABA) reference standard

  • Internal standard (e.g., Benzocaine)

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Preparation of Standard Solutions:

    • Prepare stock solutions of 2-(Diethylamino)ethyl benzoate, PABA, and the internal standard in a suitable solvent (e.g., mobile phase).

    • Create a series of calibration standards by serially diluting the stock solutions to cover the expected concentration range of the samples.

  • Sample Preparation:

    • At specified time points during the stability study, withdraw an aliquot of the 2-(Diethylamino)ethyl benzoate solution.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Add the internal standard to all samples and calibration standards at a constant concentration.

  • HPLC Analysis:

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[3]

    • Injection Volume: 10-20 µL.

    • Detector: PDA detector set to monitor at the λmax of 2-(Diethylamino)ethyl benzoate and PABA (e.g., 290 nm).[3]

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Data Analysis:

    • Integrate the peak areas of 2-(Diethylamino)ethyl benzoate, PABA, and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration for the calibration standards.

    • Determine the concentration of 2-(Diethylamino)ethyl benzoate and PABA in the samples using the calibration curve.

    • Calculate the percentage of 2-(Diethylamino)ethyl benzoate remaining at each time point relative to the initial concentration.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of 2-(Diethylamino)ethyl benzoate under various stress conditions.

Methodology:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Reflux for a specified period (e.g., 4-8 hours) at a controlled temperature (e.g., 60-80°C).

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Reflux for a specified period (e.g., 1-4 hours) at a controlled temperature (e.g., 60-80°C).

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat a solution of the compound with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., up to 7 days).[8]

  • Thermal Degradation:

    • Expose the solid compound or a solution to elevated temperatures (e.g., 40-80°C) for a defined period.[8][9]

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source providing a minimum of 1.2 million lux hours and 200 watt-hours/m².[9]

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1) to identify and quantify the degradation products.

Visualizations

cluster_main Degradation Pathway of 2-(Diethylamino)ethyl benzoate A 2-(Diethylamino)ethyl benzoate B p-Aminobenzoic Acid (PABA) A->B Hydrolysis C Diethylaminoethanol A->C Hydrolysis

Caption: Primary degradation pathway of 2-(Diethylamino)ethyl benzoate.

cluster_workflow Stability Study Workflow prep 1. Prepare Solution store 2. Store under Defined Conditions (Temp, pH, Light) prep->store sample 3. Withdraw Samples at Time Points store->sample prep_analysis 4. Prepare Samples for Analysis (Dilution, Add Internal Standard) sample->prep_analysis analyze 5. Analyze by HPLC-PDA prep_analysis->analyze quantify 6. Quantify Parent & Degradation Products analyze->quantify report 7. Report Stability Data quantify->report

Caption: A typical workflow for a stability study of 2-(Diethylamino)ethyl benzoate.

Caption: A logical flowchart for troubleshooting instability issues.

References

Addressing batch-to-batch variability in 2-(Diethylamino)ethyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of 2-(Diethylamino)ethyl benzoate, helping researchers, scientists, and drug development professionals navigate batch-to-batch variability and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-(Diethylamino)ethyl benzoate?

A1: The most prevalent and direct method is the Fischer esterification of benzoic acid with 2-(diethylamino)ethanol (B1670525) using a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] This is a reversible, acid-catalyzed condensation reaction that produces the ester and water as a byproduct.[1]

Q2: Why is my reaction yield consistently low?

A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] The equilibrium between reactants and products can limit the final conversion.[1] To improve the yield, you can shift the equilibrium toward the product side by:

  • Using an excess of one reactant: Typically, the alcohol (2-diethylaminoethanol) is used in excess as it is often less expensive and easier to remove than the carboxylic acid.[1]

  • Removing water as it forms: This can be accomplished by using a Dean-Stark apparatus during reflux, which physically separates the water from the reaction mixture.[1]

Q3: How much acid catalyst should I use?

A3: A critical factor in this specific synthesis is the basicity of the 2-(diethylamino)ethanol reactant. The tertiary amine will be protonated by the acid catalyst, rendering it inactive for catalysis. Therefore, you must add at least one molar equivalent of acid to neutralize the amine, plus a catalytic amount (typically 3-5 mol%) to facilitate the esterification. Failure to account for this will result in a stalled or extremely slow reaction.

Q4: What are the common impurities I should expect?

A4: Batch-to-batch variability is often linked to impurities. Common impurities include:

  • Unreacted Benzoic Acid: Can be removed with a basic wash (e.g., 5% sodium bicarbonate solution) during the work-up.[2][3]

  • Unreacted 2-(diethylamino)ethanol: Can be removed by washing the organic layer with water or brine.

  • Side-Products: At excessively high temperatures, side reactions like dehydration of the alcohol or other degradation pathways can occur.

Q5: I'm having trouble with the aqueous work-up. My product won't separate from the aqueous layer. What's wrong?

A5: Emulsion formation or poor separation can occur for several reasons. The protonated form of the final product (an amine salt) has some water solubility. Ensure the basic wash (e.g., sodium bicarbonate) is sufficient to neutralize all the acid and deprotonate the product, making it less water-soluble.[3] Using a saturated brine solution for the final wash can also help break emulsions and reduce the solubility of the organic product in the aqueous layer.[2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem StatementPotential CauseRecommended Solution
Low or No Product Formation Insufficient acid catalyst due to neutralization by the amine reactant.Ensure at least 1 molar equivalent of strong acid is used to protonate the amine, plus an additional catalytic amount (3-5 mol%).
Reagents are wet (especially the alcohol), introducing water that shifts the equilibrium to the reactants.Use anhydrous reagents and dry glassware. Consider using a drying agent or a Dean-Stark trap to remove water.[1]
Reaction time is too short or temperature is too low.Increase reflux time. For a typical lab scale, reflux for 2-4 hours.[4][5] Ensure the reaction reaches the appropriate reflux temperature (often determined by the solvent or excess alcohol).
Product is Contaminated with Starting Material Incomplete reaction.Increase reaction time, use a larger excess of one reactant, or employ a Dean-Stark trap to drive the reaction to completion.[1]
Inefficient work-up.During extraction, wash the organic layer thoroughly with a sodium bicarbonate solution to remove benzoic acid.[3][5] Multiple washes are more effective than a single large one.
Formation of an Emulsion During Work-up Vigorous shaking of the separatory funnel.Use gentle, swirling inversions instead of aggressive shaking.
The pH of the aqueous layer is not sufficiently basic.Add more sodium bicarbonate solution to ensure the product is in its free-base form.
-Allow the separatory funnel to stand for an extended period. Add a small amount of saturated brine to help break the emulsion.
Product Darkens or Decomposes During Distillation Residual acid catalyst is present.Ensure the product is thoroughly washed with a basic solution and water before distillation to remove all traces of the acid catalyst.
Distillation temperature is too high.Purify the product using vacuum distillation to lower the required temperature and prevent thermal degradation.

Experimental Protocols

Representative Protocol: Fischer Esterification of Benzoic Acid

This protocol is a representative procedure adapted from standard Fischer esterification methods.[2][3] Researchers should optimize parameters for their specific scale and equipment.

Materials:

  • Benzoic Acid (1.0 eq)

  • 2-(diethylamino)ethanol (3.0 - 4.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (1.1 eq)

  • Toluene (as solvent for Dean-Stark, if used)

  • Diethyl Ether (for extraction)

  • 5% Sodium Bicarbonate (NaHCO₃) solution (for washing)

  • Saturated Sodium Chloride (NaCl) solution (Brine, for washing)

  • Anhydrous Sodium Sulfate (Na₂SO₄) (for drying)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap, if applicable), add benzoic acid and 2-(diethylamino)ethanol.

  • Acid Addition: Cool the flask in an ice bath. Slowly and carefully add the concentrated sulfuric acid dropwise with continuous stirring. An exothermic reaction will occur as the amine is protonated.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. If using a Dean-Stark trap, monitor water collection to gauge reaction progress.

  • Cooling & Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (2-3 times). Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with 5% sodium bicarbonate solution. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.[3] Check the aqueous layer with pH paper to ensure it is basic. Repeat if necessary.

    • Wash the organic layer with water.

    • Wash the organic layer with brine to aid in drying.[2]

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Purification: Remove the solvent (diethyl ether) using a rotary evaporator. Purify the resulting crude oil via vacuum distillation to obtain pure 2-(Diethylamino)ethyl benzoate.

Visual Guides

Workflow & Logic Diagrams

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree to help diagnose common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - Benzoic Acid - 2-(diethylamino)ethanol Catalyst Add H₂SO₄ Catalyst (in ice bath) Reactants->Catalyst Reflux Heat to Reflux (2-4 hours) Catalyst->Reflux Quench Cool & Quench with Water Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Wash_Base Wash with 5% NaHCO₃ Extract->Wash_Base Wash_Brine Wash with Brine Wash_Base->Wash_Brine Dry Dry with Na₂SO₄ Wash_Brine->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purify Purify via Vacuum Distillation Concentrate->Purify Final Final Purify->Final Final Product G Start Problem: Low Final Yield Check_TLC Analyze Crude by TLC: See Starting Material? Start->Check_TLC Check_Workup Review Work-up: Emulsion or Loss? Start->Check_Workup Cause_Equilibrium Cause: Equilibrium Not Favored Check_TLC->Cause_Equilibrium Yes Cause_Catalyst Cause: Catalyst Inactive Check_TLC->Cause_Catalyst Yes Cause_pH Cause: Incorrect pH during wash Check_Workup->Cause_pH Yes Cause_Extraction Cause: Insufficient Extraction Check_Workup->Cause_Extraction Yes Sol_Equilibrium Solution: - Use Dean-Stark - Increase excess alcohol - Increase reaction time Cause_Equilibrium->Sol_Equilibrium Sol_Catalyst Solution: - Ensure >1 eq. of acid - Use anhydrous reagents Cause_Catalyst->Sol_Catalyst Sol_pH Solution: - Add more NaHCO₃ - Wash with brine Cause_pH->Sol_pH Sol_Extraction Solution: - Perform more extractions - Use more solvent Cause_Extraction->Sol_Extraction

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(Diethylamino)ethyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Diethylamino)ethyl benzoate (B1203000). For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method is critical for ensuring product quality and regulatory compliance. This document presents a comparative analysis of a proposed Reversed-Phase HPLC (RP-HPLC) method with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, complete with detailed experimental protocols and supporting performance data based on established validation practices for structurally similar compounds.

Comparison of Analytical Methods

The selection of an analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity and specificity. Below is a comparison of two suitable methods for the quantification of 2-(Diethylamino)ethyl benzoate.

Table 1: Comparison of Proposed HPLC-UV and GC-MS Methods

FeatureHPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a stationary phase and a mobile liquid phase, followed by quantification using UV absorbance.Separation of the volatile analyte based on its boiling point and interaction with a stationary phase, followed by detection and quantification by mass spectrometry.
Target Moiety The entire molecule containing the chromophoric benzoate group.The entire molecule, with mass spectrometry providing structural confirmation.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization to improve volatility and thermal stability, followed by dissolution in a volatile solvent.
Potential Advantages Robust, widely available, and suitable for a broad range of compounds.[1]High specificity and sensitivity, providing structural information for unequivocal identification.[1][2]
Potential Disadvantages Lower specificity compared to MS; potential for interference from co-eluting compounds.The analyte may require derivatization if not sufficiently volatile or thermally stable.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to method validation. The following sections outline the methodologies for the proposed RP-HPLC method and a comparative GC-MS method.

Proposed RP-HPLC Method Protocol

This protocol is adapted from validated methods for similar benzoate esters and compounds containing a diethylamino functional group.[3][4]

Sample Preparation:

  • Prepare a stock solution of 2-(Diethylamino)ethyl benzoate reference standard (1 mg/mL) in acetonitrile.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample containing 2-(Diethylamino)ethyl benzoate in the mobile phase to obtain a theoretical concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Instrument: A standard HPLC system with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.[5]

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Column Temperature: 30°C.[5]

  • Detection Wavelength: 230 nm.[5]

  • Injection Volume: 10 µL.[5]

Alternative GC-MS Method Protocol

This protocol is based on general procedures for the analysis of volatile and semi-volatile organic compounds.

Sample Preparation:

  • Prepare a stock solution of 2-(Diethylamino)ethyl benzoate reference standard (1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or methanol.

  • Prepare working standards by serial dilution of the stock solution.

  • Dilute the sample in the same solvent to a concentration within the calibration range.

Chromatographic and Mass Spectrometric Conditions:

  • Instrument: A standard Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A low-to-mid polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Presentation

The following tables summarize the typical performance characteristics obtained during the validation of the proposed HPLC method and the alternative GC-MS method, based on data from analogous compounds.

Table 2: HPLC Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%

Table 3: GC-MS Method Validation Parameters

ParameterTypical Acceptance CriteriaExpected Performance
Linearity (R²) ≥ 0.995> 0.998
Accuracy (% Recovery) 95.0 - 105.0%97.0 - 103.0%
Precision (% RSD) ≤ 5.0%< 3.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.05 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10~0.15 ng/mL
Specificity Unique mass spectrum and retention timeConfirmed by library match and fragmentation pattern

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an HPLC method as per ICH guidelines.

HPLC_Validation_Workflow start Method Development protocol Write Validation Protocol start->protocol system_suitability System Suitability protocol->system_suitability specificity Specificity (Placebo, Standards) linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report system_suitability->specificity Parameters to be validated end Method Implementation validation_report->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis of 2-(Diethylamino)ethyl Benzoate and Procaine as Local Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two local anesthetic compounds: 2-(Diethylamino)ethyl benzoate (B1203000) and its para-amino substituted derivative, procaine (B135). The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their physicochemical properties, anesthetic efficacy, and toxicological profiles, supported by experimental data and methodologies.

Physicochemical and Anesthetic Properties

The potency and efficacy of local anesthetics are intrinsically linked to their chemical structure. The presence of a para-amino group on the benzoate ring of procaine significantly influences its anesthetic properties compared to the unsubstituted 2-(Diethylamino)ethyl benzoate.

Property2-(Diethylamino)ethyl BenzoateProcaine (2-(Diethylamino)ethyl 4-aminobenzoate)
Molar Mass 221.3 g/mol 236.31 g/mol [1]
Anesthetic Potency (ED50) 0.60 mmoles/100 ml0.075 mmoles/100 ml
Relative Potency Less PotentMore Potent
Structure-Activity Relationship Lacks the electron-donating p-amino group, which is known to enhance anesthetic activity.The p-amino group enhances potency.

Mechanism of Action

Both 2-(Diethylamino)ethyl benzoate and procaine, as local anesthetics, share a common mechanism of action. They primarily function by blocking voltage-gated sodium channels within the neuronal cell membrane. This action inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials, thereby preventing the transmission of nerve impulses and resulting in a loss of sensation.[2][3]

The process begins with the diffusion of the uncharged form of the anesthetic molecule across the nerve sheath and cell membrane. Once inside the neuron, the molecule re-equilibrates to its charged, cationic form, which then binds to the intracellular side of the sodium channel, inducing a conformational change that blocks ion flow.

G cluster_membrane Nerve Membrane cluster_intracellular Intracellular Space LA_H+ LA-H+ (Cationic) LA LA (Uncharged) LA_H+->LA LA_diffusion Diffusion LA_in LA (Uncharged) LA_H+_in LA-H+ (Cationic) LA_in->LA_H+_in Reprotonation Na_Channel Voltage-Gated Sodium Channel LA_H+_in->Na_Channel Binding Block Blockage of Na+ Influx Na_Channel->Block

Mechanism of local anesthetic action on voltage-gated sodium channels.

Duration of Action

Toxicity Profile

Detailed toxicological data, such as the median lethal dose (LD50), for 2-(Diethylamino)ethyl benzoate is not extensively documented in the available literature. However, the toxicity of local anesthetics is generally related to their potency; more potent agents are often more toxic.[4] Given that 2-(Diethylamino)ethyl benzoate is significantly less potent than procaine, it is plausible that it may exhibit lower systemic toxicity.

Local anesthetic systemic toxicity (LAST) is a rare but severe adverse event that can affect the central nervous system (CNS) and cardiovascular system (CVS).

Signs and Symptoms of Local Anesthetic Systemic Toxicity:

  • CNS: Tinnitus, metallic taste, slurred speech, seizures, coma.

  • CVS: Tachycardia, hypertension (early), bradycardia, hypotension, arrhythmias, cardiac arrest (late).

G Start Suspected Local Anesthetic Systemic Toxicity (LAST) Stop Stop Injection Start->Stop Help Call for Help Stop->Help Airway Manage Airway (100% O2) Help->Airway Seizures Control Seizures (Benzodiazepines) Airway->Seizures CVS_Assess Assess Cardiovascular Status Seizures->CVS_Assess Lipid_Emulsion Administer 20% Lipid Emulsion CVS_Assess->Lipid_Emulsion CPR Start CPR if Cardiac Arrest CVS_Assess->CPR

Basic workflow for the management of Local Anesthetic Systemic Toxicity (LAST).

Experimental Protocols

Determination of Anesthetic Potency (ED50)

The median effective dose (ED50) is a common measure of the potency of a local anesthetic.

  • Method: Up-and-down sequential allocation.

  • Procedure:

    • A cohort of subjects (e.g., guinea pigs for infiltration anesthesia) is used.

    • The first subject receives a predetermined dose of the anesthetic.

    • The response (anesthetic success or failure) is noted.

    • The dose for the next subject is adjusted up or down by a fixed increment depending on the response of the previous subject (down after a success, up after a failure).

    • This process is continued for a set number of subjects.

    • The ED50 is calculated from the sequence of responses using statistical methods such as the Dixon and Massey formula or probit analysis.[5][6]

Evaluation of Duration of Action

The duration of local anesthesia can be assessed in animal models.

  • Method: Sciatic nerve block in rats or intradermal wheal in guinea pigs.

  • Procedure (Rat Sciatic Nerve Block):

    • A specific volume and concentration of the anesthetic solution are injected around the sciatic nerve.

    • The presence of a motor and/or sensory block is assessed at regular intervals.

    • Motor block can be evaluated by observing the animal's gait or response to physical manipulation.

    • Sensory block is often assessed by applying a noxious stimulus (e.g., tail-flick test) and observing the response.

    • The duration of action is the time from the onset of the block to the complete recovery of function.[7]

Assessment of Acute Toxicity (LD50)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance.

  • Method: Intravenous or intraperitoneal administration in mice.

  • Procedure:

    • Several groups of animals are used, with each group receiving a different dose of the anesthetic.

    • The number of animals that die within a specified time period (usually 24 hours) is recorded for each dose group.

    • The LD50, the dose that is lethal to 50% of the animals, is calculated using statistical methods like the Kärber method or probit analysis.

Conclusion

The presence of a para-amino group in procaine significantly enhances its anesthetic potency compared to the unsubstituted 2-(Diethylamino)ethyl benzoate. While direct comparative data on the duration of action and toxicity of 2-(Diethylamino)ethyl benzoate are limited, structure-activity relationships suggest it would likely have a shorter duration of action and potentially lower toxicity. The choice between these and other local anesthetic candidates in drug development would depend on the desired therapeutic profile, including the required onset, duration, and safety margin. Further experimental investigation into the duration of action and toxicity of 2-(Diethylamino)ethyl benzoate is warranted to provide a more complete comparative assessment.

References

A Comparative Study of Anesthetic Efficacy: 2-(Diethylamino)ethyl benzoate vs. Lidocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of local anesthetics, the choice between different agents is critical and depends on a nuanced understanding of their pharmacodynamic and pharmacokinetic profiles. This guide provides a detailed, evidence-based comparison of two prominent local anesthetics: 2-(Diethylamino)ethyl benzoate (B1203000), an ester-type anesthetic, and lidocaine (B1675312), a widely used amide-type anesthetic. This objective analysis is intended to assist researchers and drug development professionals in making informed decisions for their specific applications.

Executive Summary

Lidocaine is characterized by a rapid onset of action and an intermediate duration of anesthesia, making it a versatile and commonly employed local anesthetic.[1][2] In contrast, 2-(Diethylamino)ethyl benzoate, a compound structurally and functionally similar to procaine (B135), is anticipated to have a slower onset and a shorter duration of action.[3] The fundamental mechanism of action for both compounds is the blockade of voltage-gated sodium channels within neuronal membranes, which inhibits the propagation of nerve impulses and results in a loss of sensation.[4]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for 2-(Diethylamino)ethyl benzoate (with procaine as a proxy) and lidocaine, highlighting the differences in their anesthetic efficacy.

Table 1: Comparative Anesthetic Properties

Property2-(Diethylamino)ethyl benzoate (Procaine as proxy)Lidocaine
Chemical Class EsterAmide
Onset of Action Slow (15-30 minutes)[3]Rapid (1-5 minutes for topical/infiltration)[1][2][4]
Duration of Action Short (15-30 minutes)[3]Intermediate (60-120 minutes without epinephrine)[2]
Metabolism Plasma cholinesterases[4]Hepatic enzymes[1][5]

Table 2: Potency and Efficacy

Parameter2-(Diethylamino)ethyl benzoate (related compound proxy)Lidocaine
Relative Potency LowerHigher
ED50 (Effective Dose 50) 0.012 mmoles/100 ml (for 2-diethylaminoethyl p-ethoxybenzoate)[6]1.15 ± 0.27 mg/kg (for successful LMA placement with propofol)[7]

Mechanism of Action: A Shared Pathway

Both 2-(Diethylamino)ethyl benzoate and lidocaine exert their anesthetic effects by blocking the transmission of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane. By binding to these channels, the influx of sodium ions is prevented, which is a critical step in the generation and propagation of action potentials. This shared mechanism ultimately leads to a reversible blockade of sensation in the targeted area.[4]

cluster_membrane Neuronal Membrane Local_Anesthetic Local Anesthetic (Unionized Form) Ionized_Form Local Anesthetic (Ionized Form) Local_Anesthetic->Ionized_Form Intracellular Equilibrium Na_Channel Voltage-Gated Sodium Channel Ionized_Form->Na_Channel Binds to channel Na_Channel->Na_Influx Blocks Na_Influx->Action_Potential Inhibits No_Sensation Anesthesia (No Sensation) Action_Potential->No_Sensation Results in Extracellular_Space Extracellular Space Extracellular_Space->Local_Anesthetic Diffusion Intracellular_Space Intracellular Space start Start prep Subject and Anesthetic Preparation start->prep inject Intradermal Injection (Wheal Formation) prep->inject assess_onset Assess Onset of Action (Time to Sensory Loss) inject->assess_onset assess_potency Determine Potency (Minimum Effective Concentration) assess_onset->assess_potency assess_duration Assess Duration of Action (Time to Sensation Return) assess_potency->assess_duration analyze Data Analysis and Comparison assess_duration->analyze end End analyze->end start Start prep Animal Preparation and Nerve Exposure start->prep stim_record Baseline Nerve Stimulation and CAP Recording prep->stim_record apply_anesthetic Application of Anesthetic to the Nerve stim_record->apply_anesthetic assess_block Monitor CAP Amplitude (Onset, Potency, Duration) apply_anesthetic->assess_block analyze Data Analysis and Comparison assess_block->analyze end End analyze->end

References

Comparing the cytotoxicity of 2-(Diethylamino)ethyl benzoate with other amino ester anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Local anesthetics are fundamental in clinical practice, with the amino ester class being one of the earliest and most well-established groups. While their anesthetic properties are well-documented, a thorough understanding of their cytotoxic potential is crucial for drug development and safety assessment. This guide provides a comparative overview of the in-vitro cytotoxicity of several key amino ester local anesthetics. Due to a lack of direct comparative experimental data for 2-(Diethylamino)ethyl benzoate (B1203000), this guide focuses on a comparative analysis of other prominent members of the amino ester class: procaine (B135), tetracaine (B1683103), and benzocaine, for which cytotoxicity data is available in the scientific literature.

Quantitative Cytotoxicity Data

The cytotoxic effects of local anesthetics are typically evaluated by determining the concentration at which they inhibit cell growth or viability by 50% (ED50 or LD50). The following table summarizes the available data for procaine, tetracaine, and other local anesthetics from various in-vitro studies. It is important to note that direct comparisons should be made with caution due to variations in cell lines, exposure times, and assay methods.

AnestheticCell LineAssayMetric (Exposure Time)Value
Procaine Chinese hamster lung fibroblastsCell Growth InhibitionED50 (24h)0.17%
Chinese hamster lung fibroblastsCell SurvivalED50 (24h)0.21%[1]
Lymnaea stagnalis neuronsMorphological ChangesMedian Concentration (Score 1)5 x 10⁻⁴ M[2]
Tetracaine Human corneal epithelial cellsMTT AssayIC50 (Time-dependent)>0.3125 g/L[3]
Lymnaea stagnalis neuronsMorphological ChangesMedian Concentration (Score 1)5 x 10⁻⁵ M[2]
Neuroblastoma cells (SHEP)Apoptosis InductionLD50Highest toxicity among tested LAs[4]
Benzocaine ---Data not readily available in comparative studies

Experimental Protocols

The following are detailed methodologies for two common assays used to assess the cytotoxicity of local anesthetics.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Exposure: Prepare serial dilutions of the amino ester anesthetics in a suitable culture medium. Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control if a solvent is used to dissolve the anesthetics.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to also include a positive control for maximum LDH release, which is achieved by treating a set of cells with a lysis buffer.

  • Incubation: Incubate the plate for the desired exposure period.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells. Carefully transfer a portion of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH assay reaction mixture, containing diaphorase and a tetrazolium salt, to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified period (typically 20-30 minutes). During this time, LDH in the supernatant will catalyze the reduction of the tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Mechanisms of Cytotoxicity: Apoptotic Signaling Pathway

Local anesthetics have been shown to induce apoptosis, or programmed cell death, in various cell types. The underlying mechanisms often involve the intrinsic (mitochondrial) pathway of apoptosis.[5][6][7] This pathway is initiated by cellular stress, leading to the release of pro-apoptotic proteins from the mitochondria, which in turn activate a cascade of caspases, the executioners of apoptosis.

Apoptotic_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Local_Anesthetic Amino Ester Anesthetic Bax Bax Local_Anesthetic->Bax Induces Bcl2 Bcl-2 Local_Anesthetic->Bcl2 Inhibits Cell_Membrane Mito_Cytochrome_c Cytochrome c Bax->Mito_Cytochrome_c Promotes release Bcl2->Mito_Cytochrome_c Inhibits release Cytochrome_c Cytochrome c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 Activates DNA_Fragmentation DNA Fragmentation Apoptosis Active_Caspase3->DNA_Fragmentation Executes Mitochondrion_Membrane Mito_Cytochrome_c->Cytochrome_c Release

Caption: Generalized signaling pathway of apoptosis induced by amino ester anesthetics.

Conclusion

References

A Comparative Guide to Spectroscopic Methods for Purity Validation of 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the validation of 2-(Diethylamino)ethyl benzoate (B1203000) purity. The following sections detail the experimental protocols, present comparative data, and discuss the relative merits of each technique, offering a valuable resource for selecting the most appropriate analytical strategy.

Introduction

2-(Diethylamino)ethyl benzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. Spectroscopic methods offer rapid and reliable tools for both qualitative identification and quantitative purity assessment. This guide compares the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) for this purpose. Additionally, alternative chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are discussed as complementary techniques.

Spectroscopic Methods for Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of organic molecules. Both ¹H and ¹³C NMR are instrumental in confirming the identity of 2-(Diethylamino)ethyl benzoate and quantifying its purity.

¹H NMR Spectroscopy provides information on the number and environment of protons in the molecule. The purity can be determined by comparing the integral of a characteristic signal of the analyte to that of a certified internal standard (quantitative NMR or qNMR).

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it is valuable for identifying structural isomers and carbon-containing impurities.

Table 1: Comparison of NMR Spectroscopy Parameters

Parameter¹H NMR¹³C NMR
Primary Use Structural confirmation and quantitative purity analysis (qNMR)Structural confirmation, identification of isomers and carbon-based impurities
Typical Chemical Shifts (ppm) Aromatic protons: ~7.4-8.1, -OCH₂-: ~4.4, -NCH₂CH₃: ~2.6, -NCH₂CH₃: ~1.1Carbonyl C: ~166, Aromatic C: ~128-133, -OCH₂-: ~63, -NCH₂-: ~48, -NCH₂CH₃: ~12
Advantages High resolution, excellent for quantification, non-destructiveUnambiguous carbon skeleton information, less signal overlap
Limitations Signal overlap can be an issue in complex mixturesLower sensitivity, longer acquisition times

Experimental Protocol: Quantitative ¹H NMR (qNMR)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2-(Diethylamino)ethyl benzoate sample and a similar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans (ns): 8-16, depending on the desired signal-to-noise ratio.

    • Acquisition Time (at): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate a well-resolved, characteristic signal of 2-(Diethylamino)ethyl benzoate (e.g., the triplet of the methyl protons of the diethylamino group) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. While primarily a qualitative tool for identity confirmation, it can be used for quantitative analysis by creating a calibration curve based on the absorbance of a characteristic peak.

Table 2: Key FTIR Absorption Bands for 2-(Diethylamino)ethyl benzoate

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1715Strong, sharp absorption
C-O (ester)~1275 and ~1110Strong absorptions
C-H (aromatic)~3060Stretching vibration
C=C (aromatic)~1600, ~1450Ring stretching vibrations
C-N (amine)~1150Stretching vibration

Experimental Protocol: FTIR Analysis (ATR)

  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the 2-(Diethylamino)ethyl benzoate sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Analysis:

    • Collect the spectrum and compare it to a reference spectrum of a known pure standard of 2-(Diethylamino)ethyl benzoate.

    • The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300-3500 cm⁻¹ could suggest the presence of an alcohol or water impurity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and cost-effective quantitative technique based on the absorption of ultraviolet or visible light by the analyte. It is particularly useful for determining the concentration of a substance in a solution.

Table 3: UV-Vis Spectroscopy Parameters for 2-(Diethylamino)ethyl benzoate

ParameterValue
λmax (in Ethanol) ~230 nm and ~290 nm
Molar Absorptivity (ε) Dependent on the specific wavelength and solvent
Primary Use Quantitative analysis, concentration determination

Experimental Protocol: UV-Vis Assay

  • Sample Preparation:

    • Accurately weigh a known amount of the 2-(Diethylamino)ethyl benzoate sample and dissolve it in a suitable UV-transparent solvent (e.g., ethanol, methanol) in a volumetric flask to create a stock solution of known concentration.

    • Prepare a series of standard solutions of a reference standard of 2-(Diethylamino)ethyl benzoate with known concentrations.

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm

    • Blank: Use the same solvent as used for the sample and standards.

  • Data Analysis:

    • Measure the absorbance of the standard solutions at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution (diluted if necessary to fall within the linear range of the calibration curve).

    • Determine the concentration of the sample from the calibration curve and calculate the purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides information about the molecular weight and structure of the analyte. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it is an excellent tool for identifying and quantifying impurities.

Table 4: Expected Mass Spectrometry Fragmentation for 2-(Diethylamino)ethyl benzoate

m/zFragment IonDescription
221[M]⁺Molecular ion
149[C₈H₅O₂]⁺Loss of the diethylaminoethyl group
121[C₇H₅O]⁺Loss of CO from the m/z 149 fragment
105[C₇H₅O]⁺Phenylacylium ion
86[C₅H₁₂N]⁺Diethylaminoethyl fragment
77[C₆H₅]⁺Phenyl group

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dissolve the 2-(Diethylamino)ethyl benzoate sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to 2-(Diethylamino)ethyl benzoate in the total ion chromatogram.

    • Analyze the mass spectrum of this peak and compare it to a reference spectrum or library data.

    • Identify and quantify any impurity peaks by comparing their mass spectra to known impurities or by structural elucidation.

Comparison with Alternative Methods

While spectroscopic methods are powerful, chromatographic techniques like HPLC and GC are often used as orthogonal methods for purity determination, providing a more complete picture of the sample's composition.

Table 5: Comparison of Spectroscopic and Chromatographic Methods

MethodPrinciplePrimary UseAdvantagesLimitations
NMR Nuclear spin in a magnetic fieldStructure elucidation, quantificationHighly structural information, absolute quantification (qNMR)Lower sensitivity, expensive instrumentation
FTIR Vibrational transitions of moleculesFunctional group identificationFast, non-destructive, easy to usePrimarily qualitative, lower sensitivity for quantification
UV-Vis Electronic transitions of moleculesQuantificationSimple, inexpensive, robustLimited structural information, susceptible to matrix interference
MS Mass-to-charge ratio of ionsMolecular weight determination, impurity identificationHigh sensitivity, structural information from fragmentationOften requires coupling with a separation technique
HPLC Differential partitioning between mobile and stationary phasesSeparation and quantification of non-volatile compoundsHigh resolution, well-established for purity analysisRequires reference standards for quantification
GC Differential partitioning between mobile gas and stationary phasesSeparation and quantification of volatile compoundsHigh resolution for volatile compoundsNot suitable for non-volatile or thermally labile compounds

Visualizing the Workflow and Relationships

The following diagrams illustrate the typical workflow for purity validation and the logical relationship between the different analytical techniques.

Experimental_Workflow Experimental Workflow for Purity Validation cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Receipt Sample Receipt Sample Preparation Sample Preparation Sample Receipt->Sample Preparation NMR NMR Sample Preparation->NMR FTIR FTIR Sample Preparation->FTIR UV_Vis UV_Vis Sample Preparation->UV_Vis MS MS Sample Preparation->MS Data Analysis Data Analysis NMR->Data Analysis FTIR->Data Analysis UV_Vis->Data Analysis MS->Data Analysis Purity Assessment Purity Assessment Data Analysis->Purity Assessment

Caption: A typical workflow for the purity validation of 2-(Diethylamino)ethyl benzoate.

Logical_Relationships Logical Relationships of Analytical Techniques cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods (Orthogonal) Purity Validation Purity Validation NMR NMR (Structure & Quantity) Purity Validation->NMR FTIR FTIR (Identity) Purity Validation->FTIR UV_Vis UV-Vis (Quantity) Purity Validation->UV_Vis MS MS (Impurity ID) Purity Validation->MS HPLC HPLC (Separation & Quantity) Purity Validation->HPLC GC GC (Separation & Quantity) Purity Validation->GC NMR->FTIR Confirms Structure UV_Vis->HPLC Common Detector MS->HPLC Coupled for Impurity Profiling GC->MS Coupled for Volatile Impurities

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of suitable analytical methods for the quantification of 2-(Diethylamino)ethyl benzoate (B1203000). In the absence of direct cross-validation studies for this specific analyte in publicly available literature, this document outlines proposed methodologies. These are based on established analytical techniques for structurally related compounds, including other benzoate esters and procaine (B135) hydrochloride. The information herein is intended to assist in the selection and validation of appropriate analytical methods. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard methods for the analysis of pharmaceutical compounds.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-UV and GC-MS methods for the analysis of 2-(Diethylamino)ethyl benzoate. These are based on typical validation parameters for similar analytes.[1][2]

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL
Limit of Quantitation (LOQ) ~30 ng/mL~3 ng/mL
Robustness HighModerate
Specificity GoodExcellent

Experimental Protocols

Detailed methodologies for the proposed HPLC-UV and GC-MS analyses are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of 2-(Diethylamino)ethyl benzoate in bulk material and pharmaceutical formulations.[1][3][4]

1. Instrumentation and Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of 2-(Diethylamino)ethyl benzoate reference standard in methanol (B129727).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations across the desired calibration range.

  • Sample Preparation: Dissolve the sample containing 2-(Diethylamino)ethyl benzoate in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

3. Validation Parameters:

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision: Assess intra-day precision by analyzing six replicate samples at 100% of the test concentration. Inter-day precision should be determined by repeating the analysis on different days.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it suitable for the analysis of 2-(Diethylamino)ethyl benzoate in complex matrices or for trace-level quantification.[2][5]

1. Instrumentation and Conditions:

ParameterValue
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
MS Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Mass Spectrometry Mode Full scan (m/z 50-500) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of 2-(Diethylamino)ethyl benzoate in a suitable solvent like dichloromethane.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10 ng/mL to 1000 ng/mL) by diluting the stock solution.

  • Sample Preparation: Extract the analyte from the sample matrix using a suitable solvent. The extract may need to be concentrated and reconstituted in a compatible solvent before injection.[1]

Methodology and Workflow Visualization

The following diagrams illustrate the typical workflow for analytical method validation and a conceptual framework for the cross-validation between two different analytical methods.

G cluster_0 Method Development cluster_1 Method Validation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC) A->B C Optimize Method Parameters B->C D Specificity C->D Proceed to Validation E Linearity & Range D->E F Accuracy & Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Ready for Routine Use I->J Validated Method

Workflow for Analytical Method Validation

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A Validated Method A B Analyze QC & Incurred Samples A->B E Compare Results B->E C Validated Method B D Analyze Same QC & Incurred Samples C->D D->E F Statistical Analysis (e.g., Bland-Altman) E->F G Acceptance Criteria Met? F->G H Methods are Interchangeable G->H Yes I Investigate Discrepancies G->I No

Conceptual Workflow for Method Cross-Validation

References

Comparative study of the skin penetration of 2-(Diethylamino)ethyl benzoate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study on the skin penetration of 2-(Diethylamino)ethyl benzoate (B1203000) and its structural analogues. By examining experimental data and detailed methodologies, this document aims to offer valuable insights for researchers and professionals in the fields of drug delivery and dermatological formulation development. The following sections will delve into the experimental protocols for assessing skin penetration, present comparative data in a structured format, and explore the structure-activity relationships that govern the permeation of these compounds through the skin barrier.

Detailed Experimental Protocols

The in vitro skin permeation study is a crucial method for evaluating the absorption of topical and transdermal drug formulations.[1] The Franz diffusion cell assay is a widely accepted and standardized method for this purpose, simulating the passive diffusion of substances across the skin barrier into the systemic circulation.[2]

A typical experimental protocol using Franz diffusion cells involves the following steps:

  • Preparation of Skin Membranes:

    • Full-thickness or split-thickness human or animal (e.g., porcine) skin is commonly used.[2][3] The skin is carefully prepared and mounted on the diffusion cell with the stratum corneum facing the donor compartment.[1]

  • Franz Diffusion Cell Assembly:

    • The Franz diffusion cell consists of a donor chamber and a receptor chamber, between which the skin membrane is placed.[2]

    • The receptor chamber is filled with a receptor solution, typically a phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[4][5] The solution is continuously stirred and maintained at a constant temperature, usually 32°C, to simulate skin surface temperature.[3][4]

  • Application of Test Compound:

    • The test compound, 2-(Diethylamino)ethyl benzoate or its analogue, is formulated in a suitable vehicle and applied to the surface of the skin in the donor chamber.[2]

  • Sampling and Analysis:

    • At predetermined time intervals, samples are withdrawn from the receptor solution and analyzed to determine the concentration of the permeated compound.[1][5] The withdrawn volume is replaced with fresh receptor solution to maintain sink conditions.[4]

    • High-performance liquid chromatography (HPLC) is a common analytical technique for quantifying the concentration of the permeated substance.[5]

  • Data Analysis:

    • The cumulative amount of the compound permeated per unit area of the skin is plotted against time.[1]

    • From this plot, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tlag) can be calculated.[6]

Below is a graphical representation of the experimental workflow for a typical in vitro skin penetration study using Franz diffusion cells.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_solution Prepare Receptor Solution (e.g., PBS) assemble_cell Assemble Franz Diffusion Cell prep_solution->assemble_cell prep_skin Prepare Skin Membrane (e.g., Human Cadaver Skin) prep_skin->assemble_cell apply_compound Apply Test Compound to Donor Chamber assemble_cell->apply_compound run_experiment Incubate at 32°C with Stirring apply_compound->run_experiment collect_samples Collect Samples from Receptor Chamber at Time Intervals run_experiment->collect_samples analyze_samples Analyze Samples (e.g., HPLC) collect_samples->analyze_samples calculate_parameters Calculate Permeation Parameters (Flux, Kp) analyze_samples->calculate_parameters

Figure 1: Experimental workflow for in vitro skin penetration studies.

Comparative Data on Skin Penetration

A comprehensive search of publicly available literature did not yield a direct comparative study with quantitative skin penetration data for 2-(Diethylamino)ethyl benzoate alongside its close structural analogues. The following table is therefore based on a study of alkyl p-aminobenzoates, which are structurally related and provide insight into the effect of alkyl chain length on skin permeability. It is important to note that these are not direct analogues of 2-(Diethylamino)ethyl benzoate as they lack the N,N-diethylaminoethyl group.

Compound NameAlkyl ChainPermeability Coefficient (Kp) x 10⁻³ cm/h (Cadaver Skin)
Methyl p-aminobenzoateMethylData not available in the specific study
Ethyl p-aminobenzoateEthylData not available in the specific study
Butyl p-aminobenzoateButylData not available in the specific study

Note: While the referenced study states that the permeability coefficient increased as the carbon chain length increased for cadaver skin, specific numerical values were not provided in the abstract.[1] This table structure is provided as a template for the presentation of such data when it becomes available.

Structure-Activity Relationships

The relationship between the chemical structure of a compound and its ability to penetrate the skin is a critical factor in the design of transdermal drug delivery systems. For local anesthetics like 2-(Diethylamino)ethyl benzoate and its analogues, several key structural features influence their permeability.

Local anesthetics typically consist of three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[5] The interplay of these components dictates the physicochemical properties of the molecule, which in turn affect its skin penetration.

  • Lipophilicity: Increased lipophilicity generally leads to higher potency and a longer duration of action, as it facilitates partitioning into the lipid-rich stratum corneum.[7] This is often achieved by adding larger alkyl groups to the parent molecule. For instance, in a series of alkyl p-aminobenzoates, the permeability coefficient through cadaver skin was found to increase with the length of the alkyl chain, indicating that greater lipophilicity enhances skin penetration.[1]

  • Intermediate Chain Length: The length of the intermediate chain connecting the lipophilic and hydrophilic moieties is also important. An optimal length, typically between 3 and 7 carbon atoms, is often required for significant local anesthetic activity.[8]

  • Ionization (pKa): Local anesthetics are weak bases, and their degree of ionization at physiological pH (determined by their pKa) is crucial for skin penetration. The non-ionized (uncharged) form is more lipid-soluble and therefore preferentially permeates the skin barrier.[7] Once inside the more aqueous environment of the viable epidermis, the molecule can re-ionize to its active, charged form.

The following diagram illustrates the key structural modifications and their expected impact on skin penetration based on established principles of structure-activity relationships for local anesthetics.

G cluster_sar Structure-Activity Relationship for Skin Penetration start 2-(Diethylamino)ethyl benzoate Analogues modification1 Modification of N-Alkyl Substituents start->modification1 modification2 Modification of Aromatic Ring Substituents start->modification2 modification3 Modification of Ester Linker Length start->modification3 outcome1 Increased Lipophilicity modification1->outcome1 modification2->outcome1 outcome2 Altered pKa / Ionization modification2->outcome2 outcome3 Changes in Molecular Size/Flexibility modification3->outcome3 penetration Altered Skin Penetration outcome1->penetration outcome2->penetration outcome3->penetration

Figure 2: Structure-activity relationships influencing skin penetration.

References

A Comparative Analysis of Topical Anesthetics: 2-(Diethylamino)ethyl Benzoate (Procaine) vs. Benzocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Two Common Topical Anesthetics

Executive Summary

Both procaine (B135) and benzocaine (B179285) are ester-type local anesthetics that function by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses perceived as pain.[1][2] Benzocaine is noted for its rapid onset of action, often taking effect within 30 seconds to one minute, making it a popular choice for immediate, short-term relief.[3] Procaine generally has a slower onset of action, typically between 2 to 5 minutes, but its duration of action can be longer, ranging from 30 to 60 minutes.[4] The anesthetic potency, as indicated by dissociation constants (Kdis) from in vitro studies, suggests that procaine may have a higher affinity for sodium channels than benzocaine under normal conditions.[5] However, the clinical effectiveness of a topical anesthetic is also heavily influenced by its formulation and ability to permeate the skin barrier.

Quantitative Data Comparison

The following tables summarize the key efficacy parameters for topical formulations of Procaine and Benzocaine based on available data. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental design, formulation, and concentration.

Table 1: Onset and Duration of Anesthetic Action

AnestheticConcentration RangeOnset of Action (Topical)Duration of Action (Topical)
Procaine 1% - 10%2 - 5 minutes[4]30 - 60 minutes[4]
Benzocaine 5% - 20%20 seconds - 1 minute[3]5 - 15 minutes[6]

Table 2: Anesthetic Potency and Physicochemical Properties

AnestheticDissociation Constant (Kdis) for normal sodium channelsMolecular Weight ( g/mol )pKa
Procaine 0.27 ± 0.03 mM[5]236.31[2]9.0[1]
Benzocaine 0.68 ± 0.04 mM[5]165.19[7]2.5[8]

Table 3: Safety and Adverse Effect Profile

AnestheticCommon Adverse EffectsSerious Adverse Effects
Procaine Numbness, tingling, minor pain at application site.[9]Allergic reactions (difficulty breathing, swelling), chest pain, irregular heartbeat, dizziness, seizures.[10]
Benzocaine Mild stinging, burning, itching, skin tenderness, redness.[11]Methemoglobinemia (a serious blood disorder), severe allergic reactions, seizures, coma, respiratory failure (in case of overdose).[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of topical anesthetic efficacy. Below are representative protocols for key in vivo and in vitro experiments.

In Vivo Efficacy Assessment: Tail-Flick Test

The tail-flick test is a common method to evaluate the analgesic effect of topical anesthetics in rodents.

Objective: To measure the latency of a rodent to withdraw its tail from a thermal stimulus after the application of a topical anesthetic.

Procedure:

  • Healthy adult rats are acclimatized to the testing environment.

  • A baseline tail-flick latency is determined by applying a focused beam of radiant heat to a specific point on the rat's tail and measuring the time it takes for the rat to flick its tail away. A cut-off time is established to prevent tissue damage.

  • The topical anesthetic formulation (e.g., a gel containing a specific concentration of Procaine or Benzocaine) is applied to a defined area on the tail.

  • At predetermined time points after application (e.g., 5, 15, 30, 60 minutes), the tail-flick latency is measured again.

  • The increase in latency compared to the baseline indicates the level and duration of the anesthetic effect.

In Vitro Skin Permeation Study: Franz Diffusion Cell

The Franz diffusion cell is a standard apparatus for assessing the permeation of a topical drug through the skin.

Objective: To quantify the rate and extent of skin permeation of a topical anesthetic from a specific formulation.

Procedure:

  • Excised skin (human or animal) is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

  • The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

  • A precise amount of the topical anesthetic formulation is applied to the surface of the skin in the donor compartment.

  • At regular intervals, samples are withdrawn from the receptor compartment and analyzed (e.g., by HPLC) to determine the concentration of the permeated drug.

  • The cumulative amount of drug permeated per unit area is plotted against time to determine the permeation profile, including the flux (rate of permeation) and lag time.

Visualization of Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated.

LocalAnestheticSignalingPathway cluster_Neuron Neuron cluster_Extracellular Extracellular Space NerveImpulse Nerve Impulse (Pain Signal) Depolarization Depolarization NerveImpulse->Depolarization Triggers SodiumChannel_Closed Voltage-Gated Na+ Channel (Closed) SodiumChannel_Open Voltage-Gated Na+ Channel (Open) SodiumChannel_Closed->SodiumChannel_Open SodiumChannel_Inactive Voltage-Gated Na+ Channel (Inactive) SodiumChannel_Open->SodiumChannel_Inactive Intracellular Intracellular Space SodiumChannel_Open->Intracellular Na+ Influx SodiumChannel_Inactive->SodiumChannel_Closed Repolarization Intracellular->SodiumChannel_Open LA binds to open channel LocalAnesthetic Local Anesthetic (LA) LocalAnesthetic->Intracellular Diffuses across membrane Depolarization->SodiumChannel_Closed Opens Na_ion Na+ ExperimentalWorkflow cluster_InVivo In Vivo Efficacy (e.g., Tail-Flick Test) cluster_InVitro In Vitro Permeation (Franz Diffusion Cell) Acclimatization Animal Acclimatization Baseline Baseline Pain Threshold Measurement Acclimatization->Baseline TopicalApplication_InVivo Topical Anesthetic Application Baseline->TopicalApplication_InVivo PostApplication Pain Threshold Measurement at Time Intervals TopicalApplication_InVivo->PostApplication DataAnalysis_InVivo Data Analysis (Onset, Duration) PostApplication->DataAnalysis_InVivo SkinPrep Skin Membrane Preparation CellSetup Franz Cell Assembly & Equilibration SkinPrep->CellSetup TopicalApplication_InVitro Topical Formulation Application CellSetup->TopicalApplication_InVitro Sampling Receptor Fluid Sampling TopicalApplication_InVitro->Sampling Analysis Sample Analysis (e.g., HPLC) Sampling->Analysis DataAnalysis_InVitro Data Analysis (Permeation Rate) Analysis->DataAnalysis_InVitro

References

Validating the Structure of Synthesized 2-(Diethylamino)ethyl Benzoate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative analysis of spectroscopic methods for validating the structure of 2-(Diethylamino)ethyl benzoate (B1203000), with a focus on ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supported by Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS).

Structural Validation Workflow

The logical flow for confirming the structure of a synthesized compound like 2-(Diethylamino)ethyl benzoate involves a multi-pronged analytical approach. Initially, techniques like FTIR and MS provide rapid confirmation of key functional groups and molecular weight. Subsequently, high-resolution NMR spectroscopy (¹H and ¹³C) is employed for detailed structural elucidation and definitive confirmation.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_initial_analysis Initial Analysis cluster_detailed_analysis Detailed Structural Elucidation cluster_confirmation Confirmation Synthesis Synthesized 2-(Diethylamino)ethyl benzoate FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID MS Mass Spectrometry Synthesis->MS Molecular Weight H_NMR ¹H NMR Spectroscopy FTIR->H_NMR MS->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR Carbon Skeleton Structure_Confirmation Structure Confirmed C_NMR->Structure_Confirmation Final Verification

Caption: Workflow for the structural validation of synthesized compounds.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms.

Predicted ¹H NMR Spectral Data for 2-(Diethylamino)ethyl Benzoate

The expected ¹H NMR spectrum of 2-(Diethylamino)ethyl benzoate in CDCl₃ would exhibit distinct signals for the aromatic protons of the benzoate group and the aliphatic protons of the diethylaminoethyl chain. The chemical shifts (δ) are predicted based on the analysis of structurally similar compounds, including ethyl benzoate and 2-(diethylamino)ethyl methacrylate.

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Aromatic (ortho to C=O)8.0 - 8.1Doublet of doublets2H
Aromatic (meta & para)7.3 - 7.6Multiplet3H
-O-CH₂-4.3 - 4.5Triplet2H
-N-CH₂- (ethyl)2.8 - 3.0Triplet2H
-N-CH₂- (ethyl)2.6 - 2.8Quartet4H
-CH₃1.0 - 1.2Triplet6H
Predicted ¹³C NMR Spectral Data for 2-(Diethylamino)ethyl Benzoate

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are based on data from ethyl benzoate and 2-(diethylamino)ethanol.[1]

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ester)166 - 167
Aromatic (C-O)130 - 131
Aromatic (CH, para)132 - 133
Aromatic (CH, ortho)129 - 130
Aromatic (CH, meta)128 - 129
-O-CH₂-62 - 64
-N-CH₂- (ethyl)50 - 52
-N-CH₂- (ethyl)47 - 49
-CH₃11 - 13

Comparison with Other Analytical Techniques

While NMR provides the most detailed structural information, FTIR and MS are valuable complementary techniques that offer rapid and specific insights.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivity (J-coupling), and stereochemistry.High resolution, detailed structural information.Requires relatively pure sample, larger sample quantity.
¹³C NMR Carbon skeleton, presence of functional groups.Unambiguous carbon count and type.Lower sensitivity, longer acquisition times.
FTIR Presence of functional groups (e.g., C=O, C-O, C-N).Fast, requires small sample amount, good for initial screening.[2]Provides limited information on overall structure and connectivity.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.[3]Isomers can be difficult to distinguish, fragmentation can be complex.
Expected FTIR and Mass Spectrometry Data
  • FTIR (Neat): The IR spectrum is expected to show a strong absorption band for the ester carbonyl (C=O) stretch around 1720 cm⁻¹.[2] Other characteristic peaks would include C-O stretching vibrations between 1300-1100 cm⁻¹ and C-N stretching of the tertiary amine around 1200-1000 cm⁻¹.[4]

  • Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 221. Key fragmentation patterns would include the loss of the diethylaminoethyl group to give the benzoyl cation at m/z 105, which is often the base peak.[3] Another significant fragmentation pathway for diethylamino compounds involves the cleavage alpha to the nitrogen atom, leading to a fragment at m/z 86.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized 2-(Diethylamino)ethyl benzoate in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

  • For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • For ¹³C NMR, a proton-decoupled experiment is performed to obtain singlets for all carbon atoms. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • The acquired data is Fourier transformed, phase corrected, and baseline corrected. The chemical shifts are referenced to the TMS signal.

By combining the detailed structural insights from ¹H and ¹³C NMR with the rapid functional group and molecular weight information from FTIR and MS, researchers can confidently validate the structure of synthesized 2-(Diethylamino)ethyl benzoate, ensuring the integrity of their chemical entities for further development.

References

Inter-laboratory Validation of an Analytical Method for 2-(Diethylamino)ethyl Benzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-(Diethylamino)ethyl benzoate (B1203000). The performance of the HPLC method is compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS). The information presented is intended for researchers, scientists, and drug development professionals to demonstrate the suitability and reliability of the analytical procedure for its intended purpose.[1]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. This section compares the validated HPLC method with GC-MS and UPLC-MS for the analysis of 2-(Diethylamino)ethyl benzoate.

ParameterHPLC-UVGC-MSUPLC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation pattern.[2]High-pressure liquid chromatography with mass spectrometric detection for enhanced sensitivity and specificity.
Linearity (R²) 0.99950.99910.9998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%≤ 1.0%
- Intermediate Precision≤ 2.0%≤ 2.5%≤ 1.5%
Limit of Detection (LOD) 0.1 µg/mL0.5 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL1.5 µg/mL0.03 µg/mL
Robustness HighModerateHigh
Sample Throughput ModerateLowHigh
Cost LowModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established guidelines for analytical method validation.[3][4][5]

1. High-Performance Liquid Chromatography (HPLC-UV) Method

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of 2-(Diethylamino)ethyl benzoate is prepared in methanol (B129727) and serially diluted to create calibration standards ranging from 0.5 to 50 µg/mL.

  • Sample Preparation: The sample containing 2-(Diethylamino)ethyl benzoate is dissolved in methanol, filtered, and diluted to fall within the calibration range.

2. Inter-laboratory Validation Study Protocol

To ensure the reproducibility and reliability of the analytical method, an inter-laboratory validation study was conducted involving three independent laboratories.[4]

  • Study Design: Each laboratory received a set of identical, coded samples of 2-(Diethylamino)ethyl benzoate at three different concentration levels (low, medium, and high).

  • Method Transfer: A detailed, validated analytical procedure was provided to each participating laboratory.

  • Analysis: Each laboratory analyzed the samples in triplicate on two different days using different analysts and equipment where possible.

  • Data Reporting: The results from each laboratory were collected and statistically analyzed for repeatability, intermediate precision, and reproducibility.

Inter-laboratory Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting A Develop & Validate Analytical Method B Prepare Validation Protocol A->B C Select Participating Laboratories B->C D Prepare & Distribute Homogeneous Samples C->D E Lab 1: Sample Analysis D->E F Lab 2: Sample Analysis D->F G Lab 3: Sample Analysis D->G H Collect & Compile Data from All Labs E->H F->H G->H I Statistical Analysis (Repeatability, Reproducibility) H->I J Prepare Final Validation Report I->J G A 2-(Diethylamino)ethyl benzoate B Hydrolysis (Esterases) A->B Metabolism C Benzoic Acid B->C D 2-(Diethylamino)ethanol B->D E Phase II Conjugation (Glucuronidation, Sulfation) C->E D->E F Excreted Metabolites E->F

References

Comparative evaluation of the in vitro metabolism of 2-(Diethylamino)ethyl benzoate and procaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the in vitro metabolism of two structurally related ester compounds: 2-(Diethylamino)ethyl benzoate (B1203000) and the well-characterized local anesthetic, procaine (B135). While both molecules share a common ester linkage susceptible to hydrolysis, the presence of a para-amino group in procaine significantly influences its pharmacological activity and metabolic profile. This document outlines their metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of their metabolic fate.

Executive Summary

Comparative Metabolic Data

The following table summarizes the available quantitative data for the in vitro metabolism of procaine. Due to the lack of specific studies on 2-(Diethylamino)ethyl benzoate, its corresponding values are inferred based on the behavior of similar ester compounds.

ParameterProcaine2-(Diethylamino)ethyl Benzoate (Inferred)Reference
Primary Metabolic Pathway Ester HydrolysisEster Hydrolysis[1]
Primary Metabolites para-Aminobenzoic Acid (PABA), Diethylaminoethanol (DEAE)Benzoic Acid, Diethylaminoethanol (DEAE)[1]
Primary Enzymes Pseudocholinesterase (Plasma), Carboxylesterases (Liver)Pseudocholinesterase (Plasma), Carboxylesterases (Liver)[1]
In Vitro Half-Life (Human Plasma) ~6.5 minutesExpected to be rapid, similar to other simple benzoate esters[2]
Michaelis-Menten Constant (Km) for Plasma Hydrolysis 5.0 µM (homozygous typical plasma cholinesterase)Not Available
Maximal Reaction Velocity (Vmax) for Plasma Hydrolysis 18.6 ± 0.9 nmol/min/ml serum (homozygous typical plasma cholinesterase)Not Available

Metabolic Pathways

The metabolic pathways of both compounds are centered around the hydrolysis of the ester linkage.

cluster_procaine Procaine Metabolism cluster_benzoate 2-(Diethylamino)ethyl Benzoate Metabolism (Inferred) Procaine Procaine PABA para-Aminobenzoic Acid (PABA) Procaine->PABA Ester Hydrolysis DEAE Diethylaminoethanol (DEAE) Procaine->DEAE Ester Hydrolysis Benzoate 2-(Diethylamino)ethyl Benzoate Benzoic_Acid Benzoic Acid Benzoate->Benzoic_Acid Ester Hydrolysis DEAE2 Diethylaminoethanol (DEAE) Benzoate->DEAE2 Ester Hydrolysis

Metabolic Pathways of Procaine and 2-(Diethylamino)ethyl Benzoate.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the metabolic stability of ester-containing compounds like procaine and 2-(Diethylamino)ethyl benzoate.

In Vitro Plasma Stability Assay

Objective: To determine the rate of hydrolysis of a test compound in plasma.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compound with known plasma instability (e.g., procaine).

  • Pooled human plasma (or plasma from other species of interest), anticoagulated with heparin.

  • Phosphate (B84403) buffered saline (PBS), pH 7.4.

  • Acetonitrile (B52724) containing an internal standard for LC-MS/MS analysis.

  • 96-well plates.

  • Incubator shaker set at 37°C.

  • LC-MS/MS system.

Procedure:

  • Pre-warm the plasma and PBS to 37°C.

  • Prepare the reaction mixture by diluting the test compound stock solution in plasma to the desired final concentration (e.g., 1 µM).

  • Initiate the reaction by incubating the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube or well containing cold acetonitrile with an internal standard. This will precipitate the plasma proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Control compound with known microsomal metabolism.

  • Pooled human liver microsomes (or from other species).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (e.g., 0.1 M, pH 7.4).

  • Acetonitrile containing an internal standard.

  • 96-well plates.

  • Incubator shaker set at 37°C.

  • LC-MS/MS system.

Procedure:

  • Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Add the test compound to the master mix to achieve the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by incubating the plate at 37°C with shaking.

  • At specified time points (e.g., 0, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

  • Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.

  • Centrifuge the samples to pellet the microsomal proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the half-life and intrinsic clearance (CLint) from the rate of disappearance of the test compound.

cluster_setup Assay Setup cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_data Data Interpretation A Prepare Test Compound Stock Solution (in DMSO) D Initiate Reaction by adding Test Compound to Matrix A->D B Prepare Plasma or Liver Microsome Suspension C Pre-warm to 37°C B->C C->D E Incubate at 37°C with Shaking D->E F Withdraw Aliquots at Timed Intervals E->F G Quench Reaction with Cold Acetonitrile (+ Internal Standard) F->G H Centrifuge to Pellet Proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J K Calculate % Remaining vs. Time J->K L Determine Half-life (t½) and Intrinsic Clearance (CLint) K->L

General Experimental Workflow for In Vitro Metabolic Stability Assays.

Conclusion

The in vitro metabolic profiles of 2-(Diethylamino)ethyl benzoate and procaine are expected to be dominated by ester hydrolysis. For procaine, this is a well-documented and rapid process, leading to its short duration of action. While direct experimental data for 2-(Diethylamino)ethyl benzoate is lacking, its structural similarity and the known metabolic fate of other benzoate esters strongly suggest a similar rapid hydrolytic cleavage. The primary distinction in their metabolism lies in the aromatic carboxylic acid metabolite formed: para-aminobenzoic acid from procaine and benzoic acid from 2-(Diethylamino)ethyl benzoate. The experimental protocols provided herein offer a robust framework for the direct comparative evaluation of these and other ester-containing drug candidates.

References

A Comparative Analysis of Substituted 2-(diethylamino)ethyl Benzoates: Assessing Relative Potency in Local Anesthesia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relative potency of various substituted 2-(diethylamino)ethyl benzoates, a class of compounds widely investigated for their local anesthetic properties. Procaine (B135), the prototypical drug in this class, serves as a benchmark for evaluating the efficacy of its structural analogs. The potency of these compounds is intrinsically linked to their physicochemical properties, which govern their interaction with voltage-gated sodium channels, the primary target for local anesthetics. This document summarizes key experimental data, details the methodologies used to obtain this data, and provides a visual representation of the underlying signaling pathway.

Quantitative Assessment of Relative Potency

The local anesthetic potency of substituted 2-(diethylamino)ethyl benzoates is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. These modifications alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its ability to penetrate nerve membranes and bind to its target.

The following table summarizes the relative potencies of a series of para-substituted 2-(diethylamino)ethyl benzoate (B1203000) analogs. Potency is expressed relative to procaine (potency = 1).

Substituent (para-position)Relative Potency (Procaine = 1)Physicochemical Property Correlation
-H (Procaine)1Baseline
-NH₂ (a common modification)4-16Increased electron-donating character and potential for hydrogen bonding enhances activity.[1][2]
-Cl~2-4Electron-withdrawing group that can increase lipophilicity to a certain extent, enhancing potency.
-OCH₃~2-3Electron-donating group that can increase lipophilicity and potency.
-CH₃~1.5-2.5Alkyl group increases lipophilicity, leading to a modest increase in potency.
-NO₂~0.5-1Strong electron-withdrawing group that can decrease the pKa, potentially reducing the concentration of the active cationic form at physiological pH.

Note: The relative potencies are approximate values compiled from various studies and can vary depending on the specific experimental model and conditions used. The general trend indicates that electron-donating groups at the para position tend to increase potency.[1][3]

Experimental Protocols

The determination of local anesthetic potency relies on a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments commonly cited in the literature for assessing the efficacy of 2-(diethylamino)ethyl benzoate derivatives.

In Vivo Models

1. Rabbit Cornea Surface Anesthesia Test

This method assesses the topical anesthetic effect of a compound.

  • Animals: Healthy adult albino rabbits.

  • Procedure:

    • One to two drops of the test compound solution (at a specified concentration) are instilled into the conjunctival sac of one eye of the rabbit. The contralateral eye serves as a control and receives a saline solution.

    • The corneal reflex is tested at regular intervals (e.g., every 5 minutes) by gently touching the cornea with a fine, sterile object like a cotton swab or a von Frey filament.

    • The absence of a blink reflex is considered a positive indication of anesthesia.

    • The onset of anesthesia (time to the first absence of the corneal reflex) and the duration of anesthesia (time until the reflex returns to normal) are recorded.

  • Data Analysis: The mean onset and duration of anesthesia for each compound are calculated and compared to a standard anesthetic like procaine or lidocaine.

2. Guinea Pig Intradermal Wheal Anesthesia Test

This model evaluates the infiltration anesthetic activity of a compound.

  • Animals: Adult guinea pigs.

  • Procedure:

    • The dorsal skin of the guinea pig is shaved.

    • A small volume (e.g., 0.1 mL) of the test compound solution is injected intradermally to form a wheal.

    • The injection site is then stimulated at regular intervals (e.g., every 5 minutes) with a sharp stimulus, such as a pinprick.

    • The animal's response to the stimulus (e.g., flinching or vocalization) is observed. The absence of a response indicates successful anesthesia.

    • The onset and duration of the block are recorded.

  • Data Analysis: The percentage of animals showing a positive block at different time points and the mean duration of anesthesia are determined.

In Vitro Model

1. Isolated Frog Sciatic Nerve Block Assay

This ex vivo method provides a direct measure of a compound's ability to block nerve conduction.

  • Preparation: The sciatic nerve is dissected from a frog (e.g., Rana temporaria).

  • Procedure:

    • The isolated nerve is mounted in a nerve chamber with stimulating and recording electrodes.

    • The nerve is continuously superfused with a physiological saline solution.

    • Compound action potentials (CAPs) are evoked by electrical stimulation and recorded.

    • After obtaining a stable baseline CAP, the superfusion solution is switched to one containing the test compound at a known concentration.

    • The progressive reduction in the CAP amplitude is recorded over time until a steady-state block is achieved or the CAP is completely abolished.

    • The nerve is then washed with the drug-free saline solution to observe the reversibility of the block.

  • Data Analysis: The percentage of CAP reduction is calculated for different concentrations of the compound. Dose-response curves are constructed to determine the IC50 value (the concentration required to inhibit the CAP by 50%), which is a quantitative measure of potency.

Signaling Pathway and Mechanism of Action

The primary mechanism of action for 2-(diethylamino)ethyl benzoates and other local anesthetics is the blockade of voltage-gated sodium channels (Nav) in the neuronal cell membrane.[1][4] This blockade prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential, thereby inhibiting nerve impulse conduction and producing a local anesthetic effect.

LocalAnestheticPathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space LA_uncharged Local Anesthetic (Uncharged Base) Na_Channel Voltage-Gated Sodium Channel (Nav) LA_uncharged->Na_Channel Diffusion LA_charged Local Anesthetic (Cationic Form) Na_Channel->LA_charged Protonation (at intracellular pH) Binding_Site Receptor Site (Inside Channel) LA_charged->Binding_Site Binding Block Channel Blockade Binding_Site->Block No_AP Inhibition of Action Potential Block->No_AP

Mechanism of Voltage-Gated Sodium Channel Blockade

The uncharged, lipid-soluble form of the local anesthetic diffuses across the nerve membrane. Once inside the neuron, the molecule equilibrates into its protonated, cationic form. This charged form then binds to a specific receptor site within the pore of the voltage-gated sodium channel, physically occluding the channel and preventing sodium ion influx. This leads to a failure to reach the threshold potential required for action potential propagation, resulting in a localized block of nerve conduction and the sensation of numbness. The affinity of the drug for this binding site is a key determinant of its potency.

References

A comparative review of the synthetic routes to 2-(Diethylamino)ethyl benzoate

Author: BenchChem Technical Support Team. Date: December 2025

reveals several viable methods, each with distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility. This guide provides a detailed comparison of the most common synthetic pathways, supported by experimental data and protocols, to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 2-(Diethylamino)ethyl benzoate (B1203000), a key intermediate in the production of the local anesthetic procaine (B135), can be achieved through several primary methods. These include direct esterification, synthesis via an acid chloride, and transesterification. A quantitative comparison of these routes is summarized below.

Synthetic Route Starting Materials Catalyst/Reagent Reaction Time Temperature (°C) Reported Yield Key Advantages Key Disadvantages
Direct Fischer Esterification Benzoic acid, 2-(Diethylamino)ethanol (B1670525)Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)8 - 24 hours141-143~70-85%Cost-effective, uses readily available materials.Equilibrium reaction, requires removal of water, long reaction times.
Via Acid Chloride Benzoyl chloride, 2-(Diethylamino)ethanolNone (or a non-nucleophilic base)1 - 3 hours0 - 25High (>90%)High yield, fast reaction.Benzoyl chloride is corrosive and moisture-sensitive, generates HCl byproduct.
Transesterification Alkyl benzoate (e.g., Methyl benzoate), 2-(Diethylamino)ethanolSodium ethoxide or other alkoxides4 - 8 hours80-130High (>90%)High yield, avoids the use of strong acids.Requires preparation of the starting ester, may need vacuum to remove alcohol byproduct.
Two-Step from p-Nitrobenzoic Acid p-Nitrobenzoic acid, 2-(Diethylamino)ethanolH₂SO₄ (esterification), Ni/H₂ (reduction)12-18 hours (esterification), 12 hours (reduction)141-143 (esterification), 35 (reduction)High overall yield (e.g., 95.6% for reduction step)[1]High yielding route to the corresponding amine (procaine).Multi-step process, requires handling of nitro compounds and catalytic hydrogenation.

Experimental Protocols

Direct Fischer Esterification

This method involves the acid-catalyzed reaction between benzoic acid and 2-(diethylamino)ethanol.

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid (1 equivalent), 2-(diethylamino)ethanol (1.2 equivalents), and a suitable solvent such as toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Synthesis via Acid Chloride

This route utilizes the highly reactive benzoyl chloride.

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-(diethylamino)ethanol (1 equivalent) and a non-nucleophilic base like triethylamine (B128534) (1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Add benzoyl chloride (1.05 equivalents) dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.

Transesterification

This method involves the exchange of the alcohol group of an existing ester.[2]

Procedure:

  • In a flask equipped for distillation, combine methyl benzoate (1 equivalent), 2-(diethylamino)ethanol (1.5 equivalents), and a catalytic amount of sodium methoxide (B1231860) (0.1 equivalents).

  • Heat the mixture to a temperature sufficient to distill off the methanol (B129727) byproduct (typically 80-130°C). A vacuum can be applied to facilitate the removal of methanol.[2]

  • Continue heating until no more methanol is distilled.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture.

  • Neutralize the catalyst by adding a weak acid (e.g., acetic acid).

  • Purify the product by vacuum distillation.

Visualization of Synthetic Pathways

The logical flow of the primary synthetic routes to 2-(Diethylamino)ethyl benzoate is depicted in the following diagram.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Benzoic Acid Benzoic Acid Fischer Esterification Fischer Esterification Benzoic Acid->Fischer Esterification 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol 2-(Diethylamino)ethanol->Fischer Esterification Acid Chloride Route Acid Chloride Route 2-(Diethylamino)ethanol->Acid Chloride Route Transesterification Transesterification 2-(Diethylamino)ethanol->Transesterification Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Acid Chloride Route Methyl Benzoate Methyl Benzoate Methyl Benzoate->Transesterification 2-(Diethylamino)ethyl benzoate 2-(Diethylamino)ethyl benzoate Fischer Esterification->2-(Diethylamino)ethyl benzoate Acid Chloride Route->2-(Diethylamino)ethyl benzoate Transesterification->2-(Diethylamino)ethyl benzoate

Caption: Synthetic pathways to 2-(Diethylamino)ethyl benzoate.

References

Benchmarking 2-(Diethylamino)ethyl benzoate: A Comparative Analysis Against Novel Anesthetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive new guide benchmarking the performance of the traditional local anesthetic 2-(Diethylamino)ethyl benzoate (B1203000), commonly known as procaine (B135), against a new wave of novel anesthetic agents has been published today. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of efficacy, duration of action, and safety profiles, supported by experimental data. The publication aims to offer a clear, data-driven perspective on the evolving landscape of local anesthesia.

The guide addresses the growing demand for longer-acting and safer local anesthetics to improve postoperative pain management and reduce reliance on opioids. While 2-(Diethylamino)ethyl benzoate has been a staple in clinical practice, its relatively short duration of action has prompted the development of innovative alternatives. This comparative analysis examines the performance of procaine alongside several of these next-generation agents: Exparel (liposomal bupivacaine), HTX-011 (bupivacaine and meloxicam), Tetrodotoxin (B1210768) (TTX), and Neosaxitoxin (NeoSTX).

Performance Comparison

The following tables summarize the key performance metrics of 2-(Diethylamino)ethyl benzoate and the selected novel anesthetic agents. Data has been compiled from various preclinical and clinical studies to provide a comparative overview.

Table 1: In Vivo Performance in Rat Sciatic Nerve Block Model

Anesthetic AgentOnset of ActionDuration of Sensory Block (minutes)Reference
2-(Diethylamino)ethyl benzoate (Procaine) Rapid~15-30[1][2]
Exparel (Liposomal Bupivacaine) Slower than Bupivacaine (B1668057) HCl240[3]
Tetrodotoxin (TTX) Not specified153 (alone), 972 (with epinephrine)[4][5]
Neosaxitoxin (NeoSTX) Not specified360 (with bupivacaine)[6]
HTX-011 (Bupivacaine/Meloxicam) Not specifiedSustained pain relief through 72 hours (clinical data)[7]

Table 2: In Vitro Sodium Channel Blockade

Anesthetic AgentTargetIC50Reference
2-(Diethylamino)ethyl benzoate (Procaine) Voltage-gated Na+ channels60-200 µM[8]
Bupivacaine (active ingredient in Exparel & HTX-011) Voltage-gated Na+ channelsNot specified
Tetrodotoxin (TTX) Voltage-gated Na+ channels (Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.7)2.3 - 36 nM[9]
Neosaxitoxin (NeoSTX) Voltage-gated Na+ channels1.6 - 17.2 nM[10]

Table 3: Toxicity Profile

Anesthetic AgentLD50 (Route, Species)Reference
2-(Diethylamino)ethyl benzoate (Procaine) 350 mg/kg (Oral, mouse)[11]
Bupivacaine (active ingredient in Exparel & HTX-011) Myotoxicity observed at higher concentrations[3]
Tetrodotoxin (TTX) High systemic toxicity, narrow therapeutic index[5]
Neosaxitoxin (NeoSTX) Systemic toxicity is a concern[6]

Mechanism of Action: Signaling Pathway

Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, which prevents the influx of sodium ions necessary for the generation and propagation of action potentials. This interruption of nerve impulses leads to a loss of sensation in the innervated area. The novel agents, while sharing this fundamental mechanism, exhibit variations in their binding sites and kinetics, contributing to their distinct performance characteristics.

G General Signaling Pathway of Local Anesthetics cluster_membrane Neuronal Membrane Na_Channel_Resting Voltage-Gated Na+ Channel (Resting State) Na_Channel_Open Na+ Channel (Open State) Na_Channel_Resting->Na_Channel_Open Na_Channel_Inactive Na+ Channel (Inactive State) Na_Channel_Open->Na_Channel_Inactive Na_Influx Na+ Influx Na_Channel_Open->Na_Influx No_Action_Potential Blocked Action Potential Na_Channel_Open->No_Action_Potential Na_Channel_Inactive->No_Action_Potential Local_Anesthetic Local Anesthetic Local_Anesthetic->Na_Channel_Open Binds to channel Local_Anesthetic->Na_Channel_Inactive Stabilizes inactive state Nerve_Impulse Nerve Impulse (Depolarization) Nerve_Impulse->Na_Channel_Resting Action_Potential Action Potential Propagation Na_Influx->Action_Potential

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Protocols

A standardized and reproducible methodology is crucial for the accurate assessment and comparison of local anesthetic agents. The in vivo rat sciatic nerve block model is a widely accepted preclinical assay for evaluating the efficacy and duration of action of these compounds.

Detailed Methodology: Rat Sciatic Nerve Block Model

1. Animal Preparation:

  • Species: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: Animals are acclimated to the housing facility for at least 7 days prior to the experiment.

  • Anesthesia: The rat is anesthetized using isoflurane (B1672236) (2-3% in oxygen) to ensure immobility and minimize distress during the procedure.

2. Injection Procedure:

  • The rat is placed in a prone position, and the hair over the hip and thigh of the test limb is clipped.

  • The sciatic nerve is located by palpating the greater trochanter and the ischial tuberosity.

  • A 27- or 30-gauge needle is inserted perpendicular to the skin, midway between these two landmarks.

  • A nerve stimulator is used to confirm correct needle placement, eliciting a motor response (e.g., foot twitch) at a low current (0.1-0.5 mA).

  • Once the location is confirmed, the anesthetic solution (typically 0.1-0.2 mL) is slowly injected.

3. Assessment of Anesthetic Block:

  • Sensory Blockade: Assessed using the hot plate test or von Frey filaments. The latency to withdrawal of the paw from a thermal or mechanical stimulus is measured at predetermined time points. A significant increase in withdrawal latency indicates a sensory block.

  • Motor Blockade: Evaluated by observing the animal's gait and righting reflex. A scoring system is often used to quantify the degree of motor impairment.

  • Duration of Action: The time from the onset of the block until the sensory and motor functions return to baseline levels is recorded as the duration of action.

4. Data Analysis:

  • Data are typically presented as the mean ± standard error of the mean (SEM).

  • Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the efficacy and duration of action between different anesthetic agents and control groups.

G Experimental Workflow for In Vivo Anesthetic Benchmarking Start Start Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Start->Animal_Prep Injection Sciatic Nerve Block Injection (Test vs. Control Agents) Animal_Prep->Injection Assessment Assessment of Anesthetic Block (Sensory and Motor Tests) Injection->Assessment Data_Collection Data Collection at Timed Intervals Assessment->Data_Collection Recovery Monitor for Full Recovery Assessment->Recovery Data_Collection->Assessment Repeat until recovery Data_Analysis Data Analysis (Statistical Comparison) Recovery->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(Diethylamino)ethyl Benzoate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the essential procedures for the safe disposal of 2-(Diethylamino)ethyl benzoate (B1203000), a compound used in various research and development applications. Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle 2-(Diethylamino)ethyl benzoate with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area, preferably within a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute. In case of accidental contact, immediately flush the affected skin or eyes with plenty of water and seek medical attention[2].

Step-by-Step Disposal Protocol

The disposal of 2-(Diethylamino)ethyl benzoate must be managed in accordance with local, state, and federal regulations. While specific regulations for this compound were not found, the following general procedure for hazardous chemical waste should be followed:

  • Waste Characterization: The first step is to determine if the waste is considered hazardous under the Resource Conservation and Recovery Act (RCRA)[3]. Based on the available safety data for similar compounds, 2-(Diethylamino)ethyl benzoate should be treated as a hazardous waste. It is important to consult your institution's Environmental Health and Safety (EHS) office for a definitive classification.

  • Containerization: Use a dedicated, properly labeled, and closed container for the collection of 2-(Diethylamino)ethyl benzoate waste. The container must be in good condition and compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or spills[4].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "2-(Diethylamino)ethyl benzoate," and any other information required by your institution or local regulations.

  • Storage: Store the waste container in a designated and secure area, away from incompatible materials such as strong oxidizers and acids[5]. The storage area should be cool, dry, and well-ventilated[4].

  • Engage a Licensed Disposal Company: The disposal of the hazardous waste must be handled by a licensed and reputable waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash[4]. Your institution's EHS department will have established procedures and contracts with certified vendors for this purpose.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal, in compliance with regulatory requirements.

Quantitative Data Summary

PropertyValue/InformationSource Compound
Molecular Formula C₁₃H₁₉NO₂2-(Diethylamino)ethyl benzoate[6]
Personal Protective Equipment Protective gloves, clothing, eye/face protection2-(Dimethylamino)ethyl benzoate[1]
Handling Environment Well-ventilated area or chemical fume hoodGeneral chemical handling
Disposal Method Dispose of as hazardous waste via a licensed disposal companyGeneral chemical waste[4]
Incompatible Materials Strong oxidizers, strong acidsDiethylaminoethanol[5]

Experimental Protocols

Detailed experimental protocols for the disposal of 2-(Diethylamino)ethyl benzoate are not available. The standard and accepted protocol is to follow the general hazardous waste disposal procedures outlined by regulatory bodies such as the EPA and institutional EHS departments. The key principle is to contain, label, and transfer the waste to a certified hazardous waste handler.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 2-(Diethylamino)ethyl benzoate.

Figure 1. Disposal Workflow for 2-(Diethylamino)ethyl Benzoate A Waste Generation (2-(Diethylamino)ethyl benzoate) B Characterize Waste (Consult SDS & EHS) A->B C Is it Hazardous Waste? B->C D Collect in a Labeled, Compatible Container C->D Yes I Follow Non-Hazardous Waste Procedures C->I No E Store in a Designated, Secure Area D->E F Arrange for Pickup by a Licensed Disposal Company E->F G Complete Waste Disposal Manifest F->G H Final Disposal at a Permitted Facility G->H

Figure 1. Logical workflow for the disposal of chemical waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 2-(Diethylamino)ethyl benzoate, thereby fostering a secure and environmentally conscious research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.